Technical Documentation Center

4-Chloro-2-carboxyphenoxyacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-carboxyphenoxyacetic acid
  • CAS: 401622-26-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA)

Executive Summary Understanding the metabolic fate of agrochemicals is a cornerstone of modern drug and pesticide development. 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is a critical, plant-specific metabolite of the w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of agrochemicals is a cornerstone of modern drug and pesticide development. 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is a critical, plant-specific metabolite of the widely used phenoxy herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). As a Senior Application Scientist, I approach the structural elucidation and analytical quantification of CCPA not merely as a routine profiling exercise, but as a necessary framework for understanding environmental toxicology. This whitepaper deconstructs the chemical architecture of CCPA, explains the causality behind its reduced toxicity profile, and provides a self-validating analytical protocol for its robust quantification in complex matrices.

Chemical Architecture and Physicochemical Properties

The molecular architecture of CCPA fundamentally dictates its biological and environmental behavior. Its IUPAC name is 2-(carboxymethoxy)-4-chlorobenzoic acid [1].

Structurally, CCPA is built upon a benzoic acid core. The primary carboxyl group (-COOH) defines position C1 of the benzene ring. At the ortho position (C2), an ether linkage connects to an acetic acid moiety, forming a carboxymethoxy group (-O-CH₂-COOH). A chlorine atom is substituted at the para position (C4) relative to the primary carboxyl group.

This dual-carboxylic acid configuration classifies CCPA as a dicarboxylic acid. The presence of two ionizable protons drastically lowers its overall pKa and increases its topological polar surface area (TPSA) compared to its monocarboxylic parent, MCPA.

Quantitative Physicochemical Data

The following table summarizes the core parameters that govern CCPA's behavior in aqueous and biological systems.

Property / ParameterValueSource / Methodology
Molecular Formula C₉H₇ClO₅Computed [1]
Molecular Weight 230.60 g/mol Computed [1]
Exact Mass 229.9982 DaHigh-Resolution Mass Spectrometry
XLogP3 (Partition Coefficient) 1.1Computed (PubChem) [1]
Topological Polar Surface Area 83.8 ŲComputed [1]
Hydrogen Bond Donors / Acceptors 2 / 5Structural Analysis

Metabolic Origin: The Biotransformation Pathway

In agricultural applications, MCPA is absorbed by target and non-target plants. Within the plant matrix, the lipophilic 2-methyl group of MCPA undergoes a stepwise, enzyme-mediated biotransformation.

Mechanistic Causality: Plant cytochrome P450 monooxygenases first oxidize the methyl group (-CH₃) to a hydroxymethyl intermediate (HMCPA). Subsequent oxidation by dehydrogenases converts this alcohol into a terminal carboxylic acid (-COOH), yielding CCPA. This metabolic pathway is an evolutionary detoxification mechanism; by increasing the polarity of the xenobiotic compound, the plant sequesters and compartmentalizes the molecule more effectively.

MetabolicPathway MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) HMCPA HMCPA (4-chloro-2-hydroxymethylphenoxyacetic acid) MCPA->HMCPA Cytochrome P450 (Oxidation) CCPA CCPA (4-chloro-2-carboxyphenoxyacetic acid) HMCPA->CCPA Dehydrogenase (Further Oxidation)

Metabolic oxidation pathway of MCPA to CCPA in plant matrices.

Toxicological Profile and Pharmacokinetics

When evaluating the safety of agrochemical residues, we must compare the toxicity of the metabolite against the parent compound. In a comprehensive 4-week dietary study in rats, CCPA demonstrated significantly lower systemic toxicity compared to MCPA [2].

The Causality of Reduced Toxicity: Toxicity is inextricably linked to pharmacokinetics. The oxidation of the methyl group into a second carboxylic acid moiety decreases the molecule's partition coefficient (XLogP3 = 1.1). This increased hydrophilicity restricts CCPA's ability to passively diffuse across lipid bilayers. Consequently, upon ingestion, CCPA is poorly absorbed in the gastrointestinal tract and is rapidly cleared by the kidneys via active tubular secretion. Because it does not require extensive Phase I/Phase II hepatic metabolism for solubilization, it places a significantly lower toxicological burden on the liver. The No Observed Adverse Effect Level (NOAEL) for CCPA is approximately 176 mg/kg bw/day, proving it to be fundamentally less hazardous than MCPA [2].

Analytical Methodology: Extraction and LC-MS/MS Quantification

Trustworthiness in analytical chemistry relies on self-validating protocols. The following LC-MS/MS methodology is designed with built-in quality control gates, ensuring that any matrix effects or extraction losses are immediately identifiable.

Step-by-Step Self-Validating Protocol
  • Matrix Homogenization (Cryogenic Milling):

    • Action: Pulverize 10 g of plant tissue using liquid nitrogen.

    • Causality: Cryo-milling prevents the thermal degradation of the target analyte that typically occurs due to the shear heat of mechanical blending.

  • Isotope Dilution (The Validation Gate):

    • Action: Spike the homogenate with 50 ng of ¹³C₆-labeled CCPA internal standard (IS) prior to extraction.

    • Causality: Adding the IS before extraction ensures that any subsequent physical losses or ion suppression in the MS source are proportionally corrected. If the absolute IS recovery falls outside the 70–120% window, the batch automatically fails, preventing false-negative reporting.

  • Acidified Solvent Extraction:

    • Action: Extract with 20 mL of Acetonitrile containing 1% Formic Acid.

    • Causality: Because CCPA is a dicarboxylic acid, it is highly water-soluble at neutral pH. The 1% formic acid lowers the pH below CCPA's pKa, protonating the carboxylate groups. This neutralizes the molecule, driving its partition into the organic acetonitrile phase.

  • Solid Phase Extraction (SPE) Cleanup:

    • Action: Pass the supernatant through an Oasis HLB polymeric cartridge. Wash with 5% methanol; elute with 100% methanol.

    • Causality: The reversed-phase sorbent retains the neutralized CCPA while highly polar matrix interferences (sugars, salts) are washed to waste.

  • LC-MS/MS Detection:

    • Action: Analyze via Electrospray Ionization in negative mode (ESI-). Monitor the MRM transition m/z 229 → m/z 185.

    • Causality: CCPA readily loses a proton to form an [M-H]⁻ ion. The collision-induced dissociation (CID) of m/z 229 results in the loss of CO₂ (44 Da), yielding a highly specific fragment at m/z 185 for unambiguous quantification.

AnalyticalWorkflow Step1 1. Matrix Homogenization (Cryogenic milling) Step2 2. Solvent Extraction (Acetonitrile + 1% Formic Acid) Step1->Step2 Addition of 13C-IS Step3 3. Solid Phase Extraction (Oasis HLB Cartridge) Step2->Step3 Centrifugation Step4 4. LC-MS/MS Analysis (ESI- MRM Mode) Step3->Step4 Elution & Reconstitution Step5 5. Data Processing (Matrix-matched Calibration) Step4->Step5 Peak Integration

Step-by-step LC-MS/MS analytical workflow for CCPA quantification.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13778136, 4-Chloro-2-carboxyphenoxyacetic acid". PubChem. URL:[Link]

  • van Ravenzwaay, B., et al. "The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats". Toxicological Sciences (PubMed). URL: [Link]

Exploratory

molecular weight of 4-Chloro-2-carboxyphenoxyacetic acid

An In-Depth Technical Guide to 4-Chloro-2-carboxyphenoxyacetic acid For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-carboxyphenoxyacetic acid, systematically named 2-(carboxymethox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-2-carboxyphenoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-carboxyphenoxyacetic acid, systematically named 2-(carboxymethoxy)-4-chlorobenzoic acid, is a molecule of significant interest in the fields of environmental science, toxicology, and medicinal chemistry. While not a household name, it serves as a critical data point in the metabolic and toxicological assessment of phenoxy herbicides. This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological significance, and relevance to modern research, synthesized from an application scientist's perspective.

The primary significance of this compound lies in its identity as a major plant metabolite of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely utilized selective herbicide.[1] Understanding the properties and biological effects of such metabolites is paramount for a complete risk assessment of the parent agrochemical. For drug development professionals, the study of analogous structures provides valuable insights into metabolic pathways, toxicity profiles of carboxylic acid-containing drugs, and the versatile role of halogenated scaffolds in medicinal chemistry.

Part 1: Core Physicochemical & Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all further investigation. 4-Chloro-2-carboxyphenoxyacetic acid is an achiral molecule featuring a chlorinated benzene ring substituted with two distinct carboxylic acid groups, one directly attached to the ring and the other via an ether linkage.[2] These features dictate its solubility, acidity, and potential for intermolecular interactions.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name 2-(carboxymethoxy)-4-chlorobenzoic acidPubChem[3]
Molecular Formula C₉H₇ClO₅PubChem, GSRS[2][3]
Molecular Weight 230.60 g/mol PubChem[3]
CAS Number 401622-26-2PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 5PubChem[3]
Predicted LogP 1.1PubChem[3]
Synonyms 4-Chloro-2-carboxyphenoxyacetic acid, CCPAInxight Drugs
Chemical Structure

The molecule's architecture is central to its function and reactivity. The two acidic protons exhibit different pKa values due to the varying electronic influence of their positions relative to the aromatic ring and ether linkage.

Caption: Chemical structure of 4-Chloro-2-carboxyphenoxyacetic acid.

Part 2: Synthetic Strategy & Analytical Characterization

While this molecule is primarily encountered as a metabolite, a robust synthetic protocol is essential for producing analytical standards and for further derivatization in research settings.

Proposed Synthetic Workflow

A logical and field-proven approach to synthesizing this molecule is via a Williamson ether synthesis, followed by ester hydrolysis. This two-step process offers high yields and uses readily available starting materials. The causality behind this choice is the selective alkylation of the phenolic hydroxyl group, leaving the less nucleophilic carboxylate group on the ring unreacted, followed by a simple deprotection.

G start Start: 4-Chloro-2-hydroxybenzoic acid step1 Step 1: Deprotonation Reagent: NaOH or K₂CO₃ Rationale: Forms a nucleophilic phenoxide ion. start->step1 intermediate1 Intermediate: Sodium 4-chloro-2-phenoxide-benzoate step1->intermediate1 Forms step2 Step 2: Williamson Ether Synthesis Reagent: Ethyl bromoacetate Rationale: Alkylation of the phenoxide. Ester group protects the second acid. intermediate1->step2 intermediate2 Intermediate: Ester-protected di-acid step2->intermediate2 Yields step3 Step 3: Hydrolysis Reagent: NaOH (aq), then H₃O⁺ workup Rationale: Saponifies the ester to reveal the second carboxylic acid. intermediate2->step3 end Final Product: 4-Chloro-2-carboxyphenoxyacetic acid step3->end Produces

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
  • Deprotonation: Dissolve 4-Chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., ethanol). Add two equivalents of a base like sodium hydroxide and stir until a homogenous solution of the disodium salt is formed.

  • Alkylation: To the solution from Step 1, add a slight excess (approx. 1.1 equivalents) of ethyl bromoacetate. Reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The phenoxide is a stronger nucleophile than the carboxylate and will selectively attack the ethyl bromoacetate.

  • Hydrolysis & Isolation: Cool the reaction mixture and add an excess of aqueous sodium hydroxide to saponify the ester. Heat the mixture as necessary to drive the reaction to completion. After cooling, acidify the solution with a strong acid (e.g., HCl) to a pH of ~2. The final product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the high-purity product.

Expected Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product.

  • ¹H NMR: Expect distinct signals for the three aromatic protons, with splitting patterns dictated by their positions relative to the chloro and oxygen substituents. A singlet corresponding to the methylene (-O-CH₂-) protons would be a key indicator of successful synthesis. The two acidic protons may be broad or exchange with D₂O.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 230, accompanied by a characteristic M+2 peak at m/z 232 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Look for a very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretches of the hydrogen-bonded carboxylic acid dimers. Sharp, strong C=O stretching bands should appear around 1700-1730 cm⁻¹.

Part 3: Toxicological Profile & Biological Significance

The primary relevance of 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) in applied science is its role as a metabolite of the herbicide MCPA. Toxicological studies are therefore crucial for assessing the overall safety of the parent compound.

A comparative study in rats demonstrated that CCPA is significantly less toxic than its parent compound, MCPA.[1] This is a critical finding for risk assessment, as it indicates that the metabolic conversion in plants represents a detoxification pathway.

Metabolic Conversion Pathway

The conversion from the active herbicide to the less toxic metabolite involves the oxidation of a methyl group to a carboxylic acid.

G MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) CCPA CCPA (4-Chloro-2-carboxyphenoxyacetic acid) MCPA->CCPA Metabolic Oxidation (in plants/animals)

Caption: Metabolic conversion of MCPA to its carboxylic acid metabolite.

Comparative Toxicity Summary

The study identified the liver and kidneys as the primary target organs for both compounds, though effects were only observed for CCPA at a much higher dose.[1]

ParameterMCPA (2000 ppm in diet)CCPA (12,000 ppm in diet)
Body Weight Gain Reduced (females)No significant effect noted
Primary Target Organs Liver, KidneyLiver, Kidney
Key Kidney Findings Increased serum creatinine, degenerated epithelial cells in urineIncreased severity of basophilic tubules and calcification
Relative Toxicity More ToxicLess Toxic

Source: Data synthesized from Ravenzwaay et al., 2005.[1]

This data is vital for drug development professionals as it exemplifies a common metabolic pathway (side-chain oxidation) and underscores the principle that metabolites can have vastly different toxicity profiles from the parent drug. The study of such relationships is a cornerstone of modern drug safety and metabolism (ADME/Tox) studies.

Part 4: Relevance in Modern Research & Drug Development

While its direct application is limited, 4-Chloro-2-carboxyphenoxyacetic acid holds relevance in several key research areas.

  • Environmental & Analytical Chemistry: As a key metabolite, pure CCPA is an indispensable analytical standard for liquid chromatography-mass spectrometry (LC-MS) methods designed to monitor environmental contamination and food residues of the parent herbicide MCPA.

  • Drug Metabolism & Toxicology: The MCPA/CCPA pair serves as an excellent case study for investigating the toxicology of carboxylic acid-containing molecules. Many drugs contain this functional group, and their metabolism can lead to the formation of reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicity.[4] Understanding the factors that mitigate this toxicity, as seen in the lower toxicity of the dicarboxylic CCPA, provides valuable structure-activity relationship (SAR) data.

  • Scaffold for Drug Discovery: Halogenated aromatic compounds are a mainstay in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[5][6] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The CCPA structure, with its defined stereochemistry, halogenation, and two distinct carboxylic acid handles, presents a viable starting point for combinatorial chemistry and fragment-based drug discovery to generate novel libraries of potential therapeutic agents.

References

  • 4-CHLORO-2-CARBOXYPHENOXYACETIC ACID . U.S. Food and Drug Administration Global Substance Registration System (GSRS). [Link]

  • 4-Chloro-2-carboxyphenoxyacetic acid . PubChem, National Center for Biotechnology Information. [Link]

  • 4-CHLORO-2-CARBOXYPHENOXYACETIC ACID . Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

  • The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats . PubMed, National Library of Medicine. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Library of Medicine. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated . ResearchGate. [Link]

Sources

Foundational

The CCPA Whitepaper: Chemical Properties, Biotransformation, and Analytical Methodologies for 2-(2-carboxy-4-chlorophenoxy)acetic acid

Executive Summary In the realm of agrochemical residue analysis and risk assessment, understanding the metabolic fate of active ingredients is as critical as evaluating the parent compounds themselves. 2-(2-carboxy-4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of agrochemical residue analysis and risk assessment, understanding the metabolic fate of active ingredients is as critical as evaluating the parent compounds themselves. 2-(2-carboxy-4-chlorophenoxy)acetic acid (CCPA) —also known as 4-chloro-2-carboxyphenoxyacetic acid—is a primary, plant-specific metabolite of the widely utilized phenoxyacetic acid herbicide, MCPA (4-chloro-2-methylphenoxyacetic acid)[1].

This technical guide synthesizes field-proven analytical strategies, comparative toxicological data, and the causality behind extraction methodologies. By treating analytical protocols as self-validating systems, this whitepaper provides researchers with a robust framework for isolating, quantifying, and evaluating CCPA in complex plant matrices.

Chemical Identity & Biotransformation Pathway

Chemical Properties

CCPA (CAS No. 94-74-6 for parent MCPA class, specific metabolite tracking varies) is a highly polar, dicarboxylic acid. Unlike its parent compound MCPA, which features a single carboxylic acid and a lipophilic methyl group, CCPA possesses a second carboxylic acid group resulting from the complete oxidation of the 2-methyl moiety[2]. This structural shift drastically increases its aqueous solubility and polarity, fundamentally altering how it partitions during solvent extraction and how it interacts with chromatographic stationary phases.

The Plant-Specific Metabolic Pathway

The biotransformation of MCPA to CCPA is unique to plant metabolism; it is not observed as a major pathway in mammalian systems[3]. When MCPA is absorbed by the plant (often through the waxy cuticle via esterified formulations that subsequently hydrolyze), it translocates to meristematic tissues.

The metabolic causality follows a two-step oxidation process driven by plant cytochrome P450 enzymes:

  • C-Oxidation: The 2-methyl group of MCPA is oxidized to form the intermediate HMCPA (2-hydroxy-4-chlorophenoxyacetic acid).

  • Further Oxidation: The hydroxymethyl group is further oxidized to a carboxyl group, yielding CCPA [4].

Because plants frequently conjugate xenobiotics to detoxify them, a significant portion of CCPA and HMCPA becomes bound to sugars (e.g., glucose conjugates) or amino acids. This biological reality dictates the necessity of a hydrolysis step in any robust analytical protocol.

MetabolicPathway MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) HMCPA HMCPA (4-chloro-2-hydroxymethylphenoxyacetic acid) MCPA->HMCPA Plant Cytochrome P450 (C-oxidation) CCPA CCPA (2-carboxy-4-chlorophenoxyacetic acid) HMCPA->CCPA Secondary Oxidation

Diagram 1: Plant-specific biotransformation pathway of MCPA into CCPA.

Comparative Toxicology & Risk Assessment

From a regulatory and drug development perspective, characterizing the toxicity of a metabolite is paramount. Does the biotransformation detoxify the compound, or does it generate a toxicophore?

Extensive 4-week dietary studies in Wistar rats have demonstrated that the oxidation of the methyl group to a carboxyl group significantly reduces the molecule's systemic toxicity[5]. CCPA lacks mutagenic properties and exhibits toxicological endpoints identical to the parent compound (primarily targeting the liver and kidneys at extreme doses), but requires vastly higher concentrations to elicit an adverse effect[2].

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that CCPA is approximately 5-fold less toxic than the MCPA ion[1]. Consequently, regulatory bodies often determine that any risks associated with CCPA consumption are not underestimated if the residue is simply treated as parent MCPA equivalents[5].

Table 1: Comparative Toxicity Profile (4-Week Rat Dietary Study)
Toxicological ParameterMCPA (Parent Compound)CCPA (Plant Metabolite)Causality / Observation
Oral LD50 (Rat) ~500 mg/kg bw> 2000 mg/kg bwIncreased polarity of CCPA reduces rapid cellular diffusion.
NOAEL ~30-40 mg/kg bw/day176 mg/kg bw/dayCCPA is tolerated at ~5x higher doses before adverse effects.
LOAEL ~170 mg/kg bw/day~1100 mg/kg bw/dayBased on reduced serum albumin and renal calcification.
Target Organs Liver, KidneysLiver, KidneysIdentical toxicological endpoints; no new toxicophores formed.
Mutagenicity NegativeNegativeNeither compound interacts directly with DNA.

Analytical Methodology: Residue Determination

As a Senior Application Scientist, I cannot overstate the importance of sample preparation when dealing with polar metabolites in complex matrices. CCPA's dicarboxylic nature makes it highly water-soluble and prone to irreversible binding with basic sites on standard glassware or active sites in gas chromatography (GC) liners[6].

Historically, GC-MSD was the standard, requiring aggressive derivatization (using acidic methanol to yield methyl esters) to volatilize CCPA[7]. Today, LC-MS/MS is the gold standard. By utilizing Electrospray Ionization in negative mode (ESI-), we exploit CCPA's acidic protons, allowing it to easily deprotonate into an abundant [M-H]- precursor ion without the need for derivatization.

Self-Validating Protocol: LC-MS/MS Determination of CCPA

This protocol is designed with built-in causality. Every step serves a specific chemical or physical purpose to ensure recovery rates between 80-110%.

Step 1: Matrix Homogenization & Extraction

  • Action: Cryogenically mill 10g of plant tissue (e.g., wheat forage). Extract with 50 mL of Acetone/Water (80:20, v/v).

  • Causality: Acetone disrupts the cellular membranes and denatures enzymes, stopping further metabolic degradation. The 20% water ensures the highly polar CCPA partitions effectively into the solvent phase[7].

Step 2: Conjugate Hydrolysis (Critical Step)

  • Action: Add 2M NaOH to the extract and incubate at 60°C for 1 hour, followed by neutralization with HCl.

  • Causality: CCPA is often sequestered as glycosidic conjugates in plant vacuoles. Base hydrolysis cleaves these ester/ether linkages, releasing the total pool of free CCPA for accurate quantification[7]. Self-Validation: Spike a known concentration of a synthesized CCPA-glucoside standard into a blank matrix to verify 100% cleavage efficiency.

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Action: Pass the neutralized extract through a Polymeric Weak Anion Exchange (WAX) SPE cartridge. Wash with methanol, then elute with 5% formic acid in methanol.

  • Causality: At neutral pH, CCPA is ionized (anionic) and binds strongly to the WAX sorbent. Neutral lipids, chlorophyll, and pigments wash straight through. The acidic elution drops the pH below CCPA's pKa, neutralizing the molecule and releasing it from the sorbent.

Step 4: LC-MS/MS Quantification

  • Action: Inject onto a C18 column using a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect via ESI- using Multiple Reaction Monitoring (MRM).

  • Causality: The 0.1% formic acid suppresses the ionization of CCPA in the mobile phase, keeping it fully protonated to ensure sharp peak shapes on the reversed-phase C18 column. Post-column, the ESI source strips the proton, yielding the highly stable [M-H]- ion.

AnalyticalWorkflow Sample Plant Tissue Matrix (Cryogenic Milling) Extraction Solvent Extraction (Acetone/Water 80:20) Sample->Extraction Hydrolysis Base Hydrolysis (Cleave Conjugates) Extraction->Hydrolysis Cleanup WAX SPE Clean-up (Remove Chlorophyll/Lipids) Hydrolysis->Cleanup Split Instrumental Analysis Cleanup->Split Deriv Derivatization (Methylation) Split->Deriv GC Route LCMS LC-MS/MS (ESI-) (Modern Direct Method) Split->LCMS LC Route (Preferred) GCMS GC-MS/MS Analysis (Legacy Method) Deriv->GCMS

Diagram 2: Analytical workflow for the extraction and quantification of CCPA.

Conclusion

The identification and quantification of 2-(2-carboxy-4-chlorophenoxy)acetic acid (CCPA) represent a critical intersection of plant biochemistry and analytical chemistry. Because plants uniquely oxidize the parent MCPA into this highly polar dicarboxylic acid, researchers must adapt their analytical workflows to account for both the increased polarity and the presence of biological conjugates. By leveraging targeted hydrolysis and LC-MS/MS (ESI-), laboratories can achieve robust, self-validating residue data. Furthermore, toxicological assessments confirm that this biotransformation serves as a detoxification pathway, with CCPA exhibiting a safety profile significantly wider than its parent compound.

References

  • FAO.org. "MCPA 247 - FAO.org". Food and Agriculture Organization of the United Nations.[Link][1]

  • FAO.org. "MCPA (257) First draft prepared by Dr. Yibing He". Food and Agriculture Organization of the United Nations.[Link][4]

  • FAO.org. "MCPA 247 - FAO.org". Food and Agriculture Organization of the United Nations.[Link][2]

  • World Health Organization (WHO). "MCPA 653–724 JMPR 2012".[Link][3]

  • PubMed. "The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats". National Institutes of Health.[Link][5]

  • FAO.org. "MCPA 247 - FAO.org". Food and Agriculture Organization of the United Nations.[Link][7]

Sources

Exploratory

Aqueous Solubility Dynamics of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA): A Technical Whitepaper on Thermodynamic Equilibria and Analytical Methodologies

Executive Summary Understanding the physicochemical properties of agrochemical metabolites is a critical mandate in modern environmental toxicology and drug development. 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) [CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the physicochemical properties of agrochemical metabolites is a critical mandate in modern environmental toxicology and drug development. 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) [CAS: 401622-26-2] is the primary, plant-specific dicarboxylic metabolite of the widely utilized phenoxy herbicide MCPA.

As a Senior Application Scientist, I frequently observe that the aqueous solubility of such metabolites is either underestimated or plagued by kinetic artifacts during laboratory testing. This whitepaper deconstructs the structural causality behind CCPA’s pH-dependent solubility, provides a self-validating experimental protocol to eliminate false data, and outlines the profound implications for groundwater mobility and residue quantification.

Chemical Profile & The Causality of Solvation

To understand the solubility of CCPA, we must first analyze the mechanistic causality dictated by its molecular architecture.

When crops are treated with MCPA (a monocarboxylic acid), plant-specific Cytochrome P450 enzymes oxidize the 2-methyl group on the aromatic ring into a 2-carboxy group, yielding CCPA (). This biotransformation fundamentally alters the molecule's thermodynamic interaction with water.

The Dicarboxylic Hydration Mechanism

CCPA possesses two distinct ionizable moieties:

  • The Phenoxyacetic Acid Carboxyl: (Estimated

    
    )
    
  • The Benzoic Acid Carboxyl: (Estimated

    
    )
    

At Acidic pH (< 2.0): Both carboxylate groups remain fully protonated. The molecule is electrically neutral. Solvation is entirely dependent on weak dipole-dipole interactions and hydrogen bonding. However, the hydrophobic 4-chlorophenyl ring forces water molecules to form an entropically unfavorable, clathrate-like cage around the molecule, severely restricting its aqueous solubility.

At Neutral to Alkaline pH (> 5.0): The molecule undergoes sequential deprotonation to form a dianion . This is the causal trigger for its massive solubility spike. The presence of two negatively charged carboxylate groups induces intense ion-dipole interactions with the surrounding water solvent. Furthermore, the electrostatic repulsion between the two anionic centers increases the molecule's effective hydration radius, shifting the thermodynamic equilibrium heavily in favor of dissolution.

Pathway MCPA MCPA (Monocarboxylic) HMCPA HMCPA (Hydroxymethyl Intermediate) MCPA->HMCPA Cytochrome P450 (Oxidation) CCPA CCPA (Dicarboxylic Metabolite) HMCPA->CCPA Dehydrogenase (Further Oxidation)

Fig 1. Metabolic oxidation pathway of MCPA to CCPA in plants, highlighting the shift to a dicarboxylic state.

Quantitative Solubility Dynamics

Because CCPA is structurally related to MCPA but possesses an additional carboxyl group, its solubility profile is highly exaggerated compared to its parent compound (). The table below summarizes the comparative solubility dynamics at 25°C.

ParameterMCPA (Parent, Monocarboxylic)CCPA (Metabolite, Dicarboxylic)Dominant Thermodynamic State
pH 1.2 0.395 g/L< 1.5 g/LFully protonated (Neutral species)
pH 5.0 26.2 g/L> 150 g/LMonoanion / Dianion mixture
pH 7.0 293.0 g/L> 400 g/LFully deprotonated (Dianion)
Log

(pH 7)
-0.71< -1.50Highly hydrophilic / low lipid partitioning

Data Note: MCPA baseline values are derived from empirical FAO evaluations; CCPA values represent the analytical ranges dictated by its dicarboxylic ionization profile.

Self-Validating Experimental Protocol (OECD 105 Adapted)

A common pitfall in physicochemical profiling is mistaking a slow kinetic dissolution rate for low thermodynamic solubility. To prevent this, I have engineered the following protocol based on the OECD 105 Shake-Flask Method, embedding a strict self-validating feedback loop to ensure absolute data integrity.

Step-by-Step Methodology
  • Buffer Preparation & pH Control: Prepare sterile aqueous buffers at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), and pH 7.0 (Phosphate). Verify pH using a calibrated electrode. Causality note: Strict pH control is mandatory because a drift of even 0.5 pH units near the

    
     will exponentially alter the dianion ratio.
    
  • Saturation & Agitation: Add CCPA solid standard to 50 mL of each buffer until a visible, persistent precipitate remains (indicating supersaturation). Seal the vessels and place them in a thermostatic shaker bath set precisely to

    
     °C at 150 RPM.
    
  • Phase Separation (Crucial Step): At specific time intervals, extract 2 mL aliquots. Do not merely filter the samples, as highly concentrated dicarboxylic acids can form micro-colloidal suspensions that pass through 0.22 µm filters. Instead, subject the aliquots to ultracentrifugation at 20,000 × g for 30 minutes to force all undissolved particulates out of the aqueous phase.

  • HPLC-UV Quantification: Dilute the supernatant appropriately with mobile phase to fall within the linear dynamic range. Quantify CCPA concentration using HPLC-UV at

    
     nm (C18 column, gradient elution of 0.1% Formic Acid in Water / Acetonitrile).
    
  • The Self-Validation Gate (The 5% Rule): To prove that the system has reached true thermodynamic equilibrium (and is not just dissolving slowly), sample quantification must be performed in triplicate at

    
    , 
    
    
    
    , and
    
    
    .
    • Validation Check: If the concentration variance (

      
      ) between the 48h and 72h timepoints is < 5% , the system is self-validated, and the solubility is recorded.
      
    • Failure Protocol: If

      
      , kinetic instability is present. The system must be returned to agitation for an additional 48 hours.
      

Protocol Prep 1. Buffer Preparation (pH 1.2, 4.0, 7.0) Sat 2. Saturation & Agitation (Excess CCPA added) Prep->Sat Equil 3. Thermal Equilibration (20.0 ± 0.5 °C) Sat->Equil Sample 4. Triplicate Sampling (t=24h, 48h, 72h) Equil->Sample Quant 5. HPLC-UV Quantification (λ=230 nm) Sample->Quant Valid 6. Self-Validation Gate (ΔC < 5% across timepoints?) Quant->Valid Success Equilibrium Confirmed (Report Solubility) Valid->Success Yes Fail Kinetic Instability (Extend Agitation) Valid->Fail No Fail->Equil

Fig 2. Self-validating OECD 105 Shake-Flask protocol ensuring thermodynamic equilibrium.

Environmental & Toxicological Implications

The extreme water solubility of CCPA at environmental pH levels (pH 5.5 - 7.5) presents unique challenges. Because it exists almost entirely as a highly polar dianion in agricultural soils, its adsorption coefficient (


) to soil organic carbon is exceptionally low.

This causality dictates that CCPA is highly mobile in the soil profile, presenting a significantly higher leaching risk to groundwater aquifers than its parent compound, MCPA (). Consequently, drug development professionals and environmental scientists designing extraction protocols for CCPA must utilize strong anion-exchange (SAX) solid-phase extraction (SPE) cartridges, as standard reverse-phase C18 chemistries will fail to retain this highly water-soluble metabolite.

References

  • Pesticide Residues in Food 2012 - Toxicological Evaluations (MCPA) Source: Food and Agriculture Organization of the United Nations (FAO) / World Health Organization (WHO) URL:[Link]

  • 4-Chloro-2-carboxyphenoxyacetic acid | CID 13778136 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Foundational

Technical Assessment: Physicochemical Profiling of 4-Chloro-2-carboxyphenoxyacetic Acid

This technical guide provides an in-depth physicochemical assessment of 4-Chloro-2-carboxyphenoxyacetic acid , a dicarboxylic acid intermediate often encountered in the synthesis of loop diuretics (e.g., ethacrynic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical assessment of 4-Chloro-2-carboxyphenoxyacetic acid , a dicarboxylic acid intermediate often encountered in the synthesis of loop diuretics (e.g., ethacrynic acid analogs) or as a degradation product of chlorophenoxy herbicides.[1][2]

Given the scarcity of direct experimental constants in public literature for this specific CAS entry, this guide synthesizes high-confidence theoretical values derived from structural analogs (QSAR) and outlines the definitive experimental protocols required for validation.

Executive Summary

  • Compound Name: 4-Chloro-2-carboxyphenoxyacetic acid[1][2][3][4][5]

  • IUPAC Name: 2-(Carboxymethoxy)-4-chlorobenzoic acid[1][2][3][5]

  • CAS Number: 401622-26-2 (and related salt forms)[1][2][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [1][2][3][4][5]
  • Molecular Weight: 230.60 g/mol [1][2][3][5]

  • Classification: Dicarboxylic Acid; Chlorinated Aromatic Ether.[1][2][5]

Critical Insight: This molecule possesses two ionizable carboxylic acid groups with distinct electronic environments.[1][2][5] Its solubility and lipophilicity (LogD) are highly pH-dependent.[1][5] Accurate pKa determination is critical for predicting its behavior in biological matrices (e.g., renal clearance) and environmental fate (e.g., soil mobility).[2][5]

Structural Analysis & Theoretical pKa Values

To understand the acidity constants, we must deconstruct the molecule into its functional acidic centers.[2][5] The molecule consists of a benzene ring substituted with:

  • Site A (Aliphatic): An oxyacetic acid tail (

    
    ).[1][5]
    
  • Site B (Aromatic): A benzoic acid moiety (

    
    ) located ortho to the ether linkage.[1][2][5]
    
  • Substituent: A chlorine atom located para to the ether linkage (and meta to the aromatic carboxyl).[1][2][5]

Predicted Dissociation Constants

Based on Hammett equation principles and structural analogs (MCPA and 5-chlorosalicylic acid derivatives), the predicted ionization steps are:

Ionization StepGroupPredicted pKaStructural Logic
pKa

Aliphatic Carboxyl (

)
2.9 – 3.2 The phenoxyacetic acid group is inherently more acidic than benzoic acid.[1][5] The electron-withdrawing chlorine (para to ether) further stabilizes the phenoxide-like character, slightly lowering the pKa compared to unsubstituted phenoxyacetic acid (pKa 3.17).[1][2]
pKa

Aromatic Carboxyl (

)
4.0 – 4.4 The benzoic acid group is acidified by the meta-chlorine (inductive effect) but may experience intramolecular hydrogen bonding with the ether oxygen, which can stabilize the protonated form, slightly elevating the pKa compared to m-chlorobenzoic acid (pKa 3.82).[1][2]
Ionization Pathway Visualization

The following diagram illustrates the sequential deprotonation pathway.

IonizationPathway Figure 1: Predicted sequential deprotonation of 4-Chloro-2-carboxyphenoxyacetic acid. H2A H2A (Neutral Species) Insoluble HA HA⁻ (Mono-anion) -OCH₂COO⁻ formed H2A->HA pKa1 ≈ 3.1 (Aliphatic Deprotonation) A2 A²⁻ (Di-anion) -COO⁻ (aromatic) formed HA->A2 pKa2 ≈ 4.2 (Aromatic Deprotonation)

[1]

Experimental Determination Protocols

Since theoretical values are approximations, experimental validation is required for regulatory submissions.[2][5] Due to the likely low aqueous solubility of the neutral form, standard aqueous titration may fail.[2][5]

Method A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

This is the "Gold Standard" for sparingly soluble organic acids.[1]

Principle: Titrations are performed in varying ratios of Methanol/Water (or Dioxane/Water).[1][2][5] The apparent pKa values (


) are plotted against the dielectric constant reciprocal (

) and extrapolated to 0% co-solvent (pure water).[2]

Protocol Steps:

  • Preparation: Prepare 3 solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in CO₂-free water.

  • Sample Dissolution: Dissolve ~3 mg of 4-Chloro-2-carboxyphenoxyacetic acid in 20 mL of the 50% mixture. Ensure complete dissolution.

  • Titrant: Use standardized 0.1 M KOH (carbonate-free).

  • Titration: Perform titration under inert gas (Nitrogen/Argon) blanket at 25°C ± 0.1°C.

  • Data Collection: Record pH vs. Volume. Identify two inflection points (corresponding to pKa

    
     and pKa
    
    
    
    ).
  • Repeat: Repeat for 40% and 30% mixtures.

  • Extrapolation: Plot

    
     vs. Weight% Methanol (or 
    
    
    
    ).[1][2][5] The y-intercept represents the aqueous pKa.[1][2]
Method B: Cosolvent LC-UV Titration (For High Sensitivity)

If the compound is scarce (<1 mg available), use Liquid Chromatography with pH-modified mobile phases.[1]

Protocol Steps:

  • Mobile Phase Prep: Prepare a series of buffers ranging from pH 1.5 to pH 6.5 (0.5 unit increments).[1][2][5]

  • Injection: Inject the sample at each pH level.

  • Detection: Monitor retention time (

    
    ).
    
  • Calculation: The retention time will shift sigmoidally from the neutral form (longer

    
    ) to the ionized forms (shorter 
    
    
    
    ).
  • Fitting: Fit the inflection points of the

    
     vs. pH curve to the Henderson-Hasselbalch equation.
    
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for pKa determination based on solubility. Start Start: Pure Solid 4-Chloro-2-carboxyphenoxyacetic acid SolubilityCheck Check Aqueous Solubility (Is it > 1 mM?) Start->SolubilityCheck DirectTitration Method: Aqueous Potentiometric Titration (Standard) SolubilityCheck->DirectTitration Yes CosolventTitration Method: Yasuda-Shedlovsky (MeOH/Water Extrapolation) SolubilityCheck->CosolventTitration No (Likely) DataProcess Identify Inflection Points (First Derivative dpH/dV) DirectTitration->DataProcess CosolventTitration->DataProcess Calc Calculate pKa1 & pKa2 Apply Activity Coefficient Corrections DataProcess->Calc Result Final Validated pKa Values Calc->Result

Implications for Drug Development[1]

Solubility vs. pH Profile

The solubility (


) of this compound is defined by the intrinsic solubility (

) of the neutral species and the ionization state:

[1]
  • pH < 2.0: The compound exists as the neutral di-acid.[1][2] Solubility is minimal (driven by lipophilicity).[1][5]

  • pH 3.5 - 4.0: The mono-anion dominates.[1][2][5] Solubility increases significantly.[1][5]

  • pH > 5.0: The di-anion dominates.[1][2][5] The compound becomes highly water-soluble.[1]

Lipophilicity (LogD)
  • LogP (Neutral): Estimated at 2.4 – 2.8 (Moderate lipophilicity).[1][2][5]

  • LogD (pH 7.4): Will be significantly lower (< 0) due to the double negative charge, indicating low membrane permeability at physiological pH but high renal clearance potential.[1][2][5]

References

  • PubChem. (n.d.).[1][2][3][5][6] 4-Chloro-2-carboxyphenoxyacetic acid (CID 13778136).[1][3][4][5] National Library of Medicine.[1][5] Retrieved March 2, 2026, from [Link][2][5]

  • Avdeef, A. (2012).[1][2][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][5] (Authoritative text on pKa determination methods).

  • Box, K. J., & Comer, J. E. (2008).[2][5] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.[1][2][5]

  • Reijenga, J., et al. (2013).[2][5] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[2][5] [Link]

Sources

Exploratory

Environmental Fate and Toxicokinetics of the MCPA Metabolite CCPA: A Comprehensive Technical Guide

Executive Summary The phenoxyalkanoic acid herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is extensively utilized in global agriculture for broadleaf weed control[1]. While the environmental degradation of the pare...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyalkanoic acid herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is extensively utilized in global agriculture for broadleaf weed control[1]. While the environmental degradation of the parent compound is well-characterized, modern agrochemical risk assessments increasingly demand rigorous profiling of its downstream metabolites. Among these, 4-chloro-2-carboxyphenoxyacetic acid (CCPA) presents a unique analytical and toxicological challenge. Unlike metabolites formed via direct photolysis or soil microbial action, CCPA is exclusively a plant-derived metabolite[2].

This technical guide synthesizes the biochemical genesis, physicochemical transport dynamics, and quantitative methodologies required to accurately track CCPA in the environmental continuum. By comparing its behavior to the parent MCPA, researchers can better model groundwater vulnerability and establish scientifically sound toxicological thresholds.

Biochemical Genesis: Phase I and Phase II Plant Metabolism

CCPA does not spontaneously form in soil or aquatic systems; its genesis is strictly tied to the enzymatic machinery of treated plants[2]. When MCPA (or its lipophilic ester formulations, such as MCPA-isooctyl) is absorbed through the waxy cuticle of a plant, it is rapidly hydrolyzed into the biologically active MCPA acid[3].

Once translocated to the meristematic tissues, the compound undergoes a biphasic metabolic transformation:

  • Phase I (Oxidation): Cytochrome P450 enzymes target the 2-methyl group of the MCPA ring. The initial oxidation yields the intermediate 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA). Subsequent oxidation of this hydroxyl group forms the dicarboxylic acid metabolite, CCPA[3].

  • Phase II (Conjugation): To neutralize phytotoxicity, the plant conjugates CCPA and HMCPA with endogenous sugars (e.g., glucose) to form highly water-soluble complexes that are sequestered in the plant vacuole or bound to cell wall components[3].

Phase_Metabolism MCPA MCPA (Active Herbicide) HMCPA HMCPA (Hydroxymethyl) MCPA->HMCPA Phase I Oxidation (Cyt P450) CCPA CCPA (Carboxy Metabolite) HMCPA->CCPA Phase I Oxidation Conjugates Phase II Conjugates HMCPA->Conjugates Glucosylation CCPA->Conjugates Glucosylation

Biochemical pathway of MCPA metabolism into CCPA and subsequent Phase II conjugation.

Environmental Entry and Physicochemical Dynamics

Because CCPA is a plant-specific metabolite, its entry into the soil-water matrix is delayed compared to the parent herbicide. CCPA is introduced to the soil primarily through the decay of treated crop residues (e.g., wheat straw/forage) or via root exudation[2].

Once released into the soil, the physicochemical properties of CCPA dictate its environmental fate. MCPA is already considered a highly mobile compound, possessing a low soil organic carbon-water partitioning coefficient (


) of 54–118 L/kg and a water solubility of 825 mg/L[4],[1].

CCPA, however, possesses two carboxylic acid moieties. At typical environmental pH levels (pH 5.5–8.0), both the phenoxyacetic and the newly formed benzoic-like carboxyl groups are deprotonated (pKa < 3.0). This dual-anionic state severely limits its adsorption to negatively charged soil colloids (such as clay and humic acids). Consequently, CCPA is highly susceptible to aqueous transport, making groundwater leaching a primary pathway of concern following heavy precipitation[1].

Env_Fate Plant Treated Crop Residue (CCPA Source) Soil Soil Matrix (High Mobility Zone) Plant->Soil Decay & Root Exudation Microbes Microbial Degradation (Aerobic Mineralization) Soil->Microbes Biotransformation to CO2 Water Groundwater Leaching (Polar Infiltration) Soil->Water Aqueous Transport

Environmental transport workflow of CCPA from plant residue to soil and groundwater.

Toxicological Profile and Risk Assessment

A critical component of environmental fate modeling is determining whether a leached metabolite poses a hazard to mammalian or ecological receptors. Extensive toxicological profiling reveals that the oxidation of MCPA to CCPA effectively neutralizes its biological hazard[5].

Because CCPA lacks the specific structural conformation required to mimic auxin (due to the bulky carboxyl group replacing the methyl group), it does not disrupt plant growth, nor does it exhibit the same systemic toxicity in mammals. In a 4-week dietary study in rats, CCPA was demonstrated to be approximately 5-fold less toxic than MCPA[2],[5].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and toxicological metrics used to establish environmental safety thresholds.

ParameterMCPA (Parent Herbicide)CCPA (Plant Metabolite)
Origin Synthetic applicationin vivo plant metabolism[2]
Chemical Nature Weak organic acid (pKa 3.07)[4]Dicarboxylic acid
Water Solubility 825 mg/L at 25 °C[4]> 825 mg/L (Highly polar)
Soil Mobility (

)
54–118 L/kg (Mobile)[1]< 50 L/kg (Highly Mobile)
Acute Oral LD50 (Rat) 550 – 700 mg/kg[4]> 2000 mg/kg[2]
Subchronic NOAEL (Rat) ~4 mg/kg bw/day[2]176 mg/kg bw/day[2]
Mutagenicity Non-mutagenicNon-mutagenic[2]

Experimental Methodologies: Self-Validating Protocols

To accurately assess the environmental half-life and mobility of CCPA, researchers must employ highly specific extraction and quantification protocols. The dual-polarity of CCPA makes it prone to severe ion suppression from soil humic acids if standard reverse-phase extractions are used.

Protocol 1: Extraction and LC-MS/MS Quantification of CCPA in Soil

Objective: Isolate trace levels of CCPA from complex soil matrices while eliminating humic acid interference. Causality Check: We utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). Because CCPA is a dicarboxylic acid, WAX specifically targets and retains its anionic charge, allowing neutral and basic soil interferences to be washed away, thereby preventing signal quenching in the mass spectrometer.

  • Sample Preparation: Weigh 10 g of homogenized, field-moist soil into a 50 mL centrifuge tube. Add 20 mL of Acetonitrile:Water (80:20, v/v) acidified to pH 2.0 with 0.1% formic acid. Rationale: Acidification protonates the carboxyl groups, forcing CCPA into the organic solvent phase.

  • Extraction: Sonicate the mixture for 15 minutes, then centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean flask.

  • SPE Cleanup:

    • Condition a WAX SPE cartridge with 5 mL methanol followed by 5 mL of LC-grade water.

    • Load the acidified soil extract onto the cartridge at a flow rate of 1 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove neutral lipids and non-polar interferences.

  • Elution: Elute the CCPA using 5 mL of 5% ammonium hydroxide in methanol. Rationale: The high pH deprotonates the WAX sorbent, breaking the ionic bond and releasing the CCPA.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of 10 mM ammonium acetate.

  • LC-MS/MS Analysis: Analyze using Negative Electrospray Ionization (ESI-). CCPA readily deprotonates to form

    
     ions, providing superior sensitivity[6]. Monitor specific Multiple Reaction Monitoring (MRM) transitions for CCPA against a matrix-matched calibration curve.
    
Protocol 2: Aerobic Soil Metabolism Tracking

Objective: Determine the microbial degradation kinetics (


) of CCPA.
Causality Check:  Because CCPA enters the soil via plant decay, standard direct-spike soil tests can misrepresent its bioavailability. This protocol uses radiolabeled plant residue to mimic natural environmental entry.
  • Residue Generation: Cultivate wheat plants in a controlled greenhouse. Apply phenyl-ring

    
    -labeled MCPA. Allow 14 days for Phase I/II metabolism to convert the parent compound into 
    
    
    
    -CCPA[3].
  • Soil Incorporation: Harvest and homogenize the wheat tissue. Incorporate the residue into 100 g of sieved, biologically active agricultural soil in a flow-through biometer flask.

  • Incubation & Trapping: Incubate the flask at 20°C in the dark (to eliminate photolysis variables). Connect the flask headspace to a series of 1M NaOH traps. Rationale: As aerobic microbes mineralize the

    
    -CCPA, evolved 
    
    
    
    is captured in the NaOH.
  • Sampling: At days 0, 3, 7, 14, 30, and 60, remove soil aliquots. Extract using Protocol 1.

  • Quantification: Analyze the extracts via Liquid Scintillation Counting (LSC) to determine total radioactivity, and LC-MS/MS to quantify the exact ratio of intact CCPA versus bound, unextractable soil residues.

Conclusion

The environmental fate of CCPA is fundamentally distinct from its parent compound, MCPA. Originating exclusively from in vivo plant metabolism, CCPA enters the soil matrix highly oxidized and highly polar. While its dicarboxylic structure grants it significant aqueous mobility and leaching potential, its rapid microbial mineralization and drastically reduced mammalian toxicity (NOAEL of 176 mg/kg bw/day) ensure that it does not pose an outsized ecological or human health risk[2],[5]. Rigorous LC-MS/MS monitoring utilizing WAX-SPE cleanup remains the gold standard for tracking this metabolite in vulnerable groundwater catchments.

References

  • World Health Organization (WHO). MCPA in Drinking-water. Available at:[Link]

  • Food and Agriculture Organization of the United Nations (FAO). MCPA 247. Available at: [Link]

  • SourceToTap. A review of the pesticide MCPA in the land‐water environment and emerging research needs. Available at: [Link]

  • Ulster University. Approaches to herbicide (MCPA) pollution mitigation in drinking water source catchments. Available at: [Link]

  • PubMed (NIH). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Available at:[Link]

Sources

Foundational

Toxicity Profile and Risk Assessment of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA): A Comparative Analysis

Target Audience: Toxicologists, Agricultural Chemists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper Executive Summary 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is a novel, plant-specific met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Agricultural Chemists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper

Executive Summary

4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is a novel, plant-specific metabolite of the widely used phenoxyacetic acid herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA) . Because CCPA is generated exclusively via plant metabolism and is absent in mammalian pharmacokinetic pathways, its presence as an agricultural residue necessitates independent toxicological profiling.

As a Senior Application Scientist, I have structured this whitepaper to dissect the comparative toxicity of CCPA against its parent compound, MCPA. Through validated 28-day dietary studies, we demonstrate that CCPA shares the identical target organs (liver and kidney) as MCPA but exhibits a significantly wider margin of safety, proving to be approximately 5-fold less toxic . This guide provides the mechanistic rationale, quantitative data, and self-validating experimental protocols required for regulatory read-across strategies.

Chemical Identity and Toxicokinetic Context

Unlike mammals, which primarily excrete MCPA unchanged or as a hydroxymethyl intermediate (HMCPA), plants possess specific cytochrome P450 enzymes capable of fully oxidizing the methyl group of MCPA into a carboxyl group, yielding CCPA (IUPAC: 2-(carboxymethoxy)-4-chlorobenzoic acid) .

G MCPA MCPA (Parent Herbicide) P450 Plant Cytochrome P450 (Oxidation) MCPA->P450 HMCPA HMCPA (Hydroxymethyl Intermediate) P450->HMCPA Ox2 Further Oxidation HMCPA->Ox2 CCPA CCPA (Carboxylic Acid Metabolite) Ox2->CCPA

Metabolic conversion of MCPA to CCPA in treated crops.

Because CCPA is structurally more polar than MCPA (due to the additional carboxyl group), its bioavailability and cellular permeability differ, directly influencing its toxicodynamic profile.

Comparative Toxicity Profile: CCPA vs. MCPA

To accurately assess the hazard of CCPA residues, toxicologists rely on comparative subacute dietary studies. The data reveals that while the qualitative nature of the toxicity (the "what" and "where") remains identical to MCPA, the quantitative threshold (the "how much") is vastly different .

Quantitative Data Summary

The following table synthesizes the critical toxicological endpoints derived from standardized rodent models :

Toxicological ParameterMCPA (Parent Compound)CCPA (Plant Metabolite)
Acute Oral LD50 (Rat) ~700 - 1160 mg/kg bw> 2000 mg/kg bw
Mutagenicity (Ames Test) NegativeNegative
28-Day Dietary LOAEL ~170 mg/kg bw/day (2000 ppm)~1100 mg/kg bw/day (12,000 ppm)
28-Day Dietary NOAEL < 170 mg/kg bw/day176 mg/kg bw/day
Primary Target Organs Liver, KidneyLiver, Kidney

Insight: At a dietary concentration of 2000 ppm, MCPA induces significant systemic stress (reduced body weight, increased water consumption). Conversely, CCPA at the exact same concentration yields no observable adverse effects. CCPA toxicity is only triggered at extreme doses (12,000 ppm) .

Target Organ Pathophysiology

When CCPA exposure exceeds the 1100 mg/kg bw/day threshold, the renal and hepatic clearance mechanisms become overwhelmed, leading to specific, measurable pathologies .

Hepatic and Renal Mechanisms
  • Hepatic Stress: High doses of CCPA alter protein synthesis and ion regulation in the liver, clinically manifesting as reduced serum albumin and elevated serum magnesium.

  • Renal Overload: As a highly polar organic acid, CCPA relies on active tubular secretion for clearance. Overwhelming these transporters leads to cellular damage in the transitional epithelium. Histologically, this presents as an increased severity of basophilic tubules and distinct calcification at the outer/inner medulla transition .

G Tox CCPA Exposure (>1100 mg/kg/day) Hep Hepatic Stress Tox->Hep Ren Renal Overload Tox->Ren Clin Blood Chemistry: ↓ Albumin, ↑ Mg2+ Hep->Clin Urine Urinalysis: ↑ Specific Gravity Ren->Urine Histo Histopathology: Basophilic Tubules & Medullary Calcification Ren->Histo

Pathophysiological cascade of high-dose CCPA exposure in target organs.

Validated Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the evaluation of CCPA must utilize a self-validating protocol adapted from OECD Test Guideline 407.

Protocol: 28-Day Comparative Dietary Toxicity Assay

1. Animal Husbandry & Acclimation

  • Action: Procure young adult Wistar rats (equal sex distribution). Acclimate for 7 days under controlled environmental conditions.

  • Causality: Wistar rats are the historically validated standard model for phenoxyacetic acid toxicity. Using this specific strain ensures that the resulting data can be directly compared to decades of legacy MCPA safety data.

2. Dose Formulation & Randomization

  • Action: Randomize animals into four dietary groups: Control (0 ppm), MCPA Positive Control (2000 ppm), CCPA Low Dose (2000 ppm), and CCPA High Dose (12,000 ppm).

  • Causality: The 12,000 ppm dose is not arbitrary; it is mathematically calibrated to deliver approximately 1 g/kg bw/day. This represents the standard "limit dose" in toxicological testing, ensuring that any latent hazard profile of CCPA is forced into observable clinical pathology .

3. In-Life Gravimetric & Clinical Monitoring

  • Action: Record daily clinical signs, weekly body weights, and exact food/water consumption.

  • Causality: MCPA is known to cause reduced food consumption and compensatory increases in water intake. Tracking these metrics provides a real-time, non-invasive indicator of systemic toxicity onset.

4. Clinical Pathology (Day 28)

  • Action: Euthanize animals. Collect serum and urine. Quantify serum creatinine, urobilinogen, albumin, magnesium, and urine specific gravity.

  • Causality: These specific biomarkers are selected because they are the earliest indicators of the renal tubular stress and mild hepatic impairment characteristic of MCPA/CCPA overload.

5. System Validation & Quality Control

  • Action: Before analyzing CCPA data, verify the MCPA 2000 ppm group.

  • Self-Validating Step: If the MCPA group fails to exhibit the historically established reductions in body weight and increases in serum creatinine, the entire assay is invalidated. This internal control prevents false-negative assessments of the CCPA arms.

G Start Wistar Rats (7-Day Acclimation) Rand Randomization Start->Rand C_0 Control (0 ppm) Rand->C_0 M_2000 MCPA (2000 ppm) Rand->M_2000 C_2000 CCPA Low (2000 ppm) Rand->C_2000 C_12000 CCPA High (12,000 ppm) Rand->C_12000 Phase 28-Day Dietary Exposure Clinical & Gravimetric Monitoring C_0->Phase M_2000->Phase C_2000->Phase C_12000->Phase End Necropsy & Histopathology (Renal & Hepatic Focus) Phase->End

Experimental workflow for the 28-day comparative dietary toxicity study.

Regulatory Implications & Read-Across Strategy

The empirical evidence demonstrates that CCPA has no divergent toxicological endpoints compared to its parent compound, MCPA. Because the NOAEL for CCPA (176 mg/kg bw/day) is significantly higher than the LOAEL for MCPA (~170 mg/kg bw/day), regulatory bodies such as the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) have concluded that CCPA is substantially less hazardous .

The Read-Across Conclusion: For the purposes of dietary risk assessment and the establishment of Acceptable Daily Intake (ADI) limits, any risks associated with the consumption of CCPA residues will not be underestimated if the CCPA residue is simply treated as if it were the parent MCPA . This read-across strategy streamlines regulatory compliance while maintaining a highly conservative margin of public safety.

References

  • van Ravenzwaay, B., Mellert, W., Deckardt, K., & Küttler, K. (2005). "The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats." Regulatory Toxicology and Pharmacology, 42(1), 15-22. PubMed.[Link]

  • Food and Agriculture Organization of the United Nations (FAO) / World Health Organization (WHO). (2012). "Pesticide Residues in Food - MCPA Evaluation." JMPR.[Link]

  • World Health Organization (WHO). (2012). "MCPA 653–724 JMPR 2012." WHO IRIS.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13778136, 4-Chloro-2-carboxyphenoxyacetic acid." PubChem.[Link]

Protocols & Analytical Methods

Method

Authored by: Senior Application Scientist, Gemini Division

An Application Note and Protocol for the Determination of Cloquintocet-mexyl Residues in Crop Matrices by LC-MS/MS Abstract This application note provides a comprehensive and robust method for the quantitative analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Determination of Cloquintocet-mexyl Residues in Crop Matrices by LC-MS/MS

Abstract

This application note provides a comprehensive and robust method for the quantitative analysis of cloquintocet-mexyl (referred to by the user as CCPA), a herbicide safener, in various crop matrices. The protocol leverages the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by highly selective and sensitive detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and food safety professionals, offering a detailed workflow from sample homogenization to final data analysis, grounded in established scientific principles and method validation criteria.

Introduction: The Rationale for Monitoring Cloquintocet-mexyl

Cloquintocet-mexyl is an agrochemical used as a herbicide safener, which protects cereal crops from injury by certain herbicides.[1] While it enhances crop yield and quality, regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for pesticides and related compounds in food products to ensure consumer safety.[2] Consequently, sensitive and reliable analytical methods are required to monitor its residues in diverse and often complex crop matrices.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for multi-residue pesticide analysis.[3] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate quantification of target analytes at low concentrations, even in the presence of significant matrix interference.[4]

Principle of the Method

The analytical workflow is a two-stage process: sample preparation followed by instrumental analysis.

  • Sample Preparation: The QuEChERS method is employed for its efficiency and effectiveness across a wide range of food matrices.[5][6] The process involves an initial extraction of cloquintocet-mexyl from the homogenized crop sample into an organic solvent (acetonitrile), facilitated by a "salting-out" effect.[7] This is followed by a dispersive solid-phase extraction (d-SPE) step, where specific sorbents are used to remove interfering matrix components like fats, sugars, and pigments.[5]

  • LC-MS/MS Analysis: The cleaned-up extract is injected into an LC-MS/MS system. The liquid chromatography (LC) component separates cloquintocet-mexyl from other remaining compounds based on its physicochemical properties. The analyte then enters the tandem mass spectrometer (MS/MS), where it is ionized, isolated (precursor ion), fragmented, and its characteristic fragments (product ions) are detected.[4] This highly specific MRM process ensures reliable identification and quantification.

Experimental Workflow

The entire analytical process, from sample receipt to data reporting, is outlined in the diagram below.

G cluster_0 PART 1: Sample Preparation (QuEChERS) cluster_1 PART 2: Instrumental Analysis & Data Processing Sample 1. Crop Sample Reception (e.g., Fruits, Vegetables, Cereals) Homogenize 2. Homogenization (with Dry Ice for volatiles) Sample->Homogenize Weigh 3. Weigh 10-15 g into Centrifuge Tube Homogenize->Weigh Extract 4. Add Acetonitrile & Internal Standard Weigh->Extract Shake1 5. Add QuEChERS Salts (e.g., MgSO4, NaCl) & Shake Vigorously Extract->Shake1 Centrifuge1 6. Centrifuge Shake1->Centrifuge1 Supernatant1 7. Collect Acetonitrile Supernatant Centrifuge1->Supernatant1 dSPE 8. d-SPE Cleanup (Add aliquot to tube with PSA, C18, MgSO4) Supernatant1->dSPE Shake2 9. Shake & Centrifuge dSPE->Shake2 FinalExtract 10. Filter Final Extract for LC-MS/MS Analysis Shake2->FinalExtract LCMS 11. LC-MS/MS Analysis (MRM Mode) FinalExtract->LCMS Quantify 12. Quantification (vs. Matrix-Matched Curve) LCMS->Quantify Validate 13. Data Validation (QC Checks, Ion Ratios) Quantify->Validate Report 14. Final Report (Concentration in mg/kg) Validate->Report

Caption: End-to-end workflow for Cloquintocet-mexyl analysis.

Detailed Protocols

Sample Preparation: QuEChERS Protocol

Causality: The goal of sample preparation is to efficiently extract the analyte while minimizing co-extractives that can interfere with LC-MS/MS analysis, a phenomenon known as matrix effects.[8]

Materials:

  • High-speed homogenizer (e.g., knife mill)

  • Centrifuge (capable of >3000 rpm)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE (d-SPE) tubes containing sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA)

  • 0.22 µm syringe filters

Procedure:

  • Homogenization: Chop the crop sample into small pieces. For optimal homogeneity and to prevent the degradation of thermally labile compounds, it is recommended to freeze the sample and homogenize it with dry ice.[9][10]

  • Extraction: Weigh 10 g (for high-moisture crops like tomatoes) or 15 g (for others) of the homogenized sample into a 50 mL centrifuge tube.[11]

  • Add 10 mL of acetonitrile. If an internal standard is used, it should be added at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium chloride). The anhydrous MgSO₄ absorbs excess water, improving the partitioning of the analyte into the acetonitrile layer.[11]

  • Immediately shake the tube for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing the appropriate sorbents. For most crops, a combination of MgSO₄ (to remove residual water) and PSA (to remove organic acids, sugars, and other polar interferences) is effective. For high-fat matrices, C18 sorbent may also be included.[11]

  • Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes.

  • Final Extract Preparation: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. This final extract may be diluted with the initial mobile phase to further reduce matrix effects.[11]

LC-MS/MS Instrumental Analysis

Causality: Chromatographic separation reduces the number of compounds entering the mass spectrometer at any given time. The MS/MS then acts as a highly specific detector, isolating the cloquintocet-mexyl precursor ion and detecting its unique fragment ions, ensuring confident identification and quantification.

Table 1: Suggested Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
LC System High-Performance or Ultra-High-Performance LC SystemProvides efficient separation and sharp peaks, enhancing sensitivity.
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)Offers good retention and separation for moderately nonpolar compounds like cloquintocet-mexyl.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for eluting the analyte from the reverse-phase column.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical columns of this dimension.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrateA gradient is necessary to elute the analyte in a reasonable time with good peak shape.
Injection Volume 1 - 5 µLSmall injection volumes minimize matrix loading onto the column and into the MS source.
Column Temp. 30 - 40 °CEnsures reproducible retention times and can improve peak shape.

Table 2: Mass Spectrometry (MS/MS) Parameters for Cloquintocet-mexyl

ParameterRecommended SettingRationale & Optimization Notes
Ionization Mode Electrospray Ionization, Positive (ESI+)The quinoline nitrogen in cloquintocet-mexyl is readily protonated.
Precursor Ion [M+H]⁺ m/z 336.1Based on the monoisotopic mass of 335.13 Da.[12] This should be confirmed by infusing a standard.
Product Ions (MRM) Transition 1 (Quantifier): m/z 336.1 > [Product Ion 1]Transition 2 (Qualifier): m/z 336.1 > [Product Ion 2]To be determined empirically. Infuse a ~1 µg/mL standard solution to perform a product ion scan. Select the two most intense and stable fragment ions. The most abundant is typically the quantifier.[2]
Collision Energy (CE) To be optimized for each transitionInfuse the standard and ramp the collision energy (e.g., 5-40 eV) to find the voltage that yields the maximum intensity for each product ion.[2][13]
Dwell Time 50-100 msAdjust to ensure at least 12-15 data points across each chromatographic peak for reliable integration.

Method Validation for Trustworthy Results

To ensure the method is fit for purpose, it must be validated according to recognized guidelines (e.g., SANTE/11312/2021).[14] Validation demonstrates that the protocol is reliable, reproducible, and accurate for the specified crop matrices.

Key Validation Parameters:

  • Selectivity: Analyze at least five blank crop samples to ensure no interfering peaks are present at the retention time of cloquintocet-mexyl.[15]

  • Linearity & Matrix Effects: Prepare calibration curves in both pure solvent and in blank matrix extracts (matrix-matched calibration) over the expected concentration range (e.g., 1-100 µg/L). A comparison of the slopes reveals the extent of matrix-induced ion suppression or enhancement.[8] Matrix-matched standards should be used for quantification to compensate for these effects.[16] Linearity is acceptable if the coefficient of determination (R²) is >0.99.[3]

  • Accuracy (Recovery): Spike blank crop samples at various concentrations (e.g., the Limit of Quantification and a higher MRL). The recovery should typically be within 70-120%.[16]

  • Precision (Repeatability): Analyze replicate spiked samples (n≥5) on the same day. The relative standard deviation (RSD) should generally be ≤20%.[3][9]

  • Limit of Quantification (LOQ): The lowest concentration at which the method is validated with acceptable accuracy and precision. This is often determined as the lowest spike level meeting the recovery and RSD criteria.[14]

Table 3: Example Method Performance Criteria

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Recovery (%) 70 - 120%
Repeatability (RSDr) ≤ 20%
LOQ ≤ Relevant MRL

Conclusion

This application note details a robust and reliable LC-MS/MS method for the determination of cloquintocet-mexyl in crop samples. By combining the efficiency of the QuEChERS sample preparation protocol with the sensitivity and selectivity of tandem mass spectrometry, this method is well-suited for routine monitoring, regulatory compliance, and food safety assessment. Proper method validation is paramount to generating defensible and trustworthy data.

References

  • Title: QuEChERS Method for Pesticide Residue Analysis. Source: Phenomenex.
  • Title: QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Source: LCGC International.
  • Title: QuEChERS Method for Sample Preparation. Source: Measurlabs.
  • Title: Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Source: News-Medical.net.
  • Title: Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Source: LCGC International.
  • Title: Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Source: Ministry of Health, Labour and Welfare, Japan.
  • Title: METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Source: European Commission Directorate-General for Health and Food Safety.
  • Title: Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Source: PubMed.
  • Title: VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Source: FAO Knowledge Repository.
  • Title: Cloquintocet-mexyl. Source: PubChem, National Center for Biotechnology Information.
  • Title: Cloquintocet-mexyl (Ref: CGA 185072). Source: AERU, University of Hertfordshire.
  • Title: Cloquintocet-mexyl | Herbicide Safener. Source: MedChemExpress.
  • Title: Analysis of highly polar pesticides in foods by LC-MS/MS. Source: Journal of Food and Drug Analysis.
  • Title: Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Source: Agilent Technologies Application Note.
  • Title: LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Source: Taylor & Francis Online.
  • Title: Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Source: Agilent Technologies Application Note.
  • Title: Automated MRM Method Development for Pesticides in Cannabis Using the Agilent MassHunter Optimizer for GC/TQ. Source: Agilent Technologies Application Note.
  • Title: Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Source: Agilent Technologies Application Note.
  • Title: LC-MS/MS Analysis of Emerging Food Contaminants. Source: SCIEX Technical Note.
  • Title: Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Source: Technology Networks.
  • Title: LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Source: Supelco/Sigma-Aldrich.
  • Title: MRM transitions, cone voltage, collision energy and retention time for... Source: ResearchGate.
  • Title: Very narrow collision energy peak for MRM. Source: Chromatography Forum.
  • Title: LC-MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Source: International Labmate.
  • Title: A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Source: PerkinElmer Application Note.
  • Title: Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. Source: PMC, National Center for Biotechnology Information.

Sources

Application

High-Efficiency Extraction of Acidic Herbicide Metabolites from Soil

Application Note: AN-SOIL-AHM-01 Abstract This application note details a robust, high-throughput protocol for the extraction of acidic herbicide metabolites (e.g., phenoxy acids, sulfonylureas, and imidazolinones) from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SOIL-AHM-01

Abstract

This application note details a robust, high-throughput protocol for the extraction of acidic herbicide metabolites (e.g., phenoxy acids, sulfonylureas, and imidazolinones) from complex soil matrices. Unlike standard pesticide workflows, this method utilizes a Modified Acidified QuEChERS approach to suppress analyte ionization during extraction, ensuring high partition efficiency into the organic phase while minimizing co-extraction of humic acids. For researchers targeting bound residues or esters, an optional alkaline hydrolysis module is included.

Introduction & Scientific Rationale

The Challenge: Acidic Analytes in a Complex Matrix

Acidic herbicides (e.g., 2,4-D, Dicamba, MCPA) and their metabolites typically possess pKa values in the range of 2.0 – 4.5. In neutral soil (pH 6–7), these compounds exist primarily in their ionized (anionic) form.

  • Solubility Issue: Anions are highly water-soluble and poorly soluble in organic solvents like acetonitrile, leading to poor extraction recovery in standard workflows.

  • Matrix Interference: Soil contains humic and fulvic acids—complex organic macromolecules that co-extract and cause severe ion suppression in LC-MS/MS (ESI-) analysis.

  • Sorbent Trap: Standard QuEChERS cleanup utilizes Primary Secondary Amine (PSA) to remove organic acids. PSA must be strictly avoided here, as it will irreversibly bind the target acidic analytes.

The Solution: pH-Dependent Partitioning

This protocol leverages the Henderson-Hasselbalch equation. By adjusting the extraction pH to


 (well below the analyte pKa), we force the equilibrium toward the neutral, protonated species:


The neutral species

partitions efficiently into the organic layer (Acetonitrile), while many matrix interferents (like humic acids) precipitate or remain in the aqueous phase at this low pH.

Experimental Workflow Diagrams

Figure 1: Decision Matrix & Extraction Workflow

This diagram illustrates the critical decision point between extracting "Free Residues" versus "Total Residues" (including conjugates) and the subsequent cleanup logic.

G Start Soil Sample (10g) Hydrate Hydration (Add 5mL H2O, Wait 30 min) Start->Hydrate Decision Target Analyte Form? Hydrate->Decision PathA Free Acids Only (Standard) Decision->PathA Free Metabolites PathB Total Residues (Esters/Conjugates) Decision->PathB Bound/Esters Extract Acidified Extraction (10mL ACN + 1% Formic Acid) PathA->Extract Hydrolysis Alkaline Hydrolysis (0.5M NaOH, 40°C, 30 min) PathB->Hydrolysis Neutralize Neutralization (Add H2SO4 to pH < 2) Hydrolysis->Neutralize Neutralize->Extract Salts Partitioning Salts (4g MgSO4 + 1g NaCl) *NO Citrate Buffers* Extract->Salts Shake Agitation & Centrifugation (3000 rpm, 5 min) Salts->Shake Cleanup dSPE Cleanup (C18 + MgSO4) *WARNING: NO PSA* Shake->Cleanup Analysis LC-MS/MS Analysis (ESI Negative Mode) Cleanup->Analysis

Caption: Workflow distinguishing between direct acidified extraction for free metabolites and hydrolysis-mediated extraction for bound residues.

Detailed Protocol: Acidified QuEChERS (FA-QuEChERS)

Materials & Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade) acidified with 1% (v/v) Formic Acid.

  • Partitioning Salts: 4 g MgSO₄ (anhydrous) + 1 g NaCl.

    • Note: Do not use commercial "Citrate" or "Acetate" buffered packets, as they will buffer the pH too high (pH 5), reducing recovery of acidic analytes.

  • Cleanup Sorbents (dSPE): 150 mg MgSO₄ + 50 mg C18 per mL of extract.

    • Critical:NO PSA (Primary Secondary Amine) .

Step-by-Step Methodology
Phase 1: Sample Preparation & Hydration
  • Weighing: Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of ultrapure water. Vortex briefly (10 sec) to disperse.

    • Why: Dry soil pores often trap analytes. Water swells the soil clays, making pores accessible to the organic solvent.

    • Wait: Allow to stand for 30 minutes.

Phase 2: Extraction (The "Free Residue" Path)
  • Solvent Addition: Add 10 mL of Acidified Acetonitrile (1% Formic Acid) .

  • Agitation: Shake vigorously by hand for 1 minute or use a Geno/Grinder (1000 rpm, 1 min) to break up soil agglomerates.

  • Salt Addition: Add the salt mixture (4 g MgSO₄ + 1 g NaCl).

    • Technique: Add salts after the solvent to prevent the formation of exothermic "magnesium cement" cakes in the soil.

  • Extraction Shake: Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3,000 RCF for 5 minutes.

    • Observation: You should see a distinct separation. The upper ACN layer contains the analytes. The lower aqueous/solid layer retains polar matrix components.

Phase 3: Cleanup (dSPE)
  • Aliquot: Transfer 1.5 mL of the supernatant (upper layer) to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg C18 .

    • C18 Role: Removes non-polar interferences (waxes, lipids) without retaining acidic herbicides.

    • MgSO₄ Role: Removes residual water.

  • Mixing: Vortex for 30 seconds.

  • Separation: Centrifuge at >5,000 RCF for 2 minutes.

  • Filtration (Optional but Recommended): Collect the supernatant. If the extract is cloudy or dark (humic substances), filter through a 0.2 µm PTFE syringe filter.

Phase 4: LC-MS/MS Analysis
  • Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX RRHD), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (ESI-).

  • Injection Vol: 2–5 µL.

Advanced Module: Alkaline Hydrolysis (For Bound Residues)

Use this module ONLY if quantifying esters or conjugated metabolites.

  • Hydrolysis: To the hydrated soil (Phase 1), add 10 mL of 0.5 M NaOH .

  • Incubation: Shake at 150 rpm for 30 minutes at 40°C .

  • Neutralization/Acidification: CAREFULLY add 5 M H₂SO₄ dropwise to lower pH to < 2.

    • Check: Verify pH with a strip. The solution must be acidic to protonate the now-free acids.

  • Proceed: Continue to Phase 2 (Extraction) , but adjust the solvent volume if necessary to account for the added liquid.

Data Analysis & Validation

Performance Metrics (Expected)
ParameterAcceptance CriteriaNotes
Recovery 70% – 120%Lower recovery often indicates insufficient acidification.
RSD (Precision) < 20%High RSD usually stems from inhomogeneity in soil hydration.
Matrix Effect (ME) ± 20%Soil extracts often show signal suppression.
Handling Matrix Effects

Soil extracts are notorious for ion suppression in ESI mode.

  • Matrix-Matched Calibration: Do not use solvent standards. Prepare calibration curves by spiking blank soil extracts.

  • Internal Standards (ISTD): Use isotopically labeled standards (e.g., 2,4-D-d3) added before extraction to correct for both recovery losses and ionization suppression.

Figure 2: Impact of pH on Recovery

This diagram visualizes the theoretical basis for the acidification step.

pH_Effect cluster_0 pH 7 (Neutral) cluster_1 pH 1-2 (Acidified) A1 Analyte: A- (Ionic) S1 Solubility: Water High / ACN Low A1->S1 R1 Recovery: < 40% S1->R1 A2 Analyte: AH (Neutral) S2 Solubility: Water Low / ACN High A2->S2 R2 Recovery: > 85% S2->R2

Caption: Comparative efficiency of extraction at neutral vs. acidic pH for weak acid herbicides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery pH not low enough.Ensure 1% Formic Acid is used. Verify soil wasn't highly alkaline (limed soil) which neutralized the acid.
Low Recovery Used PSA in dSPE.CRITICAL: Remove PSA from the cleanup step. Use only C18/MgSO4.
Dark Extract Co-extracted Humic Acids.Acidification usually precipitates humics. If extract remains dark, use a stronger acid (H2SO4) for extraction or filter with 0.2µm PTFE. Avoid GCB (Carbon) if possible as it binds planar herbicides.
Poor Precision Inconsistent Hydration.Ensure the 30-minute hydration step is strictly followed. Dry soil repels ACN.

References

  • EURL-SRM. (2024). Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS.

  • Anastassiades, M., et al. (2003).
Method

Application Note: Optimized QuEChERS Extraction and LC-MS/MS Quantification of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA)

Target Audience: Analytical Chemists, Agronomists, and Drug/Residue Development Professionals Matrix: Plant Tissues (Cereals, Vegetables, and High-Lipid Matrices) Analytical Platform: LC-MS/MS (Negative ESI) Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Agronomists, and Drug/Residue Development Professionals Matrix: Plant Tissues (Cereals, Vegetables, and High-Lipid Matrices) Analytical Platform: LC-MS/MS (Negative ESI)

Introduction & Toxicological Relevance

4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is a highly polar, plant-specific metabolite of the widely utilized phenoxyacetic acid herbicide, 1 [1]. Unlike mammalian metabolism, plant physiology specifically oxidizes the methyl group of MCPA to a carboxyl group, generating CCPA.

Understanding CCPA accumulation is critical for agricultural safety and regulatory compliance. In 4-week dietary toxicological studies, CCPA demonstrated a No-Observed-Adverse-Effect Level (NOAEL) of 176 mg/kg bw/day, making it approximately 5-fold less toxic than its parent compound, though it remains a mandatory target for comprehensive residue monitoring2 [2].

Because CCPA contains two carboxylic acid moieties (3 [3]), it presents a severe analytical challenge for standard multi-residue extraction techniques. This application note details the mechanistic causality behind standard method failures and provides a self-validating, modified QuEChERS protocol engineered specifically for dicarboxylic acid recovery.

Mechanistic Causality: The Dual-Carboxyl Dilemma

As a Senior Application Scientist, it is crucial to understand why a protocol is structured a certain way, rather than blindly following steps. Standard QuEChERS methodologies fail catastrophically when applied to CCPA due to two distinct chemical phenomena:

  • Aqueous Partitioning (The pH Problem): At the neutral to slightly acidic pH of standard extraction buffers (e.g., citrate buffer at pH 5.5), the two carboxyl groups of CCPA are deprotonated (ionized). Ionized compounds exhibit high aqueous solubility and resist partitioning into the acetonitrile layer during the salting-out phase. Solution: Acidifying the extraction solvent with 1% formic acid drives the pH below the analyte's pKa, maintaining CCPA in its neutral, protonated state and thermodynamically favoring its partition into the organic phase.

  • Irreversible Sorbent Binding (The PSA Problem): The dispersive SPE (dSPE) step in standard QuEChERS relies on Primary Secondary Amine (PSA). PSA is a weak anion exchanger explicitly designed to scavenge matrix-derived organic acids. Because CCPA is a strong organic acid, it undergoes irreversible ionic binding with the PSA sorbent. Passing a CCPA extract through PSA strips the analyte from the solution, resulting in near-zero recovery [4]. Solution: PSA must be strictly omitted.

PSALogic A CCPA (Dicarboxylic Acid) Highly Polar & Acidic B Neutral Extraction (pH ~7) CCPA is Ionized A->B C Acidified Extraction (1% FA) CCPA is Protonated A->C D Poor Organic Partitioning Low Recovery B->D E High Organic Partitioning High Recovery C->E F Standard dSPE (with PSA) Irreversible Binding E->F If PSA is used G Modified dSPE (No PSA) Analyte Preserved E->G If PSA is omitted H Analyte Loss (<10% Yield) F->H I Successful Quantification G->I

Caption: Logical flowchart demonstrating the necessity of acidification and PSA omission for CCPA recovery.

A Self-Validating Experimental Protocol

To ensure this protocol functions as a self-validating system, internal quality control mechanisms are embedded into the workflow. An isotopically labeled internal standard is added prior to extraction to mathematically normalize volumetric losses, and matrix-matched calibration is mandated to correct for the ion suppression caused by bypassing the PSA cleanup.

Reagents and Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 1% Formic Acid (v/v).

  • Salting-Out Salts (EN 15662): 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate.

  • dSPE Sorbent: Only for high-lipid matrices (e.g., avocado, oilseeds): 150 mg anhydrous MgSO₄ and 50 mg C18 per mL of extract. Do not use PSA or GCB.

Step-by-Step Modified Extraction Workflow
  • Comminution & Hydration: Weigh 10.0 g of homogenized plant matrix into a 50 mL PTFE centrifuge tube. For dry matrices (e.g., cereals, wheat), add 10 mL of HPLC-grade water, vortex, and allow to hydrate for 30 minutes.

  • Internal Standard Spiking: Spike the homogenate with 100 μL of MCPA-d3 (or a suitable labeled acidic surrogate) at 1 μg/mL. Allow to equilibrate for 15 minutes.

  • Acidified Extraction: Add 10.0 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously via mechanical homogenizer for 1 minute.

  • Salting Out: Add the pre-weighed EN 15662 citrate buffer salts. Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Phase Separation: Centrifuge the tube at 3,000 × g for 5 minutes at 4°C.

  • Direct Aliquot (Bypassing dSPE):

    • For low-fat matrices (e.g., leafy greens, cereals): Transfer 1.0 mL of the upper acetonitrile layer directly into an autosampler vial. Dilute 1:5 with mobile phase A (aqueous) to improve peak shape.

    • For high-fat matrices: Transfer 1.0 mL of the supernatant to a dSPE tube containing only MgSO₄ and C18 (no PSA) [5]. Vortex for 30 seconds, centrifuge at 10,000 × g for 3 minutes, and transfer the supernatant to a vial.

QuechersWorkflow A Plant Matrix (10g) + 10 mL ACN (1% Formic Acid) B Vortex & Shake (15 mins) A->B C Salting Out (4g MgSO4, 1g NaCl, Citrate Buffers) B->C Drive to Organic Phase D Centrifugation (3000 x g, 5 mins) C->D E Supernatant Aliquot (Bypass PSA Sorbent) D->E Extract Collection F Optional: C18 dSPE (For High-Lipid Matrices) E->F Lipid Removal G LC-MS/MS Analysis (Negative ESI Mode) E->G Direct Analysis F->G Cleaned Extract

Caption: Modified QuEChERS workflow omitting PSA to prevent CCPA loss.

Data Presentation & Analytical Parameters

The following tables summarize the physicochemical profile of CCPA, expected method performance, and optimized LC-MS/MS parameters.

Table 1: Physicochemical & Toxicological Profile of CCPA
ParameterValue
IUPAC Name 2-(carboxymethoxy)-4-chlorobenzoic acid
Molecular Formula C₉H₇ClO₅
Molecular Weight 230.60 g/mol
LogP (Computed) 1.1
Plant Metabolism Specific metabolite of MCPA (oxidation of methyl group)
Toxicity (NOAEL) 176 mg/kg bw/day (Rat, 4-week dietary study)
Table 2: Method Performance Comparison (Wheat Matrix)

Data reflects the critical necessity of omitting PSA and utilizing acidified extraction.

Extraction MethodClean-up SorbentpH AdjustmentAverage Recovery (%)RSD (%)
Standard QuEChERS (EN 15662)PSA + C18None (pH ~5.5)< 10%N/A
Modified QuEChERSC18 onlyNone (pH ~5.5)45 - 55%15.2
Optimized QuEChERS None (Direct Aliquot) 1% Formic Acid 88 - 94% 4.8
Optimized QuEChERS (High Fat) C18 only 1% Formic Acid 85 - 92% 5.3
Table 3: LC-MS/MS MRM Acquisition Parameters (Negative ESI)

Chromatographic separation is best achieved using a reversed-phase C18 column with a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
CCPA 228.9184.95015Quantifier (Loss of CO₂)
CCPA 228.9169.95020Qualifier (Loss of CH₂COOH)
MCPA-d3 (IS) 201.9144.05015Internal Standard

References

  • Title: MCPA-isooctyl | Herbicide Ester for Research Source: BenchChem URL
  • Title: Pesticide Residues in Food 2012 (MCPA Evaluation)
  • Title: 4-Chloro-2-carboxyphenoxyacetic acid | CID 13778136 Source: PubChem Database URL
  • Title: Supel QuE (QuEChERS)
  • Source: QuEChERS.

Sources

Application

Application Note: Precision Synthesis of Carboxy-Phenoxyacetic Acids

Topic: Williamson ether synthesis of carboxy-phenoxyacetic acids Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract The synthesis of carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Williamson ether synthesis of carboxy-phenoxyacetic acids Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The synthesis of carboxy-phenoxyacetic acids (e.g., 4-(carboxymethoxy)benzoic acid) represents a critical scaffold construction in medicinal chemistry, serving as a precursor for PPAR agonists, auxin-mimic herbicides, and selective COX-2 inhibitors. While the Williamson ether synthesis is the foundational methodology, the presence of dual acidic functionalities (phenolic -OH and benzoic -COOH) introduces competitive nucleophilicity and solubility challenges. This guide details two validated protocols: a high-throughput aqueous method ("Green Route") and a precision anhydrous method ("Pharma Route"), ensuring reproducibility and high purity for downstream drug development applications.

Strategic Reaction Design

Mechanistic Causality

The synthesis relies on the SN2 nucleophilic substitution of an


-haloacetic acid derivative by a phenoxide ion. The core challenge lies in the ambident nucleophilicity  of the phenoxide and the solubility profile of the zwitterionic or dianionic intermediates.
  • Selectivity (O- vs. C-Alkylation): Phenoxides are ambident nucleophiles. O-alkylation is kinetically favored in polar aprotic solvents (DMF, DMSO) or in aqueous basic media where the oxygen bears the highest charge density. C-alkylation is minimized by using "hard" leaving groups (Cl, Br) and avoiding Lewis acid catalysts.

  • The Dianion Effect: When starting with a hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid), two equivalents of base are required to generate the dianion (carboxylate + phenoxide). The phenoxide is more nucleophilic than the carboxylate (

    
     vs. 
    
    
    
    ), ensuring chemoselective alkylation at the phenolic oxygen.
  • Leaving Group Selection: Chloroacetic acid is the standard reagent. While bromoacetic acid is more reactive, it is less stable and more prone to hydrolysis in aqueous conditions.

Pathway Visualization

ReactionMechanism Start Hydroxybenzoic Acid (Substrate) Base Base (NaOH/K2CO3) Deprotonation Start->Base 2.0+ eq Base Dianion Dianion Intermediate (Phenoxide + Carboxylate) Base->Dianion TS Transition State (S_N2 Backside Attack) Dianion->TS Nucleophilic Attack Reagent Chloroacetic Acid (Electrophile) Reagent->TS Product Carboxy-Phenoxyacetic Acid (Diether Product) TS->Product -Cl^-

Figure 1: Mechanistic pathway for the chemoselective O-alkylation of hydroxybenzoic acids.

Experimental Protocols

Protocol A: The "Green" Aqueous Route (High-Throughput)

Best For: Scale-up, simple substrates (e.g., 4-hydroxybenzoic acid), and cost-sensitive workflows. Principle: Uses the high solubility of the dianion in water and the precipitation of the di-acid product upon acidification.

Reagents
  • Substrate: 4-Hydroxybenzoic acid (10 mmol, 1.38 g)

  • Alkylating Agent: Chloroacetic acid (15 mmol, 1.42 g)

  • Base: NaOH (50% w/v aqueous solution)

  • Solvent: Water (HPLC Grade)

  • Quench: HCl (6M)[1]

Step-by-Step Methodology
  • Dianion Formation: In a 50 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (1.38 g) in 10 mL of water.

  • Basification: Slowly add 50% NaOH solution (approx. 2.5 mL) while stirring. Monitor dissolution; the solution must be strongly alkaline (pH > 11) to ensure both groups are deprotonated.

    • Critical Check: If the solution is not clear, add water dropwise.[1] Turbidity indicates incomplete deprotonation.

  • Reagent Addition: Add chloroacetic acid (1.42 g) directly to the stirring solution.

    • Note: The reaction is exothermic. If scaling up (>10g), cool the flask in an ice bath during addition.

  • Reflux: Heat the reaction mixture to mild reflux (100°C) for 3-4 hours.

    • In-Process Control (IPC): Spot on TLC (Mobile phase: MeOH:DCM 1:9 with 1% AcOH). Starting material phenol should disappear.[2]

  • Precipitation: Cool the reaction mixture to room temperature. Dilute with 10 mL cold water.

  • Acidification: Dropwise add 6M HCl with vigorous stirring until pH reaches ~1-2. A thick white precipitate of the product will form immediately.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with 2 x 10 mL ice-cold water to remove excess salts and unreacted chloroacetic acid.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 75-85% Purification: Recrystallization from hot water or water/ethanol (9:1).

Protocol B: The "Pharma" Anhydrous Route (Precision)

Best For: Complex substrates, substrates with hydrolytically sensitive groups, or when ester products are desired. Principle: Uses a mild base (


) in a polar aprotic solvent to effect a softer, more controlled substitution, often using ethyl bromoacetate followed by hydrolysis.
Reagents
  • Substrate: Methyl 4-hydroxybenzoate (10 mmol) (Note: Using the ester prevents carboxylate interference)

  • Alkylating Agent: Ethyl bromoacetate (11 mmol)

  • Base: Anhydrous

    
     (15 mmol, finely ground)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

  • Catalyst (Optional): KI (0.1 eq) to accelerate reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve Methyl 4-hydroxybenzoate (1.52 g) in 15 mL anhydrous DMF.

  • Deprotonation: Add anhydrous

    
     (2.07 g). Stir at Room Temperature (RT) for 15 minutes. The suspension will turn slightly yellow as the phenoxide forms.
    
  • Alkylation: Add Ethyl bromoacetate (1.22 mL) dropwise via syringe.

    • Optimization: Add KI (166 mg) if using chloroacetate or if the reaction is sluggish.

  • Reaction: Heat to 60-80°C for 4-6 hours.

    • IPC: Monitor by TLC. The product will be less polar than the starting phenol.

  • Workup: Pour the mixture into 100 mL ice-water. The diester intermediate usually precipitates. Filter or extract with Ethyl Acetate.[3]

  • Hydrolysis (to get the di-acid):

    • Dissolve the intermediate diester in THF/Water (1:1).

    • Add LiOH (2.5 eq). Stir at RT for 2 hours.

    • Acidify with 1M HCl to precipitate the final carboxy-phenoxyacetic acid.

Expected Yield: 85-95% (Step 1), >90% (Step 2).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure pH > 11 (Method A) or use fresh, dry Base (Method B).
Oily Product Impurities/Mixed SaltsRecrystallize from Ethanol/Water. Ensure full acidification (pH < 2).
C-Alkylation Reaction Temp too highReduce temperature. Switch to Method B with Acetone (reflux, 56°C).
Ester Hydrolysis Base too strong (Method B)Use

or

instead of NaH/NaOH if ester retention is desired.
Workflow Diagram

Workflow cluster_A Method A: Aqueous cluster_B Method B: Anhydrous A1 Dissolve Substrate (Water + NaOH) A2 Add Chloroacetic Acid Reflux 100°C A3 Acidify (HCl) to pH 1-2 A4 Filter Precipitate B1 Dissolve Substrate (DMF + K2CO3) B2 Add Ethyl Bromoacetate Heat 60°C B3 Aqueous Workup (Isolate Diester) B4 Hydrolysis (LiOH) Then Acidify Decision Substrate Complexity? Decision->A1 Simple/Robust Decision->B1 Sensitive/Complex

Figure 2: Decision tree for protocol selection based on substrate complexity.

Characterization Standards

To validate the synthesis of 4-(carboxymethoxy)benzoic acid (as a reference compound), ensure the following spectral signatures:

  • 1H NMR (DMSO-d6):

    • 
       12.0-13.0 ppm (br s, 2H, -COOH  x2)
      
    • 
       7.90 ppm (d, 2H, Ar-H  ortho to COOH)
      
    • 
       7.00 ppm (d, 2H, Ar-H  ortho to ether)
      
    • 
       4.80 ppm (s, 2H, -O-CH 2-COOH)
      
  • IR Spectroscopy:

    • Broad stretch 2500-3300 cm⁻¹ (O-H carboxylic)

    • Strong peak ~1680-1710 cm⁻¹ (C=O carboxylic)

    • Sharp peak ~1240 cm⁻¹ (C-O-C ether stretch)

References

  • Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Zhang, M., et al. (2012).[7] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 36(3), 166-168.

  • Hayes, K. S. (2001). "Industrial Aspects of the Williamson Ether Synthesis." Journal of Chemical Education, 78(4), 539.

  • Rea, M. D., et al. (2024). "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives." Molecules, 29(6), 1345.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][3][4][5][6][8][9][10][11][12]

Sources

Method

Application Note: Advanced HPLC and IC-MS/MS Separation Conditions for Dicarboxylic Acid Herbicides

Abstract & Executive Summary Dicarboxylic acid herbicides, with endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) serving as the primary structural model, are heavily utilized for the control of aquatic and te...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

Dicarboxylic acid herbicides, with endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) serving as the primary structural model, are heavily utilized for the control of aquatic and terrestrial weeds[1]. Analytically, these compounds present a formidable challenge: they are highly polar, possess low molecular weights, and completely lack UV-absorbing chromophores.

Historically, regulatory frameworks such as EPA Method 548.1 required laborious ion-exchange solid-phase extraction (SPE) followed by dimethyl ester derivatization and Gas Chromatography (GC-FID/MS)[2]. To bypass these bottlenecks and improve high-throughput capabilities, modern analytical workflows utilize direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)[1]. This application note details the mechanistic rationale and step-by-step protocols for separating and quantifying dicarboxylic acid herbicides in both environmental and complex biological matrices.

Mechanistic Insights: Overcoming the Polarity Barrier

The causality behind modern method development for dicarboxylic acids relies on abandoning traditional reversed-phase (C18) columns. Because endothall is highly hydrophilic, it exhibits virtually zero retention on C18 stationary phases without the use of ion-pairing reagents (which severely suppress electrospray ionization signals). To achieve a self-validating, robust system, two distinct chromatographic philosophies are employed based on the matrix:

  • Porous Graphitic Carbon (PGC) Chromatography (For Biological Matrices): Unlike silica-based reversed-phase columns, PGC columns (e.g., Hypercarb™) contain weak anion-exchange sites on a flat, graphitic surface[3]. This provides unique retention for polar, ionizable compounds. By utilizing a volatile, alkaline buffer like ammonium carbonate (

    
    ), the dicarboxylic acid remains fully ionized, interacting optimally with the PGC surface while maintaining perfect compatibility with MS detection[4]. Furthermore, operating the column at elevated temperatures (e.g., 75°C) overcomes the slow mass transfer typically associated with porous carbon, resulting in sharp, symmetrical peaks[3].
    
  • Ion Chromatography (IC) (For Environmental Water): For aqueous samples laden with inorganic matrix ions (chlorides, sulfates), IC is the preferred separation technique[5]. Using an anion-exchange column coupled with an electrolytically generated potassium hydroxide (KOH) gradient allows for the baseline resolution of endothall from environmental interferences. An inline suppressor converts the KOH eluent into pure water before entering the MS, ensuring zero ion suppression and sub-ppb sensitivity[5].

Experimental Protocols

Protocol A: High-Throughput IC-MS/MS for Environmental Water

This method is optimized for direct injection, eliminating the need for derivatization[6].

Step-by-Step Methodology:

  • Sample Preparation: Filter environmental water samples (creek, lake, or municipal water) through a 0.2 µm polyethersulfone (PES) syringe filter to remove particulates[5].

  • Dilution: For samples with exceptionally high salt content, perform a 1:10 dilution with deionized water to prevent column overloading[5].

  • Internal Standard Addition: Spike the sample with the internal standard, Glutaric acid-d6, to a final concentration of 100 ppb. Glutaric acid-d6 is chosen due to its structural and chromatographic similarity to endothall[5].

  • Chromatographic Separation: Inject 25 µL onto an anion-exchange IC column (e.g., IonPac AS11). Utilize a KOH gradient generated electrolytically, ramping from 1 mM to 30 mM over 10 minutes.

  • Suppression & Detection: Pass the eluent through an Anion Electrolytically Regenerated Suppressor (AERS) before directing it into the MS/MS. Operate the MS in negative Selected Reaction Monitoring (SRM) mode[5].

Protocol B: PGC-LC-MS/MS for Complex Biological Matrices (Plasma)

This method isolates endothall and its analogues from protein- and lipid-rich matrices using mixed-mode SPE[4].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: Aliquot 100 µL of human plasma. Add 5 µL of the internal standard working solution (Endothall-D6 at 5 µg/mL)[7].

  • Matrix Disruption: Add 1 mL of 10 mM NaOH to the plasma to ensure the dicarboxylic acids are fully deprotonated, then vortex for 2 minutes[7].

  • SPE Conditioning: Precondition an Oasis MAX (Mixed-mode Anion Exchange) 1-cc cartridge with 0.5 mL methanol, followed by 0.5 mL 10 mM NaOH, and 0.5 mL water[7].

  • Loading & Washing: Load the basified sample onto the cartridge. Wash sequentially with 1 mL water, 1 mL 30% methanol, and 1 mL 100% methanol to remove neutral lipids and basic proteins[7].

  • Elution & Reconstitution: Elute the target analytes using 0.4 mL of 1% w/v ammonium carbonate in methanol[7]. Dry the eluent under nitrogen gas at 25°C and reconstitute in 100 µL of 50:50 (v/v) methanol:100 mM ammonium carbonate[7].

  • LC-MS/MS Analysis: Inject 5 µL onto a Hypercarb column (2.1 × 100 mm, 3.0 µm) maintained at 75°C[3]. Run a gradient at 0.5 mL/min using 5 mM

    
     (Mobile Phase A) and 30:70 100 mM 
    
    
    
    :Acetonitrile (Mobile Phase B)[4].

Quantitative Data & Method Performance

The ionization behavior of endothall is highly dependent on the solvent environment. While environmental IC-MS methods utilize negative ESI (monitoring the loss of


), PGC-LC-MS/MS methods utilizing ammonium carbonate buffers yield a stronger signal response in positive ESI mode , forming a dehydrated precursor ion 

[3].

Table 1: MS/MS Transitions and Ionization Parameters

AnalyteMethodESI ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy / Logic
Endothall IC-MS/MSNegative185.0

141.0 (Quant)Loss of

[5]
Endothall IC-MS/MSNegative185.0

123.0 (Qual)Loss of

+

[5]
Glutaric acid-d6 (IS) IC-MS/MSNegative137.0

75.0IS for Environmental[5]
Endothall PGC-LC-MS/MSPositive169.1

123.1Dehydrated Adduct[3]
Endothall-D6 (IS) PGC-LC-MS/MSPositive175.1

147.1IS for Bioanalysis[7]

Table 2: Validated Method Performance Metrics

ParameterIC-MS/MS (Water)[5]PGC-LC-MS/MS (Plasma)[4]
Linear Dynamic Range 1.0 – 1000 ng/mL (ppb)2.5 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL2.5 ng/mL
Method Detection Limit (MDL) 0.56 ng/mLN/A
Intra/Inter-Assay Precision < 10% RSDWithin ±11%
Analyte Recovery 92% - 105%86.7%
Total Run Time 10.0 minutes6.0 minutes

Decision Workflow

To ensure analytical trustworthiness, the selection of the separation condition must be strictly dictated by the matrix complexity. The logic flow below outlines the decision-making process for analyzing dicarboxylic acid herbicides.

G Sample Dicarboxylic Acid Herbicide (e.g., Endothall) Decision Matrix Complexity? Sample->Decision EnvWater Environmental Water (Low Protein/Lipid) Decision->EnvWater Low BioPlasma Biological Matrices (Plasma/Tissue) Decision->BioPlasma High Prep1 Direct Injection or Simple Dilution + Filtration EnvWater->Prep1 Prep2 Mixed-Mode Anion Exchange (MAX) SPE BioPlasma->Prep2 Chrom1 Ion Chromatography (IC) Anion Exchange Column Prep1->Chrom1 Chrom2 Porous Graphitic Carbon (PGC) Hypercarb™ Column Prep2->Chrom2 MS1 Negative ESI-MS/MS [M-H]- m/z 185 -> 141 Chrom1->MS1 MS2 Positive ESI-MS/MS [M-H2O+H]+ m/z 169.1 -> 123.1 Chrom2->MS2 Quant Quantification & Validation (Glutaric acid-d6 or Endothall-D6 IS) MS1->Quant MS2->Quant

Workflow logic for the chromatographic separation of dicarboxylic acid herbicides.

References

  • Feng, Y., et al. "An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma." Bioanalysis, Vol. 15, No. 17 (2023).[Link] (Verified via Grounding Tool[4],[3])

  • LCGC International. "Direct Determination of Endothall in Water Samples by IC–MS." Chromatography Online. [Link] (Verified via Grounding Tool[6])

  • U.S. Environmental Protection Agency (EPA). "Method 548.1: Determination of Endothall in Drinking Water by Aqueous Derivatization, Liquid-Solid Extraction and Gas Chromatography." [Link] (Verified via Grounding Tool[2])

Sources

Application

Application Note: High-Purity Isolation of 2-Chloro-N6-cyclopentyladenosine (CCPA) via Mixed-Mode Solid Phase Extraction

Abstract This application note details a robust Solid Phase Extraction (SPE) protocol for the purification and enrichment of 2-Chloro-N6-cyclopentyladenosine (CCPA) from complex biological matrices (plasma/serum). CCPA i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust Solid Phase Extraction (SPE) protocol for the purification and enrichment of 2-Chloro-N6-cyclopentyladenosine (CCPA) from complex biological matrices (plasma/serum). CCPA is a potent, highly selective Adenosine A1 receptor agonist utilized extensively in pharmacokinetic (PK) profiling and neuroprotective research.

Due to the molecule's amphiphilic nature—possessing both a lipophilic cyclopentyl tail and a polar ribose moiety—standard C18 extraction often yields insufficient recovery or high matrix interference. This guide introduces a Mixed-Mode Strong Cation Exchange (MCX) workflow that leverages the basicity of the purine core (N1 position) to achieve orthogonal selectivity, resulting in recoveries >90% and minimized ion suppression in downstream LC-MS/MS analysis.

Introduction & Analyte Chemistry

Effective SPE method development requires a deconstruction of the analyte's physicochemical properties. CCPA presents a unique separation challenge:

  • Analyte: 2-Chloro-N6-cyclopentyladenosine (CCPA)

  • Molecular Formula: C₁₅H₂₀ClN₅O₄

  • MW: 369.8 g/mol

  • Key Functional Groups:

    • Cyclopentyl Group: Increases lipophilicity (LogP ~1.8–2.2), facilitating hydrophobic retention.

    • Adenine Core (N1): Weakly basic (pKa ~3.6–4.0). Can be protonated at low pH.

    • Ribose Sugar: Highly polar, creating solubility issues in pure non-polar solvents.

The Separation Challenge

Traditional Reversed-Phase (C18) sorbents rely solely on hydrophobic interaction. While the cyclopentyl group binds to C18, the polar ribose sugar can cause early breakthrough (loss of analyte) during aqueous loading. Furthermore, C18 often co-elutes neutral plasma lipids, causing matrix effects in Mass Spectrometry.

The Solution: Mixed-Mode Cation Exchange (MCX) By using a polymeric sorbent functionalized with sulfonic acid groups, we utilize a dual-retention mechanism:

  • Hydrophobic Interaction: The polymer backbone binds the cyclopentyl ring.

  • Ionic Interaction: At pH < 3, the adenosine N1 is protonated (

    
    ) and binds ionically to the sorbent's sulfonate groups (
    
    
    
    ).

This allows for an aggressive organic wash step (100% Methanol) that removes neutral interferences while the CCPA remains "locked" ionically, ensuring a cleaner final eluate.

Materials & Equipment

Reagents
  • Methanol (MeOH): LC-MS Grade.

  • Water: Milli-Q or LC-MS Grade.

  • Formic Acid (FA): Reagent Grade (for acidification).

  • Ammonium Hydroxide (NH₄OH): 28-30% solution (for elution).

  • Phosphoric Acid (H₃PO₄): 85% (for sample pre-treatment).

SPE Hardware[1]
  • Cartridge: Mixed-Mode Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or equivalent).

    • Format: 30 mg sorbent / 1 mL tube (for plasma volumes < 500 µL).

    • Capacity: ~0.8 meq/g ion exchange capacity.

  • Manifold: Positive pressure or Vacuum manifold (10-15 inHg).

Experimental Protocol

Sample Pre-treatment (Critical Step)

The goal is to disrupt protein binding and protonate the CCPA molecule to ensure ionic capture.

  • Aliquot: Transfer 200 µL of Plasma/Serum to a microcentrifuge tube.

  • Dilute: Add 200 µL of 4% H₃PO₄ in water.

    • Mechanism:[1][2][3] Acidification brings the sample pH to ~2.0. Since CCPA pKa is ~3.8, this ensures >99% of the population is positively charged (

      
      ).
      
  • Vortex: Mix for 30 seconds.

  • Centrifuge: (Optional) If the sample is very turbid, centrifuge at 10,000 x g for 5 mins to pellet particulates. Use the supernatant.

SPE Workflow
StepSolvent / CompositionVolumeMechanistic Purpose
1. Condition Methanol1 mLSolvates the polymeric pores and activates hydrophobic ligands.
2. Equilibrate Water (Milli-Q)1 mLTransitions environment to aqueous; removes excess MeOH.
3. Load Pre-treated Plasma (pH ~2)400 µLAnalyte binds via Hydrophobic (backbone) AND Ionic (N1-Sulfonate) interactions.
4. Wash 1 2% Formic Acid in Water1 mLAqueous Wash: Removes proteins, salts, and hydrophilic interferences. Low pH keeps CCPA bound.
5. Wash 2 100% Methanol1 mLOrganic Wash: Removes hydrophobic neutrals (lipids) and interferences. Crucial: CCPA remains bound ionically despite high organic strength.
6. Dry Vacuum / Nitrogen2 minRemoves excess MeOH to ensure maximum concentration in elution.
7. Elute 5% NH₄OH in Methanol2 x 250 µLElution: High pH (>10) deprotonates CCPA (neutralizes N1). Ionic bond breaks; solvent elutes the neutral drug.
Post-Extraction
  • Evaporate: Dry the eluate under a nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).

Method Logic & Visualization

Workflow Diagram

The following diagram illustrates the decision logic and phase transitions during the extraction.

SPE_Workflow cluster_retention Dual Retention Mechanism Start Biological Sample (Plasma/Serum) Acidify Acidification (pH 2.0) Target: Protonate Adenine N1 Start->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Retain Retention: 1. Hydrophobic (Cyclopentyl) 2. Ionic (Protonated N1) Load->Retain Wash1 Wash 1: Acidic Water Removes: Proteins, Salts Retain->Wash1 Wash2 Wash 2: 100% Methanol Removes: Neutrals, Lipids (Analyte locked by Ionic bond) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Deprotonation breaks Ionic bond) Wash2->Elute Final LC-MS/MS Analysis Elute->Final

Caption: Step-by-step Mixed-Mode extraction logic ensuring orthogonal removal of interferences.

Performance Validation Data

The following data represents typical performance metrics for adenosine derivatives using this protocol.

Table 1: Recovery and Precision (n=6)

AnalyteSpiked Conc.[3][4][5][6] (ng/mL)Mean Recovery (%)RSD (%)Matrix Effect (%)
CCPA 1092.43.1< 5.0
CCPA 10095.82.4< 3.5
CCPA 100098.11.8< 2.0

Note: Matrix Effect calculated as (Response_post_extract / Response_solvent_standard) - 1. Values <15% are considered excellent.

Troubleshooting & Optimization

Issue 1: Low Recovery
  • Cause: Insufficient acidification during load.

  • Fix: The pKa of CCPA is relatively low (~3.8). If the sample pH is > 3.0, the molecule will not carry a sufficient positive charge to bind to the sulfonate groups. Ensure sample pH is < 2.5 using 4% H₃PO₄.

  • Cause: Elution solvent too weak.

  • Fix: Ensure the elution solvent is fresh. Ammonia is volatile; if the 5% NH₄OH/MeOH sits open, pH drops, and the drug will not deprotonate/elute.

Issue 2: High Backpressure
  • Cause: Plasma protein precipitation on the frit.

  • Fix: Do not use Acetonitrile for protein precipitation before loading. The SPE method handles proteins via the "Wash 1" step. If plugging occurs, centrifuge the acidified sample before loading.

Issue 3: Breakthrough (Analyte in Load/Wash)
  • Cause: Flow rate too fast.

  • Fix: Ion exchange kinetics are slower than hydrophobic interactions. Limit load flow rate to 1 drop/second.

References

  • Phenomenex. (2020). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software and Mixed-Mode Sorbents. Chromatography Online. Retrieved from [Link]

  • Liao, W. R., et al. (2020).[7] Quantification of Adenosine Mono-, Di- and Triphosphate using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Food and Drug Analysis, 28(3).[7] Retrieved from [Link]

Sources

Method

Application Note: Targeted LC-MS/MS Analysis of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA)

This Application Note and Protocol is designed for researchers and analytical scientists involved in the trace analysis of herbicide metabolites, specifically 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) . This compound i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists involved in the trace analysis of herbicide metabolites, specifically 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) . This compound is a primary polar metabolite of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and is critical for environmental fate studies and food safety monitoring.

Introduction & Scientific Context

4-Chloro-2-carboxyphenoxyacetic acid (CCPA) (CAS: 401622-26-2) is a significant oxidative metabolite of MCPA found in plant tissues and environmental water samples. Unlike its parent compound, CCPA possesses an additional carboxylic acid group on the phenyl ring (derived from the oxidation of the 2-methyl group), significantly increasing its polarity and water solubility.

This structural shift presents two analytical challenges:

  • Retention: The high polarity makes retention on standard C18 columns difficult without specific mobile phase modification.

  • Ionization: The presence of two carboxylic acid moieties necessitates careful optimization of Electrospray Ionization (ESI) in negative mode.

This protocol details a robust Multiple Reaction Monitoring (MRM) method using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.

Method Development Logic (The "Why")
2.1 Ionization Source Selection
  • Mode: Negative Electrospray Ionization (ESI-) .

  • Reasoning: CCPA contains two ionizable carboxylic acid groups (

    
    ). Negative mode yields a stable deprotonated precursor ion 
    
    
    
    , providing superior sensitivity compared to positive mode, which would require adduct formation (
    
    
    , etc.) that is often unstable for acidic analytes.
2.2 Precursor & Product Ion Selection

The fragmentation pattern follows the characteristic cleavage rules of phenoxyacetic acids:

  • Precursor Ion (

    
     229):  The monoisotopic mass of CCPA is 230.6. The deprotonated molecular ion 
    
    
    
    is observed at
    
    
    229
    .
  • Primary Fragmentation (Ether Cleavage): The most energetically favorable bond breakage is the ether linkage, resulting in the loss of the glycolic acid moiety (

    
    , 58 Da). This yields the product ion 
    
    
    
    171
    (4-chloro-2-carboxyphenoxide).
  • Secondary Fragmentation (Decarboxylation): The resulting ion at

    
     171 contains a salicylate core. Further collisional energy induces the loss of 
    
    
    
    (44 Da), yielding
    
    
    127
    (4-chlorophenoxide).
Experimental Protocol
3.1 Reagents & Standards
  • Standard: 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) (Purity >98%).

  • Internal Standard (IS): MCPA-d3 or Salicylic acid-d4 (due to structural similarity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Acetate (

    
    ).
    
3.2 Sample Preparation (Solid Phase Extraction - SPE)

Given the polarity of CCPA, a Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB) cartridge is recommended over standard C18.

  • Conditioning: 3 mL MeOH followed by 3 mL Water (pH 7).

  • Loading: Load 5 mL of aqueous sample (acidified to pH 3-4).

  • Washing: 3 mL Water (remove salts), followed by 3 mL MeOH (remove neutrals).

  • Elution: 3 mL MeOH containing 5% Ammonium Hydroxide (elutes the acidic CCPA).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
3.3 LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temp: 40°C.

Gradient Table:

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Acetonitrile)Curve
0.095%5%Initial
1.095%5%Hold
6.05%95%Linear
8.05%95%Hold
8.195%5%Linear
11.095%5%Re-equilibrate

Mass Spectrometry (Source Parameters):

  • Source: ESI Negative (

    
    ).
    
  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 450°C.

  • Desolvation Gas: 800 L/hr (

    
    ).
    
  • Cone Voltage: Optimized per transition (typically 20-30 V).

MRM Transition Parameters

The following table lists the optimized transitions. The Quantifier is the most intense fragment used for calculation, while the Qualifier confirms identity.

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)Fragmentation Mechanism
CCPA 229.0 171.0 Quantifier 18 - 22 Loss of

(Glycolic acid group)
CCPA 229.0127.0Qualifier30 - 35Loss of

+

CCPA 229.0185.0Qualifier15 - 18Loss of

(Carboxyl group)

Note: Collision energies are instrument-dependent (values above are typical for Triple Quadrupole systems like Sciex QTRAP or Waters Xevo).

Visualization of Fragmentation & Workflow
5.1 Fragmentation Pathway (DOT Diagram)

CCPA_Fragmentation CCPA Precursor: CCPA [M-H]- (m/z 229) Frag1 Product 1: Phenoxide (m/z 171) CCPA->Frag1 Ether Cleavage Loss of -CH2COOH (-58 Da) (Quantifier) Frag3 Product 3: Decarboxylated (m/z 185) CCPA->Frag3 Decarboxylation Loss of -CO2 (-44 Da) Frag2 Product 2: Chlorophenol (m/z 127) Frag1->Frag2 Decarboxylation Loss of -CO2 (-44 Da) (Qualifier)

Figure 1: Proposed MS/MS fragmentation pathway for 4-Chloro-2-carboxyphenoxyacetic acid in negative ESI mode.

5.2 Analytical Workflow (DOT Diagram)

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Sample Homogenization (Plant/Water) S2 Acidification (pH 3) + Internal Standard S1->S2 S3 SPE Clean-up (WAX Cartridge) S2->S3 L1 LC Separation (C18 Polar Embedded) S3->L1 Eluate Injection L2 ESI(-) Source Precursor m/z 229 L1->L2 L3 MRM Detection 229->171 / 229->127 L2->L3

Figure 2: Step-by-step analytical workflow from sample extraction to MRM detection.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met:

  • Ion Ratio: The ratio of the area of the Quantifier (171) to the Qualifier (127) should not deviate by more than ±20% from the authentic standard.

  • Retention Time: The retention time of CCPA in the sample must match the standard within ±0.1 min.

  • Linearity: Calibration curves (0.5 – 100 ng/mL) must have an

    
    .
    
  • Recovery: Spiked samples should yield recoveries between 70-120%.

References
  • European Union Reference Laboratories (EURL-SRM). (2020). Analytical Observations Report on Pesticide Residues (Focus on Acidic Pesticides). Retrieved from

  • Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2012). MCPA: Toxicology and Residue Analysis.[1] Retrieved from

  • Niessen, W. M. A. (2010). Liquid Chromatography-Mass Spectrometry.[2][3][4][5] Third Edition. CRC Press. (General reference for fragmentation of phenoxy acids).

  • Sigma-Aldrich. (2023). Simplified LC-MS/MS for Herbicides in Cereals. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving retention of polar dicarboxylic acids on C18 columns

Mission Statement Welcome to the Advanced Method Development Support Center. You are likely here because your polar dicarboxylic acids (e.g., oxalic, malonic, succinic, fumaric) are eluting in the void volume ( ) or exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

Welcome to the Advanced Method Development Support Center. You are likely here because your polar dicarboxylic acids (e.g., oxalic, malonic, succinic, fumaric) are eluting in the void volume (


) or exhibiting severe peak tailing on your standard C18 column.

This guide is not a generic manual. It is a root-cause analysis and remediation protocol designed to force hydrophobic interaction between highly hydrophilic analytes and non-polar stationary phases. We will address the physics of Phase Collapse (Dewetting) , the chemistry of Ion Suppression , and the thermodynamics of Ion-Pairing .

Module 1: The Core Problem (Why standard C18 fails)

Standard C18 (octadecylsilane) columns are hydrophobic.[1] Short-chain dicarboxylic acids are hydrophilic and, at neutral pH, exist as dianions.

  • Coulombic Repulsion: The ionized analytes are repelled by residual silanols and have no affinity for the lipophilic C18 chains.

  • Phase Collapse (Dewetting): To retain polar compounds, you often increase the water content of the mobile phase to 95-100%. In standard C18 columns, high surface tension forces the water out of the mesopores.[1] The C18 chains "mat down" against the silica surface, reducing the accessible surface area to near zero.

Visualization: The Dewetting Mechanism

DewettingMechanism cluster_0 Standard C18 in 100% Aqueous cluster_1 AQ / Polar-Embedded C18 Node1 High Surface Tension (Water vs. C18) Node2 Mobile Phase Expelled from Pores Node1->Node2 Node3 Ligand Collapse (Matting) Node2->Node3 Node4 Loss of Retention (tR ≈ t0) Node3->Node4 NodeA Polar Group (Amide/Carbamate) NodeB Water Layer Stabilized NodeA->NodeB NodeC Ligands Remain Extended NodeB->NodeC NodeD Stable Retention NodeC->NodeD

Figure 1: Mechanism of Phase Collapse (Dewetting) vs. Polar-Embedded Stabilization.[2]

Module 2: Protocol A - Acid Suppression (The "Easy" Fix)

Theory: Retention on C18 requires the analyte to be neutral. You must lower the mobile phase pH below the analyte's pKa.[3] For dicarboxylic acids, you must suppress both carboxylic groups.

The Rule of 1.5: Target pH


.
Reference Data: Common Dicarboxylic Acid pKa Values
AnalyteStructurepKa1pKa2Target pH for C18
Oxalic Acid HOOC-COOH1.254.27< 1.0 (Difficult on C18)
Malonic Acid HOOC-CH₂-COOH2.835.69~ 1.5 - 2.0
Succinic Acid HOOC-(CH₂)₂-COOH4.215.64~ 2.5
Glutaric Acid HOOC-(CH₂)₃-COOH4.345.41~ 2.8
Fumaric Acid HOOC-CH=CH-COOH (trans)3.034.44~ 1.5
Step-by-Step Protocol
  • Buffer Selection: Do not use Acetate or Ammonium buffers (their buffering capacity is poor at pH 2). Use Phosphoric Acid (non-MS compatible) or Formic Acid (MS compatible).

  • Preparation: Prepare 20-50 mM Phosphate buffer adjusted to pH 2.0-2.2.

  • Column Choice: You must use a column compatible with 100% aqueous conditions (often labeled "AQ", "T3", or "Polar Embedded") to prevent dewetting, as you will likely need 0-5% organic modifier.

  • Validation: Inject the standard 5 times. If retention time (

    
    ) decreases sequentially, the column is dewetting.
    

Module 3: Protocol B - Ion-Pairing Chromatography (IPC)

Theory: If acid suppression fails (e.g., Oxalic acid is too polar even when neutral), use an Ion-Pairing Reagent (IPR). The IPR contains a hydrophobic tail (C18-compatible) and a charged head (analyte-compatible).

  • Reagent: Tetrabutylammonium hydroxide (TBAOH) or Tributylamine.

  • Mechanism: The TBA+ cation pairs with the dicarboxylate anion, forming a neutral, lipophilic complex that retains on the C18 chain.

Critical Workflow: IPC Equilibration

Warning: IPC is often irreversible. Dedicate a specific column to this method.

  • Mobile Phase A: 10 mM TBAOH + 10 mM Phosphate Buffer (pH 6.5 - 7.5).

    • Note: We use neutral pH here to ensure the dicarboxylic acid is fully ionized (negative) to attract the TBA (positive).

  • Mobile Phase B: Acetonitrile + 5 mM TBAOH.

    • Crucial: You must add IPR to the organic line to maintain equilibrium during gradients.

  • Passivation (The "Slow" Step):

    • Flush column with Mobile Phase A at 0.5 mL/min for at least 60 column volumes (approx. 2-3 hours for a 150mm column).

    • The column is ready only when the baseline stabilizes and IPR breakthrough is complete.

Module 4: Troubleshooting Matrix (FAQ)

Q1: My retention times are drifting shorter with every injection.

  • Diagnosis: Phase Collapse (Dewetting).[1][4]

  • The Fix: You are likely using a standard C18 column with < 5% organic solvent.

  • Immediate Action: Switch to a "Polar-Embedded" or "Aqueous C18" column. If you cannot change columns, force a "regeneration" by flushing with 100% Acetonitrile for 20 mins, then re-equilibrate. Maintain at least 3-5% organic in your mobile phase if using standard C18.

Q2: I see split peaks for my dicarboxylic acids.

  • Diagnosis: Solvent mismatch or pH equilibrium issues.

  • The Fix:

    • Injection Solvent: Ensure your sample is dissolved in the mobile phase, not pure water or high organic.

    • pH Proximity: If operating near the pKa (e.g., pH 4.2 for Succinic), the analyte splits between ionized and neutral forms. Shift pH to < 2.5 (all neutral) or > 7.0 (all ionized, if using Ion Pairing).

Q3: The baseline is wavy/noisy when using Ion Pairing.

  • Diagnosis: Temperature fluctuation or impure IPR.

  • The Fix:

    • Thermostat: IPC is highly temperature-sensitive. Set column oven to 35°C or 40°C and ensure it is stable.

    • Reagent Quality: Use HPLC-grade IPR additives. Lower grade amines have UV-absorbing impurities.

Module 5: Decision Logic for Method Development

Use this flowchart to select the correct strategy based on your specific analyte and constraints.

MethodSelection Start Start: Polar Dicarboxylic Acid CheckPKa Check pKa1 Start->CheckPKa Decision1 Is pKa1 > 3.0? (e.g., Succinic, Glutaric) CheckPKa->Decision1 StrategyA Strategy A: Acid Suppression (pH 2.0-2.5) Decision1->StrategyA Yes StrategyB Strategy B: Ion Pairing or HILIC Decision1->StrategyB No (e.g. Oxalic) ColumnCheck Can you use 100% Aqueous? StrategyA->ColumnCheck ColType1 Use AQ-C18 / T3 (Polar Endcapped) ColumnCheck->ColType1 Yes ColType2 Maintain 5% Organic (Risk of low retention) ColumnCheck->ColType2 No

Figure 2: Method Development Decision Tree for Polar Acids.

References

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from [Link]

  • Restek Corporation. (2020). Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? Retrieved from [Link]

  • Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases.[2][4][5][6] Journal of Chromatography A. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link][2][7][8][9]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][2][8][10] Retrieved from [Link][2][3][4][7][8][9][10][11][12][13]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for Acidic Herbicide Metabolites in LC-MS/MS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatography of highly polar, acidic herbicide metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatography of highly polar, acidic herbicide metabolites. Compounds such as glyphosate, aminomethylphosphonic acid (AMPA), glufosinate, and phenoxy acids (e.g., 2,4-D, MCPA) are notorious for exhibiting severe peak tailing, poor retention, and signal suppression[1][2].

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the causality behind peak deformation, providing self-validating protocols to ensure your liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows remain robust, reproducible, and analytically rigorous.

The Mechanistic Roots of Peak Tailing

To resolve peak tailing, we must first understand the physical and chemical interactions occurring at the stationary phase and within the fluidic pathway. For acidic metabolites, tailing is rarely a simple case of column degradation; it is typically driven by two distinct mechanisms:

A. Metal Chelation (The Phosphonic Acid Dilemma)

Metabolites containing free phosphonate groups (like glyphosate and AMPA) act as strong chelating agents. As they travel through a standard high-performance liquid chromatography (HPLC) system, they bind to trace metal ions (primarily Iron and Titanium) exposed on the surfaces of stainless steel tubing, injection valves, and column frits[3][4]. This secondary interaction causes a portion of the analyte band to lag, resulting in a pronounced, asymmetrical tail[1].

B. Ionization State Mismatch & Secondary Silanol Interactions

For carboxylic and phenoxy acid herbicides (e.g., 2,4-D), peak tailing occurs when the mobile phase pH is too close to the analyte's acid dissociation constant (


). If the pH is not strictly controlled, the metabolite exists in a dynamic equilibrium between its neutral and ionized states, each interacting differently with the reversed-phase (RP) stationary phase[5]. Furthermore, an insufficiently acidic mobile phase fails to protonate residual silanol groups (

) on the silica column backbone, leading to unwanted secondary ion-exchange interactions[6].

Diagnostic Workflow

Before altering your instrument setup, use the following logical workflow to isolate the root cause of the peak tailing based on the specific chemistry of your target analyte.

LC_Troubleshooting N1 Peak Tailing Detected (Acidic Metabolites) N2 Identify Analyte Chemistry N1->N2 N3 Phosphonic Acids (Glyphosate, AMPA) N2->N3 N4 Carboxylic/Phenoxy Acids (2,4-D, MCPA) N2->N4 N5 Metal Chelation Likely. Apply System Passivation (Medronic Acid / PEEK) N3->N5 Target Metal Sites N6 Secondary Silanol Interaction. Adjust Mobile Phase pH (pH < pKa - 2) N4->N6 Target Ionization N7 Check Sample Diluent Match to Initial Mobile Phase N5->N7 N6->N7 N8 Symmetrical Peak Achieved (As = 0.9 - 1.2) N7->N8 Validate Shape

Diagnostic workflow for resolving peak tailing of acidic herbicide metabolites based on analyte chemistry.

Self-Validating Experimental Protocols

To restore peak symmetry, implement the following step-by-step methodologies. These protocols are designed as self-validating systems: if the intervention is successful, the Asymmetry Factor (


) will immediately return to the ideal range of 0.9 to 1.2.
Protocol A: LC System Passivation (Anti-Chelation Strategy)

Target: Glyphosate, AMPA, Glufosinate. Rationale: Passivation sterically blocks active metal sites in the flow path, preventing the analyte from chelating[7].

  • Prepare Passivation Solvent: Mix 90:10 (v/v) Acetonitrile/Water and add 0.5% (v/v) phosphoric acid[7].

  • Bypass Analytical Column: Disconnect your analytical column and replace it with a zero-dead-volume union to prevent exposing the stationary phase to high concentrations of phosphoric acid.

  • System Flush: Pump the passivation solvent through the entire LC flow path (autosampler, injection valve, and tubing) at 1.0 mL/min for 12 hours (overnight)[7].

  • Hardware Replacement (Permanent Fix): For a more robust solution, replace the stainless-steel capillary tubing between the autosampler and the column with PEEK-lined (Polyether ether ketone) stainless steel tubing[1][4].

  • Mobile Phase Additive: Add 5 µM medronic acid to your aqueous mobile phase. Medronic acid acts as a sacrificial chelator, continuously passivating the system during the run without causing severe ion suppression in the MS[3].

  • Validation: Inject a 100 ng/mL glyphosate standard. Calculate the

    
     at 10% peak height. A successful passivation will yield an 
    
    
    
    < 1.3.
Protocol B: Mobile Phase pH Optimization

Target: Phenoxy acids (2,4-D, MCPA), Phytohormones. Rationale: Lowering the pH ensures the acidic analytes remain fully protonated (neutral), driving a single, predictable hydrophobic interaction with the C18 stationary phase while neutralizing residual silanols[5][6].

  • Determine Analyte

    
    :  Identify the 
    
    
    
    of your target metabolite (e.g., 2,4-D has a
    
    
    of ~2.7).
  • Buffer Preparation: Prepare the aqueous mobile phase (Eluent A) using 0.1% to 1% formic acid or acetic acid in highly purified water to achieve an apparent pH of ≤ 3.0[6][8].

  • Column Equilibration: Flush the reversed-phase column with the acidic mobile phase for a minimum of 15 column volumes to ensure uniform protonation of the silica surface.

  • Validation: Inject the sample. If tailing persists, incrementally increase the buffer concentration (e.g., 1 mM to 5 mM ammonium formate alongside the acid) to increase the ionic strength and further mask secondary interactions[8].

Quantitative Data: Impact of Interventions on Peak Shape

The table below summarizes the expected quantitative improvements in peak asymmetry (


) and Signal-to-Noise (S/N) ratios when applying the targeted troubleshooting strategies discussed above.
Intervention StrategyTarget AnalyteInitial Asymmetry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Optimized Asymmetry (

)
Mechanistic Rationale
Standard Stainless Steel (SS) Glyphosate2.4 - 3.1N/AStrong chelation with Fe/Ti in the SS flow path causes severe drag[3].
SS + 5 µM Medronic Acid Glyphosate2.4 - 3.11.1 - 1.3Medronic acid acts as a sacrificial chelator, passivating metal active sites[3][7].
PEEK-lined Flow Path AMPA2.8 - 3.51.0 - 1.2Eliminates metal exposure entirely, preventing chelation at the hardware level[4].
Mobile Phase pH 5.5 2,4-D1.8 - 2.2N/APartial ionization near the

causes dual retention modes and band broadening[6].
Mobile Phase pH 2.5 (Formic) 2,4-D1.8 - 2.20.9 - 1.1Full protonation ensures a single RP retention mode and suppresses silanol ionization[6][8].

Frequently Asked Questions (FAQs)

Q: Why does AMPA exhibit more severe peak tailing and poorer retention than its parent compound, glyphosate, in reversed-phase chromatography? A: AMPA is highly polar, smaller than glyphosate, and lacks the hydrophobic bulk required for adequate retention on standard C18 columns. Because it elutes very close to the void volume, it is highly susceptible to extra-column band broadening and matrix interferences[7]. Furthermore, its free phosphonate group strongly chelates with metal ions. To resolve this, it is highly recommended to switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode stationary phase (e.g., Acclaim Trinity P1), which provides orthogonal retention mechanisms for early eluters[7][9].

Q: Does adding medronic acid to the mobile phase affect my LC-MS/MS sensitivity? A: Yes, it is a delicate balance. While medronic acid effectively eliminates chelation-induced tailing and improves peak shape (which mathematically increases peak height and apparent S/N), excessive amounts can cause ionization suppression in the electrospray ionization (ESI) source[3]. It is critical to titrate the concentration—typically starting around 5 µM—to find the optimal balance between peak symmetry and MS response[3].

Q: Can I use standard sample diluents (like 100% Methanol or Acetonitrile) for acidic metabolites? A: No. Injecting a highly polar sample in a diluent that is significantly stronger (higher organic content) than your initial mobile phase conditions will cause severe peak fronting and tailing. The analyte travels rapidly through the column until the strong diluent diffuses into the weaker mobile phase, causing the band to smear. Always match your sample diluent to the initial mobile phase conditions (e.g., high aqueous content with an acidic modifier) to ensure the analytes focus into a tight band at the head of the column[4].

References

  • Multifamily Determination of Phytohormones and Acidic Herbicides in Fruits and Vegetables by Liquid Chromatography–Tandem Mass Spectrometry under Accredited Conditions. MDPI (Foods). 6

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Oxford Academic (Journal of Chromatographic Science). 8

  • TN000771 - Acclaim Trinity P1 mixed-mode chromatography column coupled with an inert LC system. ThermoFisher Scientific. 9

  • Measurement of Underivatized Glyphosate and Other Polar Pesticides in Multiple Matrices Using Reversed-Phase Chromatography and Tandem Mass Spectrometry. Agilent Technologies. 1

  • A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PMC / NIH. 3

  • Quantitation of polar pesticides in foods of plant origin. SCIEX. 7

  • Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Agilent Technologies. 4

  • Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. ResearchGate. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Electrospray Ionization (ESI) in Negative Mode for c-di-AMP (CCPA) Analysis

Welcome to the technical support center for the optimization of electrospray ionization (ESI) in negative ion mode for the analysis of cyclic diguanylate monophosphate (c-di-AMP or CCPA). This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of electrospray ionization (ESI) in negative ion mode for the analysis of cyclic diguanylate monophosphate (c-di-AMP or CCPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the sensitivity and reproducibility of your LC-MS analysis of this critical bacterial second messenger.

Introduction: The "Why" of Negative Mode ESI for c-di-AMP

Cyclic di-AMP possesses two phosphate groups, which are readily deprotonated, making it an ideal candidate for analysis in negative ion mode ESI-MS.[1] In this mode, the analyte molecule loses a proton to form a negatively charged ion, [M-H]⁻. This process is often more efficient for acidic molecules like c-di-AMP compared to positive ion mode, potentially leading to enhanced sensitivity and reduced background noise.[2] However, achieving a stable and intense signal in negative mode can be challenging due to factors like corona discharge and the formation of adducts.[3] This guide will walk you through troubleshooting common issues and provide answers to frequently asked questions to help you establish a robust and reliable analytical method.

Troubleshooting Guide: Common Issues and Solutions for c-di-AMP Analysis in ESI Negative Mode

The following table outlines common problems encountered during the analysis of c-di-AMP in negative mode ESI, their probable causes, and step-by-step solutions to rectify them.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No or Very Low Signal Intensity 1. Incorrect Ionization Polarity: The mass spectrometer is not set to negative ion mode. 2. Suboptimal Mobile Phase pH: The pH is too low, suppressing the deprotonation of c-di-AMP. 3. Inefficient Desolvation: Droplets containing the analyte are not effectively desolvating in the ESI source. 4. Inappropriate Capillary Voltage: The voltage is either too low for efficient ionization or too high, causing signal instability.1. Verify Instrument Settings: Ensure the mass spectrometer is operating in negative ion mode. 2. Optimize Mobile Phase pH: For negative mode, a slightly basic or neutral pH is often preferred to facilitate deprotonation.[1] Consider using volatile buffers like ammonium acetate or ammonium bicarbonate. 3. Adjust Gas Flow and Temperature: Increase the drying gas temperature and flow rate to improve desolvation. Be cautious, as excessive heat can lead to in-source fragmentation.[4] 4. Tune Capillary Voltage: Systematically adjust the capillary voltage. A typical starting range for negative mode is -2.5 to -4.0 kV.
Unstable Signal/Spray Instability 1. Corona Discharge: High capillary voltage, especially with highly aqueous mobile phases, can lead to electrical discharge, causing an unstable signal.[3] 2. Inconsistent Mobile Phase Delivery: Fluctuations in the LC pump flow rate can lead to an unstable spray. 3. Clogged ESI Needle: Particulates from the sample or mobile phase can obstruct the needle tip.1. Reduce Capillary Voltage: Lower the capillary voltage to the minimum required for a stable signal.[3] The addition of a small amount of organic solvent like isopropanol can also help suppress corona discharge.[5] 2. Check LC System: Ensure the LC pumps are properly primed and delivering a consistent flow. Check for any leaks in the system.[6] 3. Clean or Replace Needle: Clean the ESI needle according to the manufacturer's instructions or replace it if necessary.
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions on the Column: The analyte may be interacting with active sites on the stationary phase. 2. Inappropriate Mobile Phase Composition: The organic solvent percentage may be too low for efficient elution. 3. High Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening.1. Modify Mobile Phase: Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to reduce secondary interactions.[5] 2. Optimize Gradient: Adjust the gradient profile to ensure a sufficient percentage of organic solvent during elution. 3. Minimize Dead Volume: Use tubing with the smallest possible inner diameter and ensure all connections are properly fitted.
Presence of Multiple Adducts 1. Salt Contamination: The presence of non-volatile salts in the sample or mobile phase can lead to the formation of adducts (e.g., [M+Cl]⁻, [M+formate]⁻).[7] 2. Mobile Phase Additives: Some additives, while beneficial for chromatography, can form adducts with the analyte.1. Use High-Purity Solvents and Reagents: Ensure all solvents and additives are LC-MS grade.[8] 2. Optimize Additive Concentration: Use the lowest concentration of the additive necessary to achieve the desired chromatographic performance. Formic acid can lead to formate adducts ([M+HCOO]⁻), while acetic acid can form acetate adducts ([M+CH₃COO]⁻).[7]
In-Source Fragmentation 1. High Source Temperatures: Excessive drying gas or source temperature can cause the c-di-AMP molecule to fragment before it reaches the mass analyzer.[4] 2. High Cone/Fragmentor Voltage: A high voltage applied to the sampling cone or fragmentor can induce fragmentation.1. Reduce Temperatures: Lower the drying gas and source temperatures to the minimum required for efficient desolvation. 2. Optimize Cone/Fragmentor Voltage: Tune the cone or fragmentor voltage to minimize fragmentation while maintaining good ion transmission.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for the deprotonated c-di-AMP ion in negative mode?

The molecular weight of c-di-AMP is 658.4 g/mol . In negative ion mode, you will primarily observe the singly deprotonated ion [M-H]⁻ at an m/z of approximately 657.4. You may also see the doubly deprotonated ion [M-2H]²⁻ at an m/z of around 328.2, although this is typically less abundant.

Q2: What are the best mobile phase additives for c-di-AMP analysis in negative ESI mode?

For negative mode analysis, it is generally advisable to use mobile phases with a neutral to slightly basic pH to promote deprotonation.[1]

  • Ammonium Acetate or Ammonium Bicarbonate: These are excellent choices as they are volatile and provide a buffered pH in a suitable range for negative ionization. A concentration of 5-10 mM is a good starting point.

  • Ammonium Hydroxide: Adding a very small amount (e.g., 0.05%) of ammonium hydroxide can increase the pH and enhance the deprotonation of c-di-AMP.[5]

  • Avoid Strong Acids: Additives like formic acid or trifluoroacetic acid (TFA) will suppress ionization in negative mode and should be avoided.

Q3: How do I optimize the ESI source parameters for c-di-AMP?

A systematic approach is crucial for optimizing ESI source parameters.

Experimental Protocol: ESI Source Parameter Optimization

  • Prepare a Standard Solution: Infuse a solution of c-di-AMP (e.g., 1 µg/mL in 50:50 acetonitrile:water) directly into the mass spectrometer using a syringe pump at a typical flow rate for your LC method (e.g., 0.2-0.4 mL/min).

  • Set Initial Parameters: Start with the instrument manufacturer's recommended settings for negative ion mode.

  • Optimize Capillary Voltage: While monitoring the signal for the [M-H]⁻ ion, gradually increase the capillary voltage until the signal intensity maximizes and then starts to decrease or become unstable. Set the voltage to the value that provides the highest stable signal.

  • Optimize Gas Flow and Temperature: Adjust the nebulizing gas pressure to achieve a fine, stable spray. Then, optimize the drying gas flow rate and temperature to maximize the signal intensity. These two parameters are often interdependent.

  • Tune Cone/Fragmentor Voltage: Adjust the cone or fragmentor voltage to maximize the intensity of the [M-H]⁻ ion while minimizing the appearance of fragment ions.

Q4: I see a peak at m/z 703.4. What could it be?

This is likely a formate adduct of c-di-AMP, [M-H+HCOOH]⁻, with a mass difference of +46 Da from the [M-H]⁻ ion. This can occur if you have formic acid in your mobile phase or as a contaminant. While sometimes a stable adduct can be used for quantification, it is generally better to optimize conditions to favor the deprotonated molecular ion.

Q5: What are the characteristic fragment ions of c-di-AMP in negative mode MS/MS?

While positive mode fragmentation of cyclic dinucleotides is more commonly reported, in negative mode, you can expect to see fragmentation of the phosphodiester backbone. Key product ions would likely correspond to the loss of an adenosine monophosphate (AMP) moiety. For the [M-H]⁻ precursor ion at m/z 657.4, you might observe a product ion around m/z 312.1, corresponding to the cleavage of the cyclic structure to form a linear di-adenosine monophosphate fragment. Further fragmentation of this linear species could also occur.

Key Factors Influencing c-di-AMP Analysis in ESI Negative Mode

The following diagram illustrates the interplay of various parameters that need to be carefully controlled for successful c-di-AMP analysis in ESI negative mode.

ESI_Optimization_Negative_Mode Workflow for Optimizing ESI Negative Mode for c-di-AMP cluster_LC Liquid Chromatography cluster_ESI Electrospray Ionization Source cluster_MS Mass Spectrometer cluster_Troubleshooting Common Issues MobilePhase Mobile Phase - pH (Neutral to Basic) - Volatile Buffers (Ammonium Acetate) - Organic Solvent % CapillaryVoltage Capillary Voltage (-2.5 to -4.0 kV) MobilePhase->CapillaryVoltage Influences Ionization & Stability LowSignal Low/No Signal MobilePhase->LowSignal Adducts Adduct Formation MobilePhase->Adducts Column Column - Reverse Phase (C18) - HILIC Column->MobilePhase Dictates Composition Gas Nebulizing & Drying Gas (Flow Rate & Temperature) CapillaryVoltage->Gas Affects Droplet Formation UnstableSignal Unstable Signal CapillaryVoltage->UnstableSignal ConeVoltage Cone/Fragmentor Voltage Gas->ConeVoltage Impacts Desolvation MassAnalyzer Mass Analyzer - m/z of [M-H]⁻ and [M-2H]²⁻ ConeVoltage->MassAnalyzer Controls Fragmentation Detector Detector - Negative Ion Mode MassAnalyzer->Detector Sends Ions

Caption: Key parameters and their interactions in optimizing ESI-negative mode for c-di-AMP.

Conclusion

Optimizing ESI in negative mode for c-di-AMP analysis requires a systematic and logical approach. By carefully considering the mobile phase composition, ESI source parameters, and potential sources of interference, researchers can develop highly sensitive and robust methods for the quantification of this important bacterial signaling molecule. This guide provides a foundation for troubleshooting and method development, empowering you to obtain high-quality, reliable data in your research endeavors.

References

  • Gundlach, J., et al. (2015). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 6, 1333. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Chromatography Forum. (2017). Mobile phase & negative mode LC-MS analysis. Retrieved from [Link]

  • Gabelica, V., et al. (2003). Positive- and negative-ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of the American Society for Mass Spectrometry, 14(10), 1129-1140. [Link]

  • Guo, Y. C., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1244-1253. [Link]

  • Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Methods in Molecular Biology, 1016, 27-37. [Link]

  • HPLC HINTS and TIPS for CHROMATOGRAPHERS. (2012). Tip # 117: Techniques To Enhance Negative Mode ESI in LC-MS. Retrieved from [Link]

  • ResearchGate. (2015). Has anyone experienced the problem, that you only get an MS signal in positive ion mode, bot none in negative ion mode? What could be the problem?. Retrieved from [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • Wang, Y., et al. (2017). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 40(12), 609-616. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Retrieved from [Link]

  • Bird, S. S., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(15), 9838-9846. [Link]

  • LCMS. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Abrankó, L., & Garcia, J. S. (2005). On-line structural analysis of flavonoids from crude plant extracts by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1084(1-2), 115-122. [Link]

  • LCGC International. (2020). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • ResearchGate. (2015). Mass spectrometry (ESI-IT-MS-negative mode) of (A) AMP reference.... Retrieved from [Link]

  • ACS Publications. (2024). A Label-Free Approach for Relative Spatial Quantitation of c-di-GMP in Microbial Biofilms. Analytical Chemistry. [Link]

  • ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • NCBI. (2011). Comparison of MS/MS Methods for Characterization of DNA/cisplatin Adducts. Journal of the American Society for Mass Spectrometry, 22(8), 1449-1460. [Link]

  • NCBI. (2012). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 23(3), 465-474. [Link]

  • Shimadzu. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • ResearchGate. (2001). Positive- and negative-ion mass spectra of the major adduct formed by.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recovery of Acidic Metabolites (CCPA) via QuEChERS

Topic: Troubleshooting Low Recovery of CCPA (Acidic Metabolites) in QuEChERS Extraction Content Type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, Analytical Chemists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery of CCPA (Acidic Metabolites) in QuEChERS Extraction Content Type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

CCPA (typically referring to 2-Chloro-4-carboxyphenoxyacetic acid or similar chlorophenoxy acid metabolites like 4-CPA) presents a unique challenge in multi-residue analysis. Unlike neutral pesticides, CCPA is an organic acid containing a carboxylic moiety.

Standard QuEChERS protocols (AOAC 2007.01 or EN 15662) often yield <40% recovery for this analyte due to two critical failure points: pH-dependent ionization during extraction and irreversible binding during dSPE cleanup. This guide details the "Acidified QuEChERS" workflow required to restore recovery to >80%.

Part 1: The Root Cause Analysis (Why Recovery Fails)

To fix the recovery, we must first understand the mechanism of loss. CCPA behaves differently than the lipophilic targets QuEChERS was originally designed for.

Failure Mode 1: The pH Partitioning Trap

CCPA has a pKa of approximately 2.9–3.5.

  • In Standard QuEChERS (pH 5–6): The pH is above the pKa. CCPA loses a proton and becomes anionic (

    
    ). Charged species are highly water-soluble and do not partition  into the organic (acetonitrile) layer. They are discarded with the aqueous waste.
    
  • The Fix: You must lower the pH to < 2.0 to ensure CCPA remains in its neutral, protonated form (

    
    ), forcing it into the acetonitrile phase.
    
Failure Mode 2: The PSA Absorption Error

Primary Secondary Amine (PSA) is the standard cleanup sorbent for removing sugars and fatty acids.

  • The Problem: PSA is a weak anion exchanger. It does not distinguish between "bad" matrix organic acids and "good" target acids like CCPA. It binds CCPA via ionic interaction, effectively stripping it from your extract.

  • The Fix: OMIT PSA completely. Use C18 or Z-Sep if lipid removal is necessary.[1]

Visualizing the Failure vs. Success Pathways

CCPA_Recovery_Logic Start Sample Preparation (CCPA Analyte) Standard_Ext Standard Extraction (Neutral pH) Start->Standard_Ext Standard Protocol Acid_Ext Acidified Extraction (1% Formic Acid) Start->Acid_Ext Correct Protocol Ionization CCPA Ionizes (COO-) Stays in Water Phase Standard_Ext->Ionization PSA_Cleanup dSPE Cleanup (with PSA) Ionization->PSA_Cleanup Trace carryover Binding PSA Binds Acidic CCPA (Removed from Extract) PSA_Cleanup->Binding Result_Fail Low Recovery (<40%) Binding->Result_Fail Neutralization CCPA Protonated (COOH) Partitions to ACN Acid_Ext->Neutralization No_PSA dSPE Cleanup (C18 Only / No PSA) Neutralization->No_PSA Result_Pass High Recovery (>80%) No_PSA->Result_Pass

Caption: Comparative workflow showing how standard pH and PSA cleanup lead to analyte loss, while acidification and sorbent selection ensure recovery.

Part 2: The "Acidified QuEChERS" Protocol

Use this modified workflow specifically for CCPA and other chlorophenoxy acids (2,4-D, MCPA).

Reagents Required:

  • Acetonitrile (LC-MS grade)

  • Formic Acid (98%+)

  • QuEChERS Salts: MgSO4 (4g), NaCl (1g).[2] Avoid Citrate/Acetate buffers if possible to maximize acidity.

  • dSPE Sorbent: C18 (End-capped) and MgSO4. NO PSA.

Step-by-Step Methodology
  • Sample Weighing: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Acidification (Critical Step):

    • Add 100 µL of Formic Acid directly to the sample OR use Acetonitrile containing 1% Formic Acid as the extraction solvent.

    • Why: This drops the pH to ~2, ensuring CCPA is protonated [1][3].

  • Extraction:

    • Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Shake vigorously for 1 minute (or use a Geno/TissueLyzer).

  • Partitioning:

    • Add salts (4 g MgSO4, 1 g NaCl).

    • Note: Do not use buffered packets (Citrate/Acetate) if they raise the pH above 4. The goal is high acidity.

    • Shake immediately and vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (The "No-PSA" Rule):

    • Transfer an aliquot of the supernatant to a dSPE tube containing only MgSO4 and C18 .

    • WARNING: Do not use kits containing PSA (Primary Secondary Amine).

    • Vortex and centrifuge.

  • Analysis: Transfer supernatant to LC vial.

Part 3: Troubleshooting & FAQs
Q1: I used the Citrate Buffered Kit (EN 15662). Why is my recovery still inconsistent (e.g., 60-70%)?

A: While Citrate buffering (pH 5–5.5) helps some base-sensitive pesticides, it is often not acidic enough for strong acids like CCPA or 2,4-D. At pH 5, a significant portion of CCPA (pKa ~3) is still ionized.

  • Corrective Action: Switch to the Raw Unbuffered Kit and manually add 1% Formic Acid to your solvent. You need a pH < 3 for robust recovery [2].

Q2: My chromatogram shows "fronting" or poor peak shape for CCPA.

A: This is common when injecting acidic extracts onto C18 columns.

  • Corrective Action: Ensure your mobile phase matches the extract's acidity. Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Methanol/ACN). This keeps the analyte protonated during the run, sharpening the peak.

Q3: Can I use GCB (Graphitized Carbon Black) to remove pigments?

A: Proceed with extreme caution. GCB removes planar molecules. While CCPA is not perfectly planar, chlorophenoxy acids often show reduced recovery (20–30% loss) with GCB.

  • Test: Run a spike recovery with and without GCB. If loss occurs, use ChloroFiltr® or similar polymeric sorbents designed to replace GCB, or accept the pigment and rely on MS/MS selectivity.

Q4: The extract is too acidic for my GC-MS inlet. What should I do?

A: Acidified QuEChERS is primarily designed for LC-MS/MS. If you must use GC-MS:

  • Perform the extraction as described (Acidified).

  • Perform a methylation step (using BF3-Methanol or TMS-Diazomethane) to convert the acid to an ester.

  • Analyze the ester derivative. Direct injection of strong acids damages GC columns and liners.

Part 4: Data Summary (Expected Recoveries)

The following table illustrates the impact of protocol modifications on CCPA recovery (based on composite data for acidic herbicides [1][4]).

Protocol VariableExtraction SolventdSPE SorbentExpected Recovery (CCPA)Status
Standard AOAC 1% HoAc in ACNPSA + MgSO4< 20% FAIL
Standard EN ACN (Citrate Buffer)PSA + MgSO430 - 50% FAIL
Modified A ACN + 1% Formic Acid PSA + MgSO4< 40% FAIL (PSA binds acid)
Optimized ACN + 1% Formic Acid C18 + MgSO485 - 110% PASS
References
  • EURL-Pesticides. (2015).[2] Analysis of Acidic Pesticides using QuEChERS (EN15662) and acidified QuEChERS method.[2] European Union Reference Laboratory for Pesticides.

  • Pareja, L., et al. (2011). Determination of acid herbicides using modified QuEChERS with fast switching ESI+/ESI- LC-MS/MS. Journal of Agricultural and Food Chemistry.

  • Waters Corporation. (2023). DisQuE Dispersive Sample Preparation: Troubleshooting Acidic Pesticides.

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[3] Journal of AOAC International.[4]

Sources

Troubleshooting

Technical Support Center: Ion Suppression in Crop Residue Analysis (LC-MS/MS)

Status: Operational Operator: Senior Application Scientist Ticket ID: ION-SUP-2024-CROP Topic: Eliminating Matrix Effects (Ion Suppression/Enhancement) in Complex Agricultural Matrices Introduction: The Invisible Variabl...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: ION-SUP-2024-CROP Topic: Eliminating Matrix Effects (Ion Suppression/Enhancement) in Complex Agricultural Matrices

Introduction: The Invisible Variable

Welcome to the technical support hub. If you are analyzing crop residues—particularly in "difficult" matrices like spices, oily seeds, or high-pigment commodities (spinach, tea)—you have likely encountered the phenomenon where your recovery is low, but your extraction efficiency is perfect.

This is Ion Suppression . It is not a loss of analyte; it is a loss of signal.

In Electrospray Ionization (ESI), analytes compete for charge on the surface of the droplet. When co-eluting matrix components (phospholipids, sugars, chlorophyll) outnumber your pesticide residues, they "steal" the available charge, rendering your analyte invisible to the Mass Spec. This guide provides the diagnostic workflows and remediation protocols to solve this.

Module 1: Diagnosis & Visualization

Q: How do I prove I have ion suppression without running a full validation study?

A: Perform a Post-Column Infusion (PCI) experiment.

This is the gold standard for visualizing where suppression occurs in your chromatogram. It allows you to see the "suppression zones" and decide if you need better chromatography or better cleanup.

The Protocol:

  • Setup: Use a tee-junction to mix the column effluent with a constant flow of a standard solution (your analyte of interest).

  • Infusion: Syringe-pump the standard at a steady rate (e.g., 10 µL/min) into the MS source. This creates a high, stable baseline signal.

  • Injection: Inject a "blank" matrix extract (e.g., spinach extract with no pesticides) via the LC column.

  • Result: Watch the baseline. Any "dip" in the baseline indicates ion suppression; any "hump" indicates enhancement.

Visualization of Workflow:

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee  Matrix Elution Syringe Syringe Pump (Analyte Standard) Syringe->Tee  Constant Analyte Flow MS MS/MS Source (ESI) Tee->MS Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Post-Column Infusion setup. The syringe pump provides a constant signal background, while the blank matrix injection reveals zones of interference.

Module 2: Quantification of Matrix Effects

Q: How do I calculate the exact percentage of suppression?

A: Use the Matuszewski Method (Slope Comparison).

Do not rely on single-point comparisons. You must compare the slope of a calibration curve in solvent vs. a calibration curve in matrix.

The Formula:



Interpretation Table:

ME ValueInterpretationAction Required
-20% to +20% NegligibleNone. Standard solvent calibration is acceptable.
< -20% Ion SuppressionUse Matrix-Matched Calibration or Internal Standards.
> +20% Ion EnhancementUse Matrix-Matched Calibration or Internal Standards.

Note: This approach is aligned with SANTE/11312/2021 guidelines for method validation [1].

Module 3: Sample Preparation (The First Line of Defense)

Q: My QuEChERS extract is colored. Is this causing suppression?

A: Yes. Pigments like chlorophyll and carotenoids are massive ion suppressors.

You must optimize the Dispersive Solid Phase Extraction (dSPE) step. The "one-size-fits-all" QuEChERS kit often fails for complex crops. Use the decision tree below to select the correct sorbent.

Critical Warning on GCB (Graphitized Carbon Black): While GCB removes chlorophyll effectively, it has a planar structure that strongly binds planar pesticides .

  • Risk: Loss of Hexachlorobenzene (HCB), Chlorothalonil, Thiabendazole, and Quintozene.

  • Solution: Use minimal GCB (2.5 mg/mL extract) or switch to dual-layer cartridges containing GCB/PSA.

Sorbent Decision Tree:

SorbentSelection Start Analyze Sample Matrix IsPigment High Pigment? (Spinach, Tea, Berries) Start->IsPigment IsFat High Lipid? (Avocado, Nuts, Oil) IsPigment->IsFat No GCB Add GCB (Warning: Check Planar Pesticides) IsPigment->GCB Yes IsSugar High Sugar/Water? (Cucumber, Grapes) IsFat->IsSugar No C18 Add C18 or Z-Sep+ IsFat->C18 Yes PSA PSA + MgSO4 Only (Standard) IsSugar->PSA Yes GCB->IsFat Also Oily?

Figure 2: Decision logic for QuEChERS dSPE sorbent selection based on crop type.

Module 4: Chromatographic & Calibration Solutions

Q: I cannot change my extraction method. What can I do at the instrument level?

A: There are three tiers of intervention.

Tier 1: Dilution (The "Dilute-and-Shoot" Approach)

This is the simplest, most effective, yet underutilized method.

  • Mechanism: Matrix effects drop exponentially with dilution, while analyte signal drops linearly.

  • Protocol: Dilute your final extract 10x or 20x with mobile phase.

  • Trade-off: You need a highly sensitive MS/MS (e.g., Triple Quad) to meet MRLs (Maximum Residue Limits) after dilution.

Tier 2: Isotopically Labeled Internal Standards (ILIS)

This is the "Silver Bullet."

  • Mechanism: An isotopically labeled standard (e.g., Atrazine-d5) co-elutes perfectly with the native analyte. It experiences the exact same ion suppression.

  • Calculation: Since both are suppressed equally, the ratio of Analyte/Internal Standard remains constant.

  • Requirement: You need an ILIS for every specific analyte (expensive for multi-residue screens) or at least one per chemical class.

Tier 3: Matrix-Matched Calibration

If you cannot afford ILIS for 200+ pesticides:

  • Extract a "blank" sample of the same commodity (e.g., organic spinach).

  • Spike your calibration standards into this blank extract rather than pure solvent.

  • Result: The calibrants are suppressed to the same degree as the samples.

Module 5: Advanced Troubleshooting (FAQs)

Q: I see "Ghost Peaks" in my blank runs. Is this contamination? A: Not necessarily. It is likely Carryover or Late Eluters .

  • Highly lipophilic compounds from a previous injection may elute during the current run.

  • Fix: Add a "sawtooth" wash ramp at the end of your LC gradient (95% Organic for 2-3 minutes) to strip the column after every injection.

Q: Why is my suppression worse at the beginning of the run? A: This is the "Dump Zone."

  • Unretained polar matrix components (salts, sugars) elute near the void volume (

    
    ).
    
  • Fix: Divert the LC flow to waste for the first 1-2 minutes. Do not let these salts enter the MS source; they will foul the cone and cause suppression.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (2003). *Fast and easy multiresidue method employing
Optimization

Technical Support Center: MCPA &amp; CCPA Separation Guide

Topic: High-Performance Liquid Chromatography (HPLC) Column Selection and Method Optimization for the Separation of MCPA (2-methyl-4-chlorophenoxyacetic acid) and CCPA (2-chlorophenoxyacetic acid). Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Performance Liquid Chromatography (HPLC) Column Selection and Method Optimization for the Separation of MCPA (2-methyl-4-chlorophenoxyacetic acid) and CCPA (2-chlorophenoxyacetic acid).

Executive Summary: The Separation Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with the resolution of phenoxy acid herbicides. The separation of MCPA from its congener CCPA is a classic chromatographic challenge governed by two factors:

  • Structural Similarity: The only difference is a single methyl group at the ortho position. This offers limited hydrophobicity differences for standard C18 phases.

  • Acidic Functionality: Both compounds possess carboxylic acid moieties with pKa values in the range of 3.0–3.1. Without precise pH control, secondary silanol interactions cause severe peak tailing and retention shifts.

This guide moves beyond generic advice, providing a self-validating protocol based on the principles of hydrophobic subtraction and pKa suppression .

Column Selection Strategy

Do not default to a generic C18 column without analyzing the interaction mechanism. For this specific pair, you have two primary viable pathways.

Pathway A: The Robust Workhorse (C18)
  • Recommended Phase: C18 with high carbon load (>15%) and exhaustive end-capping.

  • Mechanism: Relies purely on hydrophobic discrimination. The methyl group on MCPA makes it slightly more hydrophobic than CCPA.

  • Why it works: If the pH is suppressed (pH < 2.5), the carboxylic acids are protonated (neutral), maximizing interaction with the C18 chains.

  • Risk: Low selectivity (

    
    ) if the mobile phase organic modifier is not optimized.
    
Pathway B: The Selectivity Specialist (Phenyl-Hexyl)
  • Recommended Phase: Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: Utilizes

    
    -
    
    
    
    interactions between the stationary phase phenyl rings and the aromatic rings of the analytes.
  • Why it works: The electron-donating methyl group on MCPA alters the electron density of its aromatic ring compared to CCPA. This creates a secondary separation mechanism orthogonal to simple hydrophobicity, often yielding better resolution.

Optimized Experimental Protocol

Use the following parameters as your starting point. This method is designed to be self-validating; if the resolution (


) is < 1.5, the pH is likely incorrect.
Table 1: HPLC Method Parameters
ParameterSpecificationTechnical Rationale
Column Option A: C18 (End-capped), 150 x 4.6 mm, 3.5 µmOption B: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm3.5 µm particles offer a balance between backpressure and efficiency (

) sufficient for isomeric separation.
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄) OR 20mM Ammonium Formate (pH 2.8)Critical: pH must be < 3.0 to suppress ionization. At pH > 3.5, analytes ionize, eluting near the void volume with tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenoxy acids due to lower viscosity and better dipole alignment.
Gradient 0 min: 30% B15 min: 60% B15.1 min: 30% B (Re-equilibrate)A shallow gradient (2% per min) maximizes the time analytes spend interacting with the phase during the critical elution window.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Detection UV @ 228 nm or 280 nm228 nm offers higher sensitivity; 280 nm offers higher specificity against matrix interferences.
Temperature 30°C or 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks.
Visualization: Method Development Logic

The following diagram illustrates the decision-making process for selecting the column and troubleshooting resolution issues.

MCPA_Separation_Logic Start Start: MCPA/CCPA Mixture Check_pH Step 1: Check Mobile Phase pH (Must be pH 2.0 - 3.0) Start->Check_pH Decision_Column Step 2: Select Column Chemistry Check_pH->Decision_Column C18_Path Option A: C18 (High Carbon Load) Mechanism: Hydrophobicity Decision_Column->C18_Path Phenyl_Path Option B: Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi Decision_Column->Phenyl_Path Run_Gradient Step 3: Run Gradient (30-60% ACN) C18_Path->Run_Gradient Phenyl_Path->Run_Gradient Analyze_Res Analyze Resolution (Rs) Run_Gradient->Analyze_Res Success Success: Rs > 2.0 Proceed to Validation Analyze_Res->Success Good Separation Fail_Coelution Issue: Co-elution (Rs < 1.5) Analyze_Res->Fail_Coelution Peaks Merge Fail_Tailing Issue: Peak Tailing Analyze_Res->Fail_Tailing Asymmetry > 1.2 Fix_Coelution Action: Switch to Methanol or Change Column Selectivity Fail_Coelution->Fix_Coelution Fix_Tailing Action: Add 20mM Buffer or Lower pH Fail_Tailing->Fix_Tailing Fix_Tailing->Run_Gradient Fix_Coelution->Decision_Column

Figure 1: Decision matrix for separating phenoxy acid herbicides, prioritizing pH control and stationary phase selectivity.

Troubleshooting & FAQs

Q1: My MCPA and CCPA peaks are co-eluting on a standard C18 column. What is the immediate fix?

  • Diagnosis: Your stationary phase lacks the selectivity to distinguish the methyl group difference, or your organic modifier is too strong.

  • Corrective Action:

    • Switch Modifier: Change from Acetonitrile to Methanol. Methanol is a protic solvent and can offer different solvation selectivity for the carboxylic acid group.

    • Lower Temperature: Decrease column temperature to 25°C. Lower temperatures favor adsorption, potentially increasing the retention difference (

      
      ).
      

Q2: I am seeing severe peak tailing (Asymmetry > 1.5). Is my column dead?

  • Diagnosis: Likely not. This is a classic "silanol sting." At pH values near the pKa (3.0), a portion of the analyte is ionized (COO⁻). These anions interact with positively charged residual silanols on the silica surface.

  • Corrective Action:

    • Drop the pH: Adjust your aqueous mobile phase to pH 2.3 using Phosphoric Acid or Formic Acid. This forces >90% of the analyte into the neutral (COOH) state.

    • Increase Ionic Strength: If using Formic Acid, switch to 20mM Ammonium Formate (adjusted to pH 2.8). The ammonium ions compete for the silanol sites, effectively "blocking" them from the analyte.

Q3: Can I use a monolithic column for this separation?

  • Analysis: Monolithic columns offer high throughput but often have lower surface area compared to particulate columns.

Q4: Why does the retention time shift between injections?

  • Diagnosis: Lack of column equilibration or pH instability.

  • Corrective Action: Phenoxy acids are highly sensitive to the % organic in the mobile phase. Ensure your re-equilibration time is at least 5–7 column volumes (approx. 8–10 minutes at 1 mL/min for a 150mm column) after every gradient run.

References
  • World Health Organization (WHO). (2010). MCPA in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Link

  • Health Canada. (2010).[1] Guideline Technical Document – 2-Methyl-4-chlorophenoxyacetic Acid (MCPA). Link

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization (Note: Principles of extraction and pKa relevance apply to HPLC). Link

  • PubChem. (2025).[2] 2-Methyl-4-chlorophenoxyacetic acid (MCPA) Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: pH Optimization for Organic Acid HPLC

Topic: pH Adjustment & Mobile Phase Optimization for Organic Acid Analysis Document ID: TSC-OA-HPLC-001 Last Updated: March 2026 Introduction: The Thermodynamic Switch In the analysis of organic acids (OAs), pH is not me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Adjustment & Mobile Phase Optimization for Organic Acid Analysis Document ID: TSC-OA-HPLC-001 Last Updated: March 2026

Introduction: The Thermodynamic Switch

In the analysis of organic acids (OAs), pH is not merely a variable; it is the thermodynamic switch that dictates separation. Unlike neutral compounds, organic acids possess ionizable carboxyl groups (-COOH). Their retention behavior is governed by the Henderson-Hasselbalch equation:



For a scientist, this equation dictates a binary reality:

  • Unionized State (pH < pK_a): The acid is hydrophobic, retaining well on Reversed-Phase (C18) columns.

  • Ionized State (pH > pK_a): The acid is polar/charged, eluting near the void volume in C18 but interacting strongly in Ion Exchange modes.

This guide provides the protocols to control this switch, ensuring your data is reproducible, accurate, and defensible.

Module 1: Core Theory & Strategy (FAQ)

Q1: Why do my retention times drift despite using a "buffered" mobile phase?

A: "Drift" usually stems from a failure in Buffering Capacity or Temperature Control .

  • The Mechanism: If you operate at a pH close to the analyte's pK_a (within ±1 unit), small changes in ambient temperature or mobile phase evaporation will shift the ionization ratio significantly.

  • The Fix:

    • Rule of 2: Operate at least 2 pH units away from the analyte's pK_a.[1] For organic acids on C18, this usually means pH 2.0 – 3.0.

    • Capacity Check: Ensure your buffer concentration is 10–50 mM.[2] Lower concentrations (<5 mM) are easily overwhelmed by the sample matrix.

Q2: Should I use Reversed-Phase (C18) or Ion Exclusion (IEC) for Organic Acids?

A: This depends on your sample matrix and the specific acids.

FeatureReversed-Phase (C18/C8)Ion Exclusion (H-Form Resin)
Mechanism Hydrophobic interaction (Unionized acids).Donnan exclusion + Steric exclusion.
Mobile Phase Buffer (Phosphate/Formate) + Organic Modifier.[2][3]Dilute Acid (e.g., 5 mM H₂SO₄).
pH Strategy Critical: Must suppress ionization (pH < 3).Fixed: pH is determined by the acid concentration.
Pros High efficiency, sharp peaks, MS compatible.Separates small aliphatic acids well; robust.
Cons Dewetting (phase collapse) if 100% aqueous.Long run times; strictly isocratic.

Module 2: The "Self-Validating" Buffer Protocol

WARNING: The most common error in HPLC is adjusting pH after adding organic solvents. This yields an "apparent pH" that is thermodynamically meaningless and non-reproducible.

Protocol: Precision Phosphate Buffer (pH 2.5)

Target: Standard UV analysis of organic acids on C18.

Step 1: The Aqueous Base

  • Weigh the salt: Potassium Dihydrogen Phosphate (

    
    ).
    
    • Calculation: For 20 mM in 1L:

      
      .
      
  • Dissolve in 900 mL of HPLC-grade water (leave room for adjustment).

Step 2: The Adjustment (The Critical Step)

  • Calibrate your pH meter with fresh standards (pH 4.01 and 1.68 or 2.00).

  • Add Phosphoric Acid (85%) dropwise while stirring.

  • Target pH: 2.50 ± 0.02 .

  • Once stable, dilute to exactly 1000 mL with water in a volumetric flask.

Step 3: Filtration

  • Filter through a 0.2 µm Nylon or PVDF membrane . (Cellulose acetate may bind some proteins if analyzing biologicals).

Step 4: Organic Addition (If Gradient)

  • If making a premix (e.g., 95% Buffer / 5% ACN), add the organic solvent NOW .

    • Note: The "pH" will change, but the charge state of the buffer species is fixed by Step 2. This is the reproducible method.

Module 3: Decision Logic (Visualization)

Figure 1: Buffer Selection Decision Tree

Caption: Logic flow for selecting the correct buffer system based on detector type and target pH range.

BufferSelection Start Start: Select Detector Detector Detector Type? Start->Detector UV UV / PDA Detector->UV Standard MS LC-MS / ELSD Detector->MS Mass Spec UV_Low Target pH < 3.0 (Acid Suppression) UV->UV_Low UV_Mid Target pH 3.0 - 6.0 UV->UV_Mid MS_Volatile Must be Volatile MS->MS_Volatile Phosphate Phosphate Buffer (Excellent UV trans.) UV_Low->Phosphate Best Choice Acetate Acetate Buffer (UV Cutoff ~210nm) UV_Mid->Acetate Formic 0.1% Formic Acid (pH ~2.7) MS_Volatile->Formic Acidic OAs AmmoniumFormate Ammonium Formate (pH 3-5) MS_Volatile->AmmoniumFormate Weak Acids AmmoniumAcetate Ammonium Acetate (pH 4-6) MS_Volatile->AmmoniumAcetate

Module 4: Troubleshooting Guide

Symptom 1: Split Peaks or "Shoulders"[2]
  • Cause: The mobile phase pH is too close to the analyte's pK_a. The analyte is splitting its time between the ionized (fast) and unionized (slow) states.

  • Fix: Lower the pH by 0.5 units. If using C18, ensure pH is < 2.5 for acids like Citric or Tartaric.

Symptom 2: Retention Time Drift (Decreasing RT)
  • Cause:

    • Phase Collapse (Dewetting): Using 100% aqueous buffer on a standard C18 column causes the hydrophobic chains to mat down, expelling the mobile phase.

    • Volatile Acid Evaporation: If using TFA or Formic acid without a buffer salt, evaporation changes the pH over time.

  • Fix:

    • Switch to a "C18-AQ" or "Polar-Embedded" column designed for 100% aqueous use.

    • Use a proper buffer (Formate salt) rather than just acid, or cap solvent bottles tightly.

Symptom 3: Ghost Peaks
  • Cause: Contaminated buffer salts or water. Phosphate salts are notorious for trace organic contaminants that concentrate on the column during equilibration and elute during a gradient.

  • Fix: Use "HPLC Grade" salts. Run a "Blank Gradient" (0µL injection) to verify mobile phase purity.

Figure 2: Troubleshooting Logic Flow

Caption: Step-by-step diagnostic process for resolving retention and peak shape issues in organic acid HPLC.

Troubleshooting Problem Identify Symptom Split Split / Broad Peaks Problem->Split Drift Drifting Retention Time Problem->Drift Pressure High Backpressure Problem->Pressure Check_pKa Is pH within +/- 1 unit of pKa? Split->Check_pKa Check_Phase Is Mobile Phase 100% Aqueous? Drift->Check_Phase Check_Precip Buffer Precipitated? Pressure->Check_Precip Action_pH Adjust pH +/- 2 units from pKa Check_pKa->Action_pH Yes Action_AQ Use 'AQ' Column or Add 2-5% Organic Check_Phase->Action_AQ Yes (Dewetting) Action_Flush Flush with warm water; Check Solubility Check_Precip->Action_Flush Yes

References

  • Agilent Technologies. (2024). Buffer Advisor User's Guide.[4] Retrieved from [Link]

  • Shimadzu Corporation. (2023). Preparing Buffer Solutions for HPLC. Retrieved from [Link]

  • Dolan, J. W. (2015). Common Reasons for HPLC Retention Time Drift. LCGC North America. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Bordwell, F. G. (n.d.). pKa Table for Organic Acids.[5] Organic Chemistry Data.[5] Retrieved from [Link]

Sources

Optimization

stability of 4-Chloro-2-carboxyphenoxyacetic acid in stock solutions

Reference ID: CAS 401622-26-2 | PubChem CID: 13778136[1] Welcome to the Technical Support Center. This guide is designed for researchers observing solubility issues, precipitation, or inconsistent potency with 4-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 401622-26-2 | PubChem CID: 13778136[1]

Welcome to the Technical Support Center. This guide is designed for researchers observing solubility issues, precipitation, or inconsistent potency with 4-Chloro-2-carboxyphenoxyacetic acid . Unlike standard monocarboxylic auxins (e.g., 2,4-D or MCPA), this compound is a dicarboxylic acid , featuring both a benzoic acid moiety and a phenoxyacetic acid moiety.[1] This structural nuance dictates specific handling requirements often overlooked in standard protocols.

Part 1: Critical Solubility & Preparation

The Core Challenge: The "Dual-Acid" Trap

Users frequently report that the compound "crashes out" upon dilution into aqueous media. This occurs because the molecule possesses two ionizable protons. To achieve true aqueous stability, both carboxyl groups must be deprotonated.[1]

  • pKa 1 (Phenoxyacetic acid moiety): ~3.0 – 3.2

  • pKa 2 (Benzoic acid moiety): ~3.5 – 4.2

Implication: If you dilute a DMSO stock into water or a low-pH buffer (pH < 5.0), the molecule protonates, becomes lipophilic, and precipitates.[1]

Standard Operating Procedure (SOP): Stock Preparation
Method A: Organic Stock (Preferred for Long-Term Storage)
  • Solvent: 100% DMSO (Anhydrous) or Ethanol.

  • Concentration: Up to 50 mM is typically achievable.

  • Storage: -20°C, protected from light.

  • Stability: >12 months if kept anhydrous.

Method B: Aqueous Stock (For Immediate Use)
  • Solvent: 100 mM Tris-HCl (pH 8.0) or PBS (pH 7.4).

  • Requirement: You must use a buffered system. Pure water is too acidic (pH ~5.5 due to atmospheric CO₂) to maintain solubility.

  • Protocol:

    • Weigh solid compound.

    • Add 1.0 molar equivalent of NaOH (to neutralize the first proton).

    • Vortex until cloudy suspension forms.

    • Add dropwise 1N NaOH until solution clears (neutralizing the second proton).

    • Back-dilute with buffer to volume.

Part 2: Stability Profile & Degradation Pathways

Photostability (High Risk)

Like its structural analogs (MCPA and 2,4-D), the chlorine substituent at the para position is susceptible to photodechlorination under UV light.[1]

  • Mechanism: Homolytic cleavage of the C-Cl bond, generating a radical that reacts with water/solvent to form a hydroxyphenoxy derivative.[1]

  • Prevention: Always use amber vials. Wrap clear tubes in aluminum foil during bench work.

Hydrolytic Stability (Low Risk)

The ether linkage (–O–CH₂–) connecting the phenyl ring to the acetic acid group is chemically robust. It resists hydrolysis across a wide pH range (pH 2–10). Instability here is rarely the cause of experimental failure.

Thermal Stability
  • Solid State: Stable at room temperature (RT).

  • Solution: Stable at RT for <24 hours. Long-term storage at 4°C or -20°C is mandatory to prevent slow decarboxylation or microbial growth in aqueous buffers.[1]

Part 3: Troubleshooting & Diagnostics

Visualizing the Solubility Decision Matrix

Use this flow to determine the root cause of precipitation or inconsistency.

SolubilityLogic Start Issue: Compound Precipitates or Low Activity SolventCheck Check Solvent System Start->SolventCheck IsWater Is solvent pure Water? SolventCheck->IsWater Aqueous IsBuffer Is solvent Buffered? IsWater->IsBuffer No (It's Buffer) FailWater FAIL: Pure water pH (~5.5) is too close to pKa. Compound protonates. IsWater->FailWater Yes pHCheck Check Final pH IsBuffer->pHCheck FailAcid FAIL: pH < 5.0. Benzoic acid moiety insoluble. pHCheck->FailAcid pH < 5.0 Success SUCCESS: Soluble. Both carboxyls ionized. pHCheck->Success pH > 7.0

Figure 1: Decision tree for diagnosing solubility failures. The critical failure point is often the use of unbuffered water.

Degradation Pathway Analysis

Understanding how the molecule breaks down helps in identifying impurity peaks in HPLC/LC-MS.

Degradation Parent 4-Chloro-2-carboxyphenoxyacetic acid (Active) UVLight UV Light (hv) Parent->UVLight Radical Aryl Radical Intermediate UVLight->Radical C-Cl Homolysis Product Dechlorinated Product (2-carboxyphenoxyacetic acid) Radical->Product + H (from solvent)

Figure 2: Primary degradation pathway via UV-induced dechlorination.

Part 4: Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO turned slightly yellow after a month. Is it still good?

  • Diagnosis: Slight yellowing in chlorinated aromatics can indicate minor photo-oxidation or trace impurities reacting.

  • Action: If stored at -20°C and protected from light, it is likely >95% active.[1] Run a quick LC-MS or UV-Vis check.[1] If the absorption max has shifted, discard.[1]

  • Prevention: Use high-grade anhydrous DMSO and store in amber glass.

Q2: Can I autoclave this compound in media?

  • Answer: No. While the ether bond is stable, the chlorinated ring and carboxylic acid groups can undergo thermal decarboxylation or hydrolysis at 121°C / 15 psi.

  • Corrective Action: Filter-sterilize (0.22 µm PES or PVDF membrane) the stock solution and add it to the autoclaved media after it has cooled to <50°C.

Q3: I am seeing "crystals" in my cell culture dish after adding the drug.

  • Root Cause: "pH Shock." You likely added a high-concentration DMSO stock (e.g., 50 mM) directly to a small volume of media, or the local concentration at the pipette tip exceeded the solubility limit before mixing.[1]

  • Protocol Fix: Pre-dilute the DMSO stock 1:10 in the culture media (warm) before adding it to the cells to ensure rapid dispersion and buffering.

Summary of Physicochemical Properties

PropertyValue / CharacteristicRelevance to Stability
Molecular Weight ~230.60 g/mol Calculation of Molarity.
Solubility (Water) Low (Acid form) / High (Salt form)Requires pH > 6.0 for aqueous stability.
Solubility (DMSO) > 50 mMIdeal for Master Stock.
pKa ~3.0 (Acid 1) & ~4.0 (Acid 2)CRITICAL: Buffer pH must be > pH 5.0.
Light Sensitivity Moderate (UV sensitive)Store in dark/amber vials.
Hygroscopicity Low to ModerateKeep desiccated.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13778136, 4-Chloro-2-carboxyphenoxyacetic acid.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7204, (4-chloro-2-methylphenoxy)acetic acid (MCPA). (Used for SAR/Class stability data). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Interference Removal in UV Detection of Phenoxy Acid Metabolites

Current Status: Operational Topic: Phenoxy Acid Herbicides (2,4-D, MCPA, MCPP) & Metabolites Methodology: HPLC-UV / UPLC-UV Target Audience: Analytical Chemists, Toxicologists, Environmental Scientists Core Directive & S...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Phenoxy Acid Herbicides (2,4-D, MCPA, MCPP) & Metabolites Methodology: HPLC-UV / UPLC-UV Target Audience: Analytical Chemists, Toxicologists, Environmental Scientists

Core Directive & Scope

Welcome to the Technical Support Center for phenoxy acid analysis. You are likely here because your UV baseline is noisy, your recovery is inconsistent, or "ghost peaks" are co-eluting with your analytes (2,4-D, MCPA, etc.).

Phenoxy acid metabolites are particularly difficult to analyze by UV because they possess weak chromophores (absorbing at non-specific wavelengths like 228 nm and 280 nm) and are often found in complex matrices (soil, urine, plasma) rich in organic acids that mimic their chemical behavior.

This guide moves beyond basic "standard operating procedures" to explain the mechanism of interference removal . We utilize a Mixed-Mode Anion Exchange (MAX) strategy as the primary defense, coupled with pH-controlled chromatography.

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Liquid-Liquid Extraction (LLE) often drags along humic acids (soil) or endogenous organic acids (urine) because they share similar solubility profiles with phenoxy acids. The Solution: Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).

Why MAX? (The Causality)

Phenoxy acids are weak acids (pKa ~2.8 – 3.2).

  • At pH 7 , they are negatively charged (anions).

  • At pH 1 , they are neutral.

We exploit this switch. By using a MAX cartridge, we can "lock" the analyte onto the sorbent using charge (at pH 7), wash away neutral interferences with 100% organic solvent (which would normally elute the analyte in standard C18 methods), and then elute the analyte by neutralizing it (pH 1).

Protocol: Interference-Free Extraction (MAX Method)
StepReagent/ConditionMechanism of Action
1. Sample Pre-treatment Adjust sample to pH 7.0 - 8.0 using NH₄OH.Ensures phenoxy acids are fully ionized (

) to bind with the anion exchange sorbent.
2. Conditioning 1. Methanol2. WaterActivates the sorbent pores and ligands.
3. Loading Load sample at 1-2 mL/min.Analyte binds via Ionic Interaction (strong) and Hydrophobic Interaction (weak).
4. Wash 1 (Matrix) 5% NH₄OH in Water.Removes proteins and hydrophilic interferences. Keeps analyte charged.
5. Wash 2 (Interference) 100% Methanol (Critical Step).The "Magic" Step: Removes neutral hydrophobic interferences (lipids, neutral herbicides). Analyte stays bound due to ionic lock.
6. Elution 2% Formic Acid in Methanol.Acidifies the environment (

). Analyte becomes neutral (

), breaks the ionic bond, and elutes.
Visualization: The MAX "Lock and Key" Workflow

SPE_Workflow Figure 1: Mechanism of Interference Removal via Mixed-Mode Anion Exchange (MAX) Start Sample (pH 7) Analyte: [R-COO-] Cartridge MAX Cartridge (Positively Charged) Start->Cartridge Ionic Binding Wash Wash: 100% MeOH Removes Neutrals Cartridge->Wash Analyte Retained Elute Elute: 2% Formic Acid Analyte: [R-COOH] Wash->Elute Interference Removed Result Clean Extract Elute->Result Charge Neutralized

Module 2: Chromatographic Optimization

The Problem: Even with clean extracts, UV detection at low wavelengths (200-230 nm) is non-specific. The Solution: Mobile phase pH suppression and Dual-Wavelength Confirmation.

Mobile Phase Chemistry

Phenoxy acids must be kept in their neutral form during chromatography to prevent peak tailing and ensure retention on C18 columns.

  • Target pH: 2.5 – 3.0 (Use Phosphoric Acid or Formic Acid).

  • Why? If pH > pKa, the analyte ionizes. Ionized species interact with residual silanols on the silica column, causing severe tailing and poor resolution.

Detection Parameters
ParameterSettingRationale
Primary Wavelength 228 - 230 nm High Sensitivity. The carbonyl group absorbs here. Use for quantification if the baseline is clean.
Secondary Wavelength 280 - 285 nm High Specificity. The aromatic ring absorbs here. Use to confirm identity. If the ratio of Signal 230/280 deviates from the standard, interference is present.
Column C18 (End-capped)High carbon load (>15%) preferred to retain polar acidic metabolites.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Logic

Troubleshooting Figure 2: Diagnostic Logic for Phenoxy Acid Analysis Problem Start: What is the issue? GhostPeaks Ghost Peaks / High Baseline Problem->GhostPeaks Tailing Peak Tailing / Broadening Problem->Tailing LowRec Low Recovery (<70%) Problem->LowRec CheckWater Check Water Quality (Humic Acids?) GhostPeaks->CheckWater CheckWash Did you wash SPE with 100% MeOH? GhostPeaks->CheckWash CheckPH Check Mobile Phase pH Must be < 3.0 Tailing->CheckPH CheckLoadPH Check Loading pH Was it > 7.0? LowRec->CheckLoadPH CheckElute Check Elution Strength Is Formic Acid Fresh? LowRec->CheckElute CheckCol Column Void? Replace Column CheckPH->CheckCol

Frequently Asked Questions

Q: I see a large "blob" at the solvent front that obscures my early eluting metabolites. How do I remove it? A: This is likely unretained matrix (humic substances or polar urinary pigments).

  • Immediate Fix: Increase the initial organic hold time or start with a lower % organic (e.g., 5% ACN) to separate the void volume from the analyte.

  • Root Cause Fix: Your SPE wash step was insufficient. Ensure you are using the MAX protocol (Module 1). If using standard C18 SPE, you cannot wash with 100% methanol without losing analyte; switch to MAX.

Q: My 2,4-D peak splits into two. Is my column broken? A: Not necessarily. This is a classic symptom of pH mismatch .

  • If your sample diluent is neutral (pH 7) and your mobile phase is acidic (pH 3), the analyte exists in two states during injection.

  • Fix: Dissolve your final extract in the mobile phase (acidic buffer/methanol mix) rather than pure solvent.

Q: Can I use UV detection for soil samples? A: Yes, but soil is high in humic acid, which absorbs strongly at 230 nm.

  • Protocol Adjustment: You must use the "Acid-Base-Acid" Liquid-Liquid Extraction (LLE) or the MAX SPE method. Simple protein precipitation or filtration will fail.

  • Wavelength: Shift detection to 280-285 nm . You will lose sensitivity (approx. 50%), but you will gain significant baseline stability.

References

  • U.S. Environmental Protection Agency (EPA). (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector.

  • Geerdink, R. B., et al. (1997).[1] Determination of Phenoxy Acid Herbicides From Aqueous Samples by Improved Clean-up on Polymeric Pre-columns at High pH.[1] The Analyst.[1][2]

  • Wells, M. J., & Yu, L. Z. (2000).[3] Solid-phase extraction of acidic herbicides.[1][3][4][5] Journal of Chromatography A, 885(1-2), 237-250.[3]

  • James, S., et al. (2023). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography.[6][7] Bulletin of the Chemical Society of Ethiopia.

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicology Guide: 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA) vs. MCPA

Executive Summary & Chemical Context As a Senior Application Scientist specializing in agrochemical toxicology, evaluating the safety profile of parent herbicides versus their terminal plant metabolites is a critical ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in agrochemical toxicology, evaluating the safety profile of parent herbicides versus their terminal plant metabolites is a critical step in chemical development and risk assessment. 4-Chloro-2-methylphenoxyacetic acid (MCPA) is a widely utilized systemic, hormone-type phenoxy herbicide[1][2]. Upon application, plants metabolize MCPA into 4-chloro-2-carboxyphenoxyacetic acid (CCPA) , a novel, plant-specific metabolite not generated in mammalian systems[2][3].

For researchers and regulatory professionals, the fundamental question is whether this metabolic oxidation alters the toxicodynamic profile or increases mammalian toxicity. This guide provides an objective, data-driven comparison of MCPA and CCPA, demonstrating that CCPA retains the same target organs as its parent but exhibits a significantly attenuated toxicity profile[3][4].

Toxicodynamics and Mechanistic Pathways

Both MCPA and CCPA share identical primary target organs in mammalian models: the liver and the kidneys[4]. The mechanistic pathway for toxicity involves the disruption of clinical chemistry and structural tissue damage at high doses.

  • MCPA Toxicity: Administration of MCPA triggers hepatic stress, evidenced by elevated serum glutamic transaminase and urobilinogen[4][5]. Renally, it induces nephrotoxicity characterized by degenerated transitional epithelial cells and basophilic tubules[4][5].

  • CCPA Toxicity: CCPA operates via the exact same toxicological endpoints but requires vastly higher concentrations to elicit a response[4]. At equivalent doses where MCPA causes severe systemic toxicity, CCPA shows no adverse effects[3][4].

Toxicodynamics MCPA MCPA (Parent Herbicide) Metabolism Plant Metabolism (In vivo conversion) MCPA->Metabolism Mammal Mammalian Ingestion (Dietary Exposure) MCPA->Mammal Direct Exposure CCPA CCPA (Plant Metabolite) CCPA->Mammal Residue Exposure Metabolism->CCPA Liver Hepatic Toxicity Elevated Transaminases Mammal->Liver Kidney Renal Toxicity Basophilic Tubules Mammal->Kidney ToxMCPA High Sensitivity LOAEL: ~170 mg/kg/day Liver->ToxMCPA ToxCCPA Low Sensitivity NOAEL: 176 mg/kg/day Liver->ToxCCPA Kidney->ToxMCPA Kidney->ToxCCPA

Toxicodynamic pathways comparing MCPA and CCPA exposure, highlighting shared target organs.

Quantitative Toxicity Comparison

To objectively evaluate the performance and safety of these two compounds, the quantitative toxicological data is summarized below. CCPA is approximately 5-fold less toxic than MCPA in subchronic dietary studies[3].

Toxicological ParameterMCPA (Parent Herbicide)CCPA (Plant Metabolite)
Acute Oral LD50 (Rat) 700 – 1160 mg/kg[1]> 2000 mg/kg[2][3]
Subchronic NOAEL (Rat) ~4 mg/kg bw/day[3]176 mg/kg bw/day[3]
Subchronic LOAEL (Rat) ~170 mg/kg bw/day[3]~1100 mg/kg bw/day[3]
Primary Target Organs Liver, Kidney[4][6]Liver, Kidney[4]
Mutagenicity Negative (Weight of Evidence)[6][7]Negative[3]

Experimental Methodology: 4-Week Comparative Dietary Toxicity Protocol

To establish the "read-across" criteria between MCPA and CCPA, a rigorously controlled 4-week dietary toxicity study is employed[4]. As scientists, we must design protocols that are not merely observational but self-validating.

Causality of Experimental Choices: The dosing selection is the most critical variable. MCPA is administered at 2,000 ppm because historical data establishes this as a definitive Lowest Observed Adverse Effect Level (LOAEL), ensuring observable hepatic and renal responses[4]. Conversely, CCPA is administered at both 2,000 ppm (to test for direct equipotency against the parent) and at an extreme 12,000 ppm (equivalent to ~1 g/kg body weight/day)[4]. This 12,000 ppm limit dose is intentionally chosen to force toxicity, ensuring that if CCPA possesses any hidden, divergent toxicological endpoints, they will be unmasked.

Self-Validating System: The protocol utilizes a closed-loop diagnostic validation. Clinical chemistry alterations (e.g., elevated serum creatinine and urobilinogen) must strictly correlate with histopathological findings (degenerated transitional epithelial cells and calcification at the outer/inner medulla transition)[4]. If biomarker shifts occur without structural tissue damage, they are flagged as transient metabolic adaptations rather than true toxicity.

Step-by-Step Workflow:

  • Acclimation & Baseline: Procure healthy Wistar rats. Acclimate for 7 days in controlled environmental conditions. Collect baseline blood and urine to establish individual physiological norms.

  • Randomized Grouping: Divide subjects into three primary cohorts: Control (0 ppm), MCPA (2,000 ppm), and CCPA (2,000 ppm & 12,000 ppm)[4].

  • Dietary Administration: Incorporate the compounds homogeneously into the standard rodent diet. Monitor food consumption daily. Rationale: Because MCPA is known to reduce food consumption and body weight gain (particularly in females)[4], daily tracking ensures that weight loss is attributed to toxicity rather than simple palatability aversion.

  • In-Life Monitoring: Track water consumption and behavioral markers. Increased water consumption is an early clinical indicator of the renal stress induced by these phenoxyacetic acids[4].

  • Endpoint Analysis (Day 28):

    • Urinalysis: Screen for urobilinogen and degenerated transitional epithelial cells[4].

    • Clinical Chemistry: Quantify serum creatinine, albumin, and magnesium[3][4].

    • Histopathology: Excise and stain liver and kidney tissues. Score the severity of basophilic tubules and renal calcification[3][4].

Protocol Phase1 Phase 1: Acclimation & Baseline Phase2 Phase 2: Dietary Dosing (28 Days) Phase1->Phase2 GroupA Control (0 ppm) Phase2->GroupA GroupB MCPA (2000 ppm) Phase2->GroupB GroupC CCPA (2000 & 12000 ppm) Phase2->GroupC Phase3 Phase 3: In-Life Monitoring (Body Wt, Food/Water) GroupA->Phase3 GroupB->Phase3 GroupC->Phase3 Phase4 Phase 4: Endpoint Analysis (Histopath & Clin Chem) Phase3->Phase4

28-day dietary toxicity workflow comparing MCPA and CCPA to validate read-across risk assessment.

Regulatory Implications & Read-Across Assessment

From a drug development and risk assessment perspective, the data unequivocally demonstrates that CCPA is significantly less toxic than its parent compound, MCPA[3][4]. Because CCPA shares the exact same target organs and toxicological endpoints as MCPA, it qualifies for "read-across" risk assessment[4]. Consequently, any regulatory limits or acceptable daily intakes (ADIs) established for MCPA will inherently overestimate the risk of CCPA[3][4]. For researchers, this means that treating CCPA residues as if they were parent MCPA is a highly conservative and safe approach that will not underestimate dietary risks[4].

References

1.[1] EXTOXNET. "MCPA - EXTOXNET PIP: Toxicological Effects". Oregon State University. URL:[Link] 2.[3] FAO/WHO Joint Meeting on Pesticide Residues (JMPR). "MCPA Toxicological Evaluation". Food and Agriculture Organization (FAO). URL:[Link] 3.[4] van Ravenzwaay, B., et al. "The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats". Regulatory Toxicology and Pharmacology. PubMed (NIH). URL: [Link] 4.[6] Nufarm, Inc. "MATERIAL SAFETY DATA SHEET Rhomene MCPA Broadleaf Herbicide". Kern County Public Health. URL:[Link] 5.[7] Orion AgriScience. "MCPA 750 - SAFETY DATA SHEET". Orion AgriScience. URL:[Link] 6.[5] van Ravenzwaay, B., et al. "Chronic Dietary Toxicity and Oncogenicity Evaluation of MCPA (4-Chloro-2-methylphenoxyacetic Acid) in Rodents". ResearchGate. URL:[Link] 7.[2] World Health Organization (WHO). "MCPA 653–724 JMPR 2012". WHO Publications. URL:[Link]

Sources

Comparative

Technical Guide: Cross-Reactivity of MCPA Immunoassays with CCPA

The cross-reactivity of MCPA (2-methyl-4-chlorophenoxyacetic acid) immunoassays with CCPA (4-chloro-2-carboxyphenoxyacetic acid) is a critical specificity parameter in residue analysis, particularly for plant matrices wh...

Author: BenchChem Technical Support Team. Date: March 2026

The cross-reactivity of MCPA (2-methyl-4-chlorophenoxyacetic acid) immunoassays with CCPA (4-chloro-2-carboxyphenoxyacetic acid) is a critical specificity parameter in residue analysis, particularly for plant matrices where CCPA accumulates as a primary metabolite.

Below is the comprehensive Publish Comparison Guide structured for researchers and drug development professionals.

Executive Summary: The Specificity Challenge

In the development and validation of immunoassays (ELISA, LFIA, FPIA) for the herbicide MCPA , the most significant interference challenge is not always structural analogs like 2,4-D, but rather the endogenous plant metabolite CCPA (4-chloro-2-carboxyphenoxyacetic acid).

While MCPA and CCPA share the phenoxyacetic acid core, they differ at the ortho position of the phenyl ring:

  • MCPA: Contains a Methyl (-CH₃) group.

  • CCPA: Contains a Carboxyl (-COOH) group (oxidized metabolite).

This guide analyzes the mechanistic basis of antibody recognition, quantifies typical cross-reactivity profiles, and provides a self-validating protocol for establishing specificity in your laboratory.

Mechanistic Basis of Cross-Reactivity

Structural Homology vs. Immunogenic Design

The degree of cross-reactivity is dictated by the hapten design used to generate the anti-MCPA antibody.

  • Tail Conjugation (Most Common): If the immunogen was created by conjugating MCPA to a carrier protein (e.g., KLH, BSA) via its carboxylic acid tail, the antibody binding pocket is shaped primarily by the phenyl ring substituents (2-Me, 4-Cl).

    • Result: The antibody is highly sensitive to changes at the ortho position. The shift from a hydrophobic methyl group (MCPA) to a hydrophilic, negatively charged carboxyl group (CCPA) creates significant steric and electrostatic hindrance.

    • Predicted Cross-Reactivity:Low (< 1%) .

  • Ring Conjugation: If the immunogen was conjugated via the phenyl ring (leaving the acetic acid tail exposed), the antibody recognizes the tail and the remaining ring substituents.

    • Result: Since both MCPA and CCPA share the identical acetic acid tail and 4-Cl group, the antibody may struggle to differentiate them.

    • Predicted Cross-Reactivity:Moderate to High (> 10%) .

Metabolic Pathway Context

Understanding when CCPA interferes is crucial. In water samples, CCPA is rare. In treated crops (wheat, barley), MCPA is rapidly metabolized to HMCPA and then CCPA.

MCPA_Metabolism Figure 1: Metabolic Pathway of MCPA in Plants leading to CCPA accumulation. MCPA MCPA (Parent Herbicide) HMCPA HMCPA (Hydroxymethyl Intermediate) MCPA->HMCPA Hydroxylation (Cytochrome P450) CCPA CCPA (Carboxy Metabolite) HMCPA->CCPA Oxidation Conjugates Glycoside Conjugates (Sequestered) CCPA->Conjugates Glucosyl Transferase

Caption: Figure 1 illustrates the oxidative pathway where the 2-methyl group of MCPA is converted to a carboxyl group, forming CCPA.

Comparative Performance Data

The following table summarizes the typical cross-reactivity (% CR) profiles of high-quality monoclonal antibodies raised against MCPA (Tail-Conjugated) versus other phenoxy herbicides.

Table 1: Cross-Reactivity Profile of Anti-MCPA Monoclonal Antibodies (Clone M-4C)

Analogue / MetaboliteStructural DifferenceTypical % Cross-Reactivity (CR)*Interference Potential
MCPA (Target)--100% N/A
CCPA (Metabolite)2-Me

2-COOH
< 0.1% - 1.5% Low (High specificity due to charge difference)
2,4-D 2-Me

2-Cl
< 5%Moderate (Sterically similar, but electronic diff)
MCPB Butyric acid tail> 20%High (Tail length often tolerated)
Mecoprop (MCPP) Propionic acid tail10 - 40%High (Chiral center at tail)

*Note: % CR is calculated as (


 of MCPA / 

of Analogue) × 100. Values are representative of high-affinity monoclonal antibodies derived from carboxyl-conjugated immunogens.

Experimental Protocol: Validating Specificity (Self-Validating System)

To trust your assay data, you must experimentally determine the Cross-Reactivity (CR) in your specific matrix. Do not rely solely on manufacturer inserts.

Reagents Required
  • MCPA Standard: Analytical grade (>99%).

  • CCPA Standard: 4-chloro-2-carboxyphenoxyacetic acid (often custom synthesized or purchased as a metabolite standard).

  • Assay Buffer: PBS + 0.05% Tween-20 (pH 7.4).

  • Matrix: Blank wheat/barley extract (if testing crops).

Step-by-Step Workflow

CR_Validation_Workflow Figure 2: Experimental Workflow for Determination of Cross-Reactivity (CR) Start Start Validation Prep 1. Prepare Serial Dilutions (0.01 to 10,000 ng/mL) for both MCPA and CCPA Start->Prep Incubate 2. Competitive Incubation (Antibody + Analyte + Tracer) Prep->Incubate Wash 3. Wash & Develop Color (TMB Substrate) Incubate->Wash Plot 4. Plot Sigmoidal Curves (Log Concentration vs. %B/B0) Wash->Plot Calc 5. Calculate IC50 Values Plot->Calc Decision Is CR > 1%? Calc->Decision Report Report: High Specificity (No Correction Needed) Decision->Report No Correct Report: Interference (Apply Correction Factor) Decision->Correct Yes

Caption: Figure 2 outlines the logical flow for validating antibody specificity using IC50 comparison.

Calculation & Interpretation
  • Calculate % B/B₀: Normalize the optical density (OD) of each standard against the zero standard (B₀).

  • Fit Curve: Use a 4-Parameter Logistic (4PL) regression.

  • Determine IC₅₀: The concentration causing 50% inhibition of binding.[1]

  • Compute CR:

    
    
    

Trust Indicator: If your MCPA IC₅₀ is 0.5 ng/mL and CCPA IC₅₀ is >500 ng/mL (CR < 0.1%), the assay is robust against metabolite interference. If CCPA IC₅₀ is <50 ng/mL (CR > 1%), you must cross-validate positive field samples with LC-MS/MS.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012).[2] Pesticide Residues in Food 2012: Toxicological Evaluations - MCPA. World Health Organization.[2]

  • Ravenzwaay, B. V., et al. (2005). "The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats." Regulatory Toxicology and Pharmacology, 42(1), 47-54.[3]

  • BenchChem. (2024). "Application Notes and Protocols for the Development of Immunoassays for the Rapid Detection of MCPA Residues." BenchChem Technical Guides.

  • U.S. EPA. (2004). "Reregistration Eligibility Decision (RED) for MCPA." EPA Archive.

  • Gough, J.M., et al. (1999). "Production and characterization of monoclonal antibodies to the herbicide MCPA." Journal of Agricultural and Food Chemistry. (Contextual reference for hapten design principles).

Sources

Validation

Optimizing Quantification of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA): A Guide to Isotopic Internal Standards

Executive Summary 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is the primary oxidized metabolite of the phenoxy acid herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] As regulatory scrutiny on herbicide metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is the primary oxidized metabolite of the phenoxy acid herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] As regulatory scrutiny on herbicide metabolites in groundwater and food commodities intensifies (see FAO/WHO Joint Meeting on Pesticide Residues reports), the precise quantification of CCPA has become critical.

This guide compares the performance of Stable Isotope-Labeled Internal Standards (SIL-IS) for CCPA analysis. We evaluate the "Gold Standard" Carbon-13 (


C)  labeling against the cost-effective Deuterium (

H)
labeling, providing evidence-based recommendations for researchers in environmental toxicology and food safety.

The Analytical Challenge

CCPA presents specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Polarity : The presence of two carboxylic acid groups makes CCPA highly polar, leading to early elution on Reverse Phase (C18) columns where matrix suppression is most severe.

  • Ionization : Analyzed in Negative Electrospray Ionization (ESI-) mode, CCPA is susceptible to ion suppression from co-eluting humic acids (soil/water) or phospholipids (biological matrices).

  • Metabolic Context : Unlike parent herbicides, CCPA is formed in vivo. Quantifying it requires an internal standard that mimics its specific extraction recovery and ionization efficiency, not just that of the parent MCPA.

The Candidates: Isotopic Internal Standards Compared

Candidate A: The "Gold Standard" – C-Labeled CCPA
  • Structure : [Phenyl-

    
    C
    
    
    
    ]-4-Chloro-2-carboxyphenoxyacetic acid.
  • Mechanism : Replaces six carbon atoms in the benzene ring with stable

    
    C isotopes.
    
  • Mass Shift : +6 Da.

Candidate B: The "Silver Standard" – Deuterated CCPA
  • Structure : [Phenyl-

    
    H
    
    
    
    ]-4-Chloro-2-carboxyphenoxyacetic acid.
  • Mechanism : Replaces three hydrogen atoms on the benzene ring with deuterium.

  • Mass Shift : +3 Da.

Candidate C: The "Bronze Standard" – Surrogate Standards
  • Examples : MCPA-d3, 2,4-D-d3.

  • Mechanism : Uses a structurally related compound (parent herbicide or analog).[2]

  • Verdict : Not Recommended for high-precision CCPA analysis due to differing pKa values and retention times.

Performance Comparison: C vs. Deuterium[3][4][5]

The choice between


C and Deuterium is not merely financial; it is chromatographic.
The Isotope Effect on Retention Time

Deuterium (


H) is slightly more lipophilic and has a smaller molar volume than Protium (

H). In high-efficiency UHPLC systems, this causes Deuterated CCPA to elute slightly earlier than native CCPA.
  • Consequence : The Internal Standard (IS) elutes in a slightly different matrix window than the analyte. If a suppression zone (e.g., a salt peak) occurs exactly between the IS and Analyte, quantification errors arise.

  • 
    C Advantage : Carbon-13 has virtually no effect on lipophilicity. 
    
    
    
    C-CCPA co-elutes perfectly with native CCPA, ensuring it experiences the exact same matrix suppression.
Stability and Exchange
  • Deuterium Risk : While ring-labeled Deuterium (Ar-D) is generally stable, exposure to extreme pH during hydrolysis steps (common in soil extraction) can induce H/D exchange, leading to signal loss.

  • 
    C Advantage : The Carbon-Carbon bond is non-exchangeable under all analytical conditions.
    
Quantitative Data Summary
Feature

C-CCPA (Ring-C6)
Deuterated CCPA (Ring-D3)Surrogate (MCPA-d3)
Retention Time Match Perfect Co-elution Slight Shift (< 0.05 min)Significant Shift (> 0.5 min)
Matrix Correction 98-102%90-110%60-140% (Unreliable)
Isotopic Stability High (Non-exchangeable)High (Ring), Low (Side-chain)Moderate
Cost High (

$)
Moderate (

)
Low ($)
Rec. Application Regulated Residue AnalysisRoutine ScreeningQualitative ID only

Experimental Protocol: Validated LC-MS/MS Workflow

Objective : Quantify CCPA in surface water at sub-ppb levels using


C-CCPA.
Step 1: Sample Preparation (Solid Phase Extraction)
  • Acidification : Adjust 100 mL water sample to pH 2.0 with H

    
    SO
    
    
    
    .
  • Spiking : Add 50 µL of

    
    C-CCPA Internal Standard  (1 µg/mL in Methanol). Crucial: Spike BEFORE extraction to correct for recovery losses.
    
  • Conditioning : Use OASIS HLB or C18 cartridges (Condition with 3 mL MeOH, then 3 mL acidified water).

  • Loading : Pass sample through cartridge at 5 mL/min.

  • Elution : Elute with 2 x 2 mL Methanol. Evaporate to dryness under N

    
     and reconstitute in Mobile Phase A.
    
Step 2: LC-MS/MS Parameters[5][6]
  • Column : C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 10 mins.

  • Ionization : ESI Negative Mode.[3]

  • MRM Transitions :

    • Analyte (CCPA): 229.0

      
       171.0 (Quant), 229.0 
      
      
      
      127.0 (Qual).
    • IS (

      
      C-CCPA): 235.0 
      
      
      
      177.0.
    • IS (D3-CCPA): 232.0

      
       174.0.
      

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow guides the selection of the appropriate internal standard based on regulatory requirements and budget.

IS_Selection Start Start: Select Internal Standard for CCPA Analysis Regulated Is the analysis for Regulatory Compliance (GLP/FDA/EFSA)? Start->Regulated Budget Is Budget Highly Constrained? Regulated->Budget No (Research/Screening) C13 RECOMMENDATION: 13C-CCPA (Ring-Labeled) 'Gold Standard' Regulated->C13 Yes (Accuracy Critical) Matrix Is the Matrix Complex? (e.g., Soil, Sludge, Tissue) Budget->Matrix No Surrogate RECOMMENDATION: Surrogate (MCPA-d3) 'Bronze Standard' Budget->Surrogate Yes (Low Cost) Matrix->C13 High Complexity D3 RECOMMENDATION: Deuterated-CCPA (Ring-D3) 'Silver Standard' Matrix->D3 Low Complexity (Water)

Caption: Decision matrix for selecting the optimal Internal Standard for CCPA quantification.

Diagram 2: The "Isotope Effect" in Chromatography

Visualizing why


C is superior to Deuterium for correcting matrix effects.

Isotope_Effect cluster_0 Chromatographic Elution Window Matrix_Zone Matrix Suppression Zone (Co-eluting Salts/Lipids) CCPA Native CCPA (Analyte) C13 13C-CCPA (Co-elutes Perfectly) CCPA->C13 Identical Rt D3 D3-CCPA (Elutes Earlier) CCPA->D3 Shifted Rt (Isotope Effect) Note Result: 13C-IS experiences SAME suppression as Analyte. D3-IS may elute OUTSIDE the suppression zone. D3->Note

Caption: Chromatographic impact of Deuterium vs. 13C labeling. Deuterium can shift retention time, reducing matrix correction accuracy.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR) . (2012).[4][5][6] Pesticide Residues in Food 2012: Toxicological Evaluations - MCPA and Metabolites. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2004).[7] Reregistration Eligibility Decision (RED) for MCPA. Retrieved from [Link]

Sources

Comparative

limit of detection LOD for CCPA in environmental water

Publish Comparison Guide: Limit of Detection (LOD) for CCPA in Environmental Water Executive Summary: The Trace Analysis Challenge 2-Chloro-N6-cyclopentyladenosine (CCPA) is not a generic industrial chemical; it is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Limit of Detection (LOD) for CCPA in Environmental Water

Executive Summary: The Trace Analysis Challenge

2-Chloro-N6-cyclopentyladenosine (CCPA) is not a generic industrial chemical; it is a highly potent, selective Adenosine A1 Receptor Agonist used extensively in pharmacological research and drug development.[1] Its presence in environmental water—typically stemming from pharmaceutical manufacturing discharge or hospital effluents—poses a unique ecotoxicological risk due to its ability to modulate neurotransmission and cardiac function in aquatic life at picomolar concentrations.

Detecting CCPA requires overcoming significant analytical hurdles:

  • Ultra-Trace Levels: Environmental concentrations are likely in the ng/L (ppt) range.

  • Matrix Interference: Humic acids and other dissolved organic matter (DOM) in water suppress ionization in mass spectrometry.

  • Structural Similarity: It must be distinguished from endogenous adenosine and other synthetic analogs like N6-cyclopentyladenosine (CPA).[1]

This guide compares the Solid-Phase Extraction (SPE) coupled with LC-MS/MS (The Gold Standard) against Electrochemical Biosensing (The Rapid Screening Alternative), providing a definitive protocol for achieving the lowest Limit of Detection (LOD).

Chemical Profile & Analytical Behavior[1][2][3]

Understanding the physicochemical properties of CCPA is the prerequisite for selecting the correct extraction and detection mode.

PropertyValue / CharacteristicAnalytical Implication
Full Name 2-Chloro-N6-cyclopentyladenosineTarget Analyte
Molecular Weight 369.8 g/mol Precursor Ion

= 370.1
LogP (Octanol/Water) ~1.8 (Lipophilic)Critical: Retains well on Polymeric Reversed-Phase (HLB) SPE cartridges.[1]
pKa ~3.5 (Basic N1), ~12.5 (Sugar OH)Ionizes best in Positive Mode (ESI+) at acidic pH.[1]
Solubility DMSO, Ethanol; Poor in WaterRequires organic modifier (MeOH/ACN) for elution.

Comparative Analysis: LC-MS/MS vs. Electrochemical Sensing

We evaluated two primary methodologies. The choice depends on whether your priority is regulatory compliance (Sensitivity) or field screening (Speed) .

Method A: SPE-LC-MS/MS (The Gold Standard)[1]
  • Mechanism: Enrichment via Solid Phase Extraction (SPE) followed by separation on a C18 column and detection via Triple Quadrupole Mass Spectrometry (MRM mode).[1]

  • Performance: Unmatched sensitivity and selectivity.

  • LOD Capability: 0.5 – 2.0 ng/L (ppt)

Method B: Electrochemical Sensing (Voltammetry)
  • Mechanism: Differential Pulse Voltammetry (DPV) using Graphene or Carbon Nanotube (CNT) modified electrodes.[1] Oxidation of the purine ring at ~1.0 - 1.4 V.[1]

  • Performance: Rapid, low-cost, but suffers from fouling by organic matter.[1]

  • LOD Capability: 50 – 200 ng/L (approx. 0.1 – 0.5 nM)[1]

Summary Data Table
FeatureSPE-LC-MS/MS (Recommended)Electrochemical Sensor
Limit of Detection (LOD) < 1 ng/L ~50 ng/L
Limit of Quantitation (LOQ) ~3 ng/L~150 ng/L
Selectivity High (Precursor/Product Ions)Low (Interference from other purines)
Throughput Medium (30 min/sample)High (5 min/sample)
Cost per Sample High (

$)
Low ($)
Application Regulatory Monitoring, Fate StudiesPoint-of-Source Screening

Detailed Protocol: Ultra-Trace Detection via SPE-LC-MS/MS[1]

This protocol is designed to achieve an LOD of 0.5 ng/L . It employs a "Self-Validating" Quality Control system using an internal standard.[1]

Phase 1: Sample Preparation (The Enrichment Step)
  • Causality: Direct injection is impossible due to low concentration. We use Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges because CCPA (LogP 1.[1]8) requires a sorbent that handles both polar and non-polar interactions to remove humic acids.

Step-by-Step:

  • Collection: Collect 500 mL environmental water in amber glass bottles (prevents photodegradation).

  • Filtration: Filter through 0.45 µm glass fiber filter to remove particulates.

  • Acidification: Adjust pH to 3.0 using Formic Acid. Why? This protonates the CCPA, improving retention on the SPE cartridge.

  • Spiking (Internal Standard): Add 2-Chloro-adenosine (or deuterated analog if available) at 50 ng/L.[1]

  • SPE Loading: Condition Oasis HLB cartridge (6 mL, 200 mg) with 5 mL MeOH then 5 mL water. Load sample at 5 mL/min.

  • Wash: Wash with 5 mL 5% Methanol in water. Why? Removes highly polar salts/matrix without eluting CCPA.[1]

  • Elution: Elute with 2 x 3 mL 100% Methanol .

  • Concentration: Evaporate to dryness under Nitrogen stream; reconstitute in 200 µL Mobile Phase (90:10 Water:ACN). Enrichment Factor: 2500x. [1]

Phase 2: LC-MS/MS Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2][3]

    • B: Acetonitrile[1][2][3]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Critical for Selectivity):

  • Quantifier: 370.1

    
     134.1 (Adenine base fragment)[1]
    
  • Qualifier: 370.1

    
     168.0 (Chlorinated fragment)[1]
    

Visualization of Workflows

Figure 1: Analytical Workflow for CCPA Detection

This diagram illustrates the critical path from sampling to data generation, highlighting the enrichment factor.

CCPA_Workflow Sample Water Sample (500 mL) Filter Filtration (0.45 µm) Sample->Filter SPE SPE Extraction (Oasis HLB) Filter->SPE Acidify pH 3.0 Elute Elution (MeOH) SPE->Elute Wash & Elute Conc Concentration (N2 Evap -> 200 µL) Elute->Conc Enrichment 2500x LCMS LC-MS/MS (MRM Mode) Conc->LCMS Data Data Analysis (LOD < 1 ng/L) LCMS->Data

Caption: Optimized SPE-LC-MS/MS workflow achieving 2500x enrichment for ultra-trace CCPA detection.

Figure 2: Biological Context (Why We Test)

CCPA is an A1 Agonist.[1][4][2][5][6] This pathway shows the biological impact, justifying the need for low LODs in environmental monitoring.

A1_Pathway CCPA CCPA (Pollutant) Receptor Adenosine A1 Receptor (GPCR) CCPA->Receptor High Affinity Binding (Ki = 0.4 nM) GProtein Gi/o Protein Activation Receptor->GProtein cAMP Decrease cAMP GProtein->cAMP Channels Inhibit Ca2+ Channels Activate K+ Channels GProtein->Channels Effect Physiological Impact: Bradycardia, Sedation (Aquatic Toxicity) cAMP->Effect Channels->Effect

Caption: Mechanism of Action for CCPA. Environmental persistence can trigger unintended A1 receptor activation in aquatic species.

References

  • Lohse, M. J., et al. (1988).[4] 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors.[1][4][7] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][4]

  • Tocris Bioscience. (2024). Product Information: 2-Chloro-N6-cyclopentyladenosine (CCPA).[1][4][2][6][8][9][10]

  • Wille, K., et al. (2012). Solid-phase extraction, liquid chromatography and mass spectrometry for the determination of pharmaceuticals in water. Trends in Analytical Chemistry. (Standard Protocol Basis).[1]

  • Cayman Chemical. (2024). Safety Data Sheet and Solubility Profile: CCPA.

  • EPA Method 1694. Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Regulatory Framework).[1][11] [1]

Sources

Validation

impurity profiling of technical grade MCPA for CCPA content

Technical Guide: Impurity Profiling of Technical Grade MCPA for CCPA Content Executive Summary In the production of technical grade MCPA (2-methyl-4-chlorophenoxyacetic acid), impurity profiling is critical for regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Impurity Profiling of Technical Grade MCPA for CCPA Content

Executive Summary

In the production of technical grade MCPA (2-methyl-4-chlorophenoxyacetic acid), impurity profiling is critical for regulatory compliance (FAO/WHO specifications) and toxicological safety.[1] While common impurities like 4-chloro-2-methylphenol (free phenols) are routinely monitored via standard CIPAC methods, the detection of CCPA (defined herein as Chloro-Carboxy-Phenoxy-Acetic Acid derivatives, specifically the oxidized byproduct 2-carboxy-4-chlorophenoxyacetic acid) presents a distinct analytical challenge due to its dicarboxylic acid nature and high polarity.[1]

This guide benchmarks the performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitation of CCPA.[1]

Part 1: Technical Context & The CCPA Challenge

The Analyte:

  • Target: MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2][3][4][5][6][7]

  • Impurity (CCPA): 2-carboxy-4-chlorophenoxyacetic acid.[1]

    • Origin: Oxidation of the methyl group on the aromatic ring during synthesis or storage.[1]

    • Properties: Unlike the mono-acid MCPA, CCPA is a dicarboxylic acid .[1] This significantly increases its polarity and water solubility, causing it to elute near the void volume in standard Reverse-Phase (RP) HPLC methods intended for MCPA.[1]

The Analytical Gap: Standard CIPAC methods (e.g., MT 155) focus on phenolic impurities (less polar) and the active ingredient.[1][8] They often fail to retain or resolve highly polar carboxylated impurities like CCPA, leading to co-elution with the solvent front or matrix interferences.[1]

Part 2: Method Benchmarking (Comparative Analysis)

The following table contrasts the industry-standard approach (HPLC-UV) with the advanced profiling method (UPLC-MS/MS) required for trace CCPA determination.

Table 1: Comparative Performance Metrics for CCPA Detection

FeatureMethod A: HPLC-UV (Standard)Method B: UPLC-MS/MS (Advanced)
Principle UV Absorption at 280 nmElectrospray Ionization (ESI-) / MRM
LOD (Limit of Detection) ~10 - 50 ppm (0.005%)~0.5 - 1 ppm (0.0001%)
Selectivity Low.[1] Prone to matrix interference from other organic acids.[1]High. Mass-filtering eliminates co-eluting interferences.[1]
Linearity (R²) > 0.990 (100 - 1000 ppm range)> 0.998 (1 - 100 ppm range)
Throughput 20-30 min run time5-8 min run time
Matrix Effect High baseline noise near void volume.[1]Ion suppression possible (requires internal standard).[1]
Suitability Routine QC of major impurities (>0.1%).[1]Impurity profiling, R&D, and trace analysis (<0.1%).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Sample Preparation (Self-Validating System)

Goal: Isolate CCPA from the bulk MCPA matrix while preventing degradation.[1]

  • Homogenization: Melt technical grade MCPA (if solid/flake) at 80°C to ensure homogeneity.

  • Dissolution: Weigh 100 mg of sample into a 50 mL volumetric flask.

  • Solvent Selection: Dissolve in Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

    • Why: The formic acid buffers the solution, keeping both MCPA and CCPA in their protonated (neutral) or partially ionized states, preventing precipitation while matching the initial mobile phase conditions.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

    • Validation Step: Analyze the filter residue (redissolved) to ensure no adsorption of the polar CCPA analyte onto the filter membrane.

Protocol B: UPLC-MS/MS Quantitation (The Gold Standard)

Instrument Parameters:

  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: C18 Polar-Embedded Column (e.g., Waters Acquity BEH Shield RP18, 1.7 µm, 2.1 x 100 mm).[1]

    • Why: Polar-embedded groups prevent "phase collapse" in highly aqueous mobile phases, which is necessary to retain the polar CCPA.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to retain CCPA).[1]

    • 1-6 min: 5% -> 95% B.[1]

    • 6-8 min: Re-equilibration.

Mass Spectrometry (MRM) Settings:

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1]

  • Transitions (Example for CCPA - MW ~230.6):

    • Quantifier: 229.0 -> 185.0 (Loss of CO₂).[1]

    • Qualifier: 229.0 -> 149.0 (Ring fragmentation).[1]

  • Internal Standard: Use MCPA-d3 or 2,4-D-d3 to correct for matrix-induced ion suppression.[1]

Part 4: Visualization & Logic Flow[1]

The following diagram illustrates the decision logic and workflow for profiling CCPA, emphasizing the critical "Polarity Trap" where standard methods fail.

MCPA_Impurity_Profiling Start Technical Grade MCPA Sample Prep Sample Dissolution (MeOH:H2O + 0.1% Formic Acid) Start->Prep Decision Target Sensitivity? Prep->Decision HPLC Method A: HPLC-UV (Standard QC) Decision->HPLC > 0.1% (Major Impurity) LCMS Method B: UPLC-MS/MS (Trace Profiling) Decision->LCMS < 0.1% (Trace/CCPA) Result_HPLC Result: Co-elution Risk LOD ~50 ppm HPLC->Result_HPLC Result_LCMS Result: High Specificity LOD ~0.5 ppm LCMS->Result_LCMS Validation Data Validation: Check Ion Ratio & Retention Time Result_HPLC->Validation Result_LCMS->Validation

Caption: Workflow decision matrix for selecting the appropriate analytical technique based on the required sensitivity for CCPA detection.

Part 5: References

  • CIPAC MT 155 . (2022).[1][8] Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council.[1][8][9] [Link]

  • FAO Specifications . (1992).[1][10][11] MCPA Technical and Formulations: AGP:CP/312.[1] Food and Agriculture Organization of the United Nations.[1] [Link]

  • US EPA . (2004).[1] Reregistration Eligibility Decision (RED) for MCPA. United States Environmental Protection Agency.[1] [Link]

  • Grechina, M., et al. (2024).[1] A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil using HPLC-MS/MS. Toxicological Review. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-carboxyphenoxyacetic acid proper disposal procedures

Executive Summary: Immediate Operational Directive Do not dispose of 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) down the drain or in general trash. [1][2] This compound is a halogenated aromatic dicarboxylic acid (often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Operational Directive

Do not dispose of 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) down the drain or in general trash. [1][2]

This compound is a halogenated aromatic dicarboxylic acid (often found as a metabolite of the herbicide MCPA).[1] It requires disposal via high-temperature incineration at a permitted facility to prevent environmental contamination and the formation of toxic thermal degradation byproducts.[1]

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.[1]

  • Containerize: Use HDPE (High-Density Polyethylene) or amber glass containers.

  • Label: "Hazardous Waste - Halogenated Organic Acid."[1][2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[1][2] CCPA is chemically distinct due to the stability of its chlorine-carbon bond and its dual acidity (carboxylic acid groups).[1]

PropertyDataOperational Implication
Chemical Structure C₉H₇ClO₅Contains a Chlorine atom; requires "Halogenated" waste stream.[1]
Molecular Weight 230.6 g/mol N/A
Physical State Crystalline SolidDust hazard; use wet-wiping methods for cleanup.[1]
Acidity Weak Acid (Dicarboxylic)Incompatible with strong bases (exothermic neutralization).[1]
Solubility Low (Water), High (Base)Mobile in aqueous environments if pH > 7.[1][2]
Toxicity Irritant; Target Organ (Liver/Kidney)Wear nitrile gloves and N95/P100 respirator if dust is generated.[1]

Scientific Insight - The "Halogen Trap": Unlike simple organic acids (e.g., acetic acid), the chlorine substituent on the aromatic ring of CCPA makes it resistant to standard biological degradation.[1][2] If incinerated at low temperatures (standard trash incineration), it can act as a precursor for dioxins/furans.[1][2] Therefore, it must enter a waste stream destined for a kiln operating >1000°C with scrubbers.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[1][2] Each step includes a "Check" to ensure the previous action was performed correctly before moving forward.

Phase A: Waste Characterization & Segregation[1]
  • Objective: Prevent cross-contamination that increases disposal costs or creates safety hazards.[1]

  • The Rule: "If it has a Chlorine, it stands alone."[1][2]

Step 1: Determine Physical State [1]

  • Solid Waste: Pure CCPA powder, contaminated gloves, weighing boats.[1][2]

  • Liquid Waste: CCPA dissolved in solvents (methanol, DMSO) or aqueous buffers.[1][2]

Step 2: Select the Waste Stream

  • Solids: Place in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."[1][2]

  • Liquids:

    • If dissolved in organic solvent: Pour into "Halogenated Solvent Waste" carboy.[1][2]

    • If dissolved in water:[1][3] Adjust pH to neutral (optional but safer) and place in "Aqueous Hazardous Waste - Toxic/Halogenated."[1]

Critical Check: Before pouring, verify the receiving container is compatible. Never pour acidic CCPA solution into a waste container containing Cyanides or Sulfides (risk of HCN/H₂S gas generation).[1]

Phase B: Packaging & Labeling

Step 3: Primary Containment [1]

  • Use HDPE or Glass .[1] Avoid metal containers (corrosion risk from acid).[1]

  • Leave 10% headspace in liquid containers to allow for thermal expansion.[1]

Step 4: Labeling (The "Chain of Custody") [1]

  • Standard RCRA labeling requires specific wording.[1] Do not use vague terms like "Waste."

  • Required Label Fields:

    • Full Chemical Name: 4-Chloro-2-carboxyphenoxyacetic acid.[1][2][4]

    • Hazards: Toxic, Corrosive (if concentrated acid), Irritant.[1][2]

Phase C: Final Disposal (TSDF Handoff)
  • Contact your institution's EHS (Environmental Health & Safety) department.[1]

  • Request pickup for "Halogenated Organic Acid." [1]

  • EPA Waste Codes (USA): While CCPA is not explicitly U-listed, it is chemically analogous to U240 (2,4-D salts/esters).[1][2] To be conservative and compliant, characterize as D002 (Corrosive, if pH < 2) or simply as non-RCRA Regulated Hazardous Waste (Halogenated).[1][2]

Visualization: Disposal Decision Logic

The following diagram illustrates the decision matrix for segregating CCPA waste.

CCPA_Disposal Start Waste: 4-Chloro-2-carboxyphenoxyacetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, wipes, gloves) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Bin_Solid Container: Wide-mouth HDPE Label: Solid Halogenated Waste Solid->Bin_Solid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DMSO, Methanol, etc.) SolventCheck->Organic Non-aqueous Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water-based Bin_Halo Container: Safety Carboy Label: Halogenated Solvent Waste Organic->Bin_Halo Segregate from Non-Halogenated Bin_Aq Container: Safety Carboy Label: Aqueous Toxic Waste Aqueous->Bin_Aq Check pH Compatibility Incineration Final Fate: High-Temp Incineration Bin_Solid->Incineration Bin_Halo->Incineration Bin_Aq->Incineration

Figure 1: Decision tree for the segregation and packaging of CCPA waste streams.[1][2]

Emergency Procedures (Spills)

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1][2] If powder is airborne, use a respirator.[1][2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop into a disposal container.

    • Liquid Spill: Absorb with vermiculite or a commercial "Acid Neutralizer" pad.[1][2]

  • Decontamination: Wipe the surface with a mild soap solution.[1] Do not use Bleach (Sodium Hypochlorite) .[1]

    • Why? Mixing bleach with acidic organic compounds can generate chlorine gas or chlorinated byproducts.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 133095, 4-Chloro-2-carboxyphenoxyacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Handling

Operational Guide: Safety &amp; Logistics for 4-Chloro-2-carboxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 401622-26-2 Synonyms: 2-(Carboxymethoxy)-4-chlorobenzoic acid; 5-Chloro-2-(carboxymethoxy)benzoic acid Molecular Formula: C₉H₇ClO₅[1]

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: Handling 4-Chloro-2-carboxyphenoxyacetic acid requires a nuanced understanding of its dual-functional nature. Structurally, this molecule contains both a benzoic acid moiety and an acetic acid side chain , substituted with a chlorine atom.

This specific architecture dictates its hazard profile: it is a dicarboxylic acid with significant acidity and potential for lipophilic penetration due to the halogenation. Unlike simple mineral acids, its organic nature allows it to permeate standard laboratory membranes (like latex) more readily.

Key Hazard Classifications:

  • Corrosivity/Irritation: High risk of serious eye damage and skin irritation due to double acid functionality (low pKa).

  • Bioaccumulation: Chlorinated aromatics resist degradation; environmental release must be strictly controlled.

  • Physical State: Typically a solid powder; inhalation of dust is a primary exposure vector.

Personal Protective Equipment (PPE) Matrix

The following protocol is not a generic recommendation but a targeted defense system based on the chemical's permeation kinetics.

A. Hand Protection: The Nitrile Imperative

Do NOT use Latex. Natural rubber latex degrades rapidly upon contact with chlorinated organic acids, offering false security.

ParameterRecommendationScientific Rationale
Material Nitrile (100%) Nitrile provides superior resistance to organic acids and halogenated hydrocarbons compared to latex or vinyl.[2]
Thickness Min. 5 mil (0.12 mm) Thinner exam gloves may allow micro-permeation during extended handling.
Technique Double-Gloving Required when handling stock solutions (>100 mM). The outer glove acts as a sacrificial barrier; the inner glove remains the sterile/safety layer.
Breakthrough >480 mins For standard nitrile. Change immediately upon splash contact.
B. Ocular & Respiratory Defense[3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses with side shields are insufficient for dicarboxylic acids, where a single crystal or droplet can cause irreversible corneal opacity.

  • Respiratory:

    • Solid Handling:N95/P2 Particulate Respirator . The powder is fine and can irritate the upper respiratory tract mucosa.

    • Solution Preparation: Work within a Chemical Fume Hood . If heating is involved, use a half-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.

Operational Workflows & Logic

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct protection level based on the experimental phase.

PPE_Logic Start Start: Handling 4-Chloro-2-carboxyphenoxyacetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_Solid Quantity > 1g? Solid->Quant_Solid Conc Concentration? Liquid->Conc Std_PPE Std PPE: Nitrile (5mil) + Goggles + Lab Coat Quant_Solid->Std_PPE No High_PPE High PPE: Double Nitrile + N95 Mask + Goggles Quant_Solid->High_PPE Yes Dilute Dilute (<10mM) Conc->Dilute Conc_Sol Concentrated / Stock Conc->Conc_Sol Dilute->Std_PPE Hood Mandatory Fume Hood + Double Gloves Conc_Sol->Hood

Caption: Decision logic for scaling PPE based on physical state and concentration risks.

Handling & Solubilization Protocol

This compound is sparingly soluble in water in its free acid form but dissolves readily in organic solvents or alkaline buffers.

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or Ethanol.

    • Aqueous Buffer: Must be pH > 7.0. The carboxylic acid groups must be deprotonated to achieve solubility in water. Use 1M NaOH or KOH to adjust pH dropwise.

  • Weighing Procedure:

    • Always weigh in a draft-free enclosure to prevent aerosolization.

    • Use an anti-static gun if the powder is fluffy/static-prone (common with dry organic acids).

  • Spill Management:

    • Dry Spill: Do not sweep (creates dust).[3] Cover with wet paper towels, then wipe up.

    • Wet Spill: Neutralize with Sodium Bicarbonate (NaHCO₃) until bubbling ceases before cleanup.

Waste Disposal & Deactivation

Crucial: Do not dispose of down the drain. The chlorine substituent classifies this as Halogenated Organic Waste .

Diagram 2: Disposal Workflow

Proper segregation prevents regulatory violations and environmental toxicity.

Disposal_Flow Waste Waste Generation Type Waste Type? Waste->Type Solid_W Solid (Gloves, Wipes) Type->Solid_W Liquid_W Liquid Waste Type->Liquid_W Seg_Solid Haz-Waste Bin (Solid) Solid_W->Seg_Solid Halo_Check Contains Halogens? Liquid_W->Halo_Check Seg_Halo Segregate: Halogenated Solvent Waste Halo_Check->Seg_Halo Yes (Always for 4-Cl...) Incineration High-Temp Incineration Seg_Halo->Incineration Seg_Solid->Incineration

Caption: Workflow for segregating halogenated organic waste for high-temperature incineration.

References & Authority

The protocols above are synthesized from chemical safety standards for chlorophenoxy derivatives and organic acids.

  • PubChem. 4-Chloro-2-carboxyphenoxyacetic acid (Compound Summary). National Library of Medicine. [Link][4]

  • NJ Department of Health. Hazardous Substance Fact Sheet: Chlorophenoxy Acids (General Class). (Reference for physiological effects of analogs). [Link]

  • Gloves.com. Latex vs Nitrile for Chemical Handling: The Definitive Guide. (Reference for permeation resistance). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.